molecular formula C7H14ClNO2 B1273012 1-Aminocyclohexane-1-carboxylic acid hydrochloride CAS No. 39692-17-6

1-Aminocyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B1273012
CAS No.: 39692-17-6
M. Wt: 179.64 g/mol
InChI Key: GTKXSYHXQSKWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminocyclohexane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-aminocyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-7(6(9)10)4-2-1-3-5-7;/h1-5,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKXSYHXQSKWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192780
Record name 1-Amino-1-cyclohexanecarboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39692-17-6
Record name Cyclohexanecarboxylic acid, 1-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39692-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocycloleucine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039692176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-1-cyclohexanecarboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-aminocyclohexane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.614
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOCYCLOLEUCINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0480546720
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 1-Aminocyclohexane-1-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclohexane-1-carboxylic acid hydrochloride is a synthetic, cyclic alpha-amino acid derivative.[1][2] As a hydrochloride salt, it exhibits enhanced aqueous solubility, making it suitable for a variety of biochemical applications.[1] Its rigid cyclohexane ring structure provides conformational constraint, a feature leveraged in peptide synthesis and drug design to create molecules with specific, stabilized conformations.[3] This guide provides a comprehensive overview of its core physicochemical and basic properties, relevant experimental protocols, and its applications in scientific research.

Physicochemical Properties

The fundamental properties of this compound and its corresponding free amino acid are summarized below. The hydrochloride salt form is typically supplied to improve handling and solubility.

PropertyValueSource
IUPAC Name 1-aminocyclohexane-1-carboxylic acid;hydrochloride[1]
Synonyms Homocycloleucine Hydrochloride[4]
CAS Number 39692-17-6[1][4][5]
Molecular Formula C₇H₁₄ClNO₂[1][5]
Molecular Weight 179.64 g/mol [1][4][5]
Appearance White to off-white crystalline powder (for free amino acid)[][7]
Melting Point >300 °C (for free amino acid)[][7]
Solubility Enhanced solubility in water as the hydrochloride salt.[1] Soluble in DMSO.[8][1][8]
pKa₁ (-COOH) 2.65 (at 25°C, for free amino acid)[7]
pKa₂ (-NH₃⁺) 10.03 (at 25°C, for free amino acid)[7]

Acid-Base Properties and Equilibria

Like other amino acids, 1-Aminocyclohexane-1-carboxylic acid is an amphoteric molecule, capable of acting as both an acid and a base.[1] Its acidic character comes from the carboxylic acid group (-COOH), while its basic nature is derived from the amino group (-NH₂). In the hydrochloride salt form, both groups are protonated. The dissociation of these groups is characterized by two distinct pKa values.

  • pKa₁ = 2.65: This value corresponds to the dissociation of the proton from the carboxylic acid group. Below this pH, the molecule is predominantly in its cationic form.

  • pKa₂ = 10.03: This value represents the dissociation of the proton from the protonated amino group (-NH₃⁺). Above this pH, the molecule exists primarily in its anionic form.

Between pKa₁ and pKa₂, the molecule exists predominantly as a zwitterion, with a positively charged amino group and a negatively charged carboxylate group, resulting in a net neutral charge. The isoelectric point (pI), the pH at which the molecule has no net charge, can be calculated as the average of the two pKa values.

pI = (pKa₁ + pKa₂) / 2 = (2.65 + 10.03) / 2 = 6.34

The acid-base equilibrium is a fundamental logical relationship governing the molecule's behavior in solutions of varying pH.

Caption: Acid-base equilibrium of 1-Aminocyclohexane-1-carboxylic acid.

Experimental Protocols

Determination of pKa Values by Potentiometric Titration

This protocol outlines the standard method for determining the pKa values of an amino acid hydrochloride salt by titrating it with a strong base.[9][10]

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH), standardized solution

  • Deionized water

  • pH meter with a combination electrode

  • Standard buffer solutions (pH 4.00, 7.00, 10.00)

  • 50 mL burette, 100 mL beaker, magnetic stirrer, and stir bar

Methodology:

  • Preparation of Analyte: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 0.05 M) in a 100 mL beaker with deionized water.

  • pH Meter Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with 0.1 M NaOH above the beaker.

  • Initial pH: Record the initial pH of the amino acid solution.

  • Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.2-0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Data Collection: Continue the titration until the pH reaches approximately 12. It is crucial to add smaller increments near the equivalence points, where the pH changes most rapidly.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The curve will show two inflection points. The pH at the midpoint of the first buffer region (halfway to the first equivalence point) corresponds to pKa₁.

    • The pH at the midpoint of the second buffer region (halfway between the first and second equivalence points) corresponds to pKa₂.

    • Alternatively, the pKa values can be determined from the first derivative plot (ΔpH/ΔV vs. V), where the peaks correspond to the equivalence points. The pH at half the volume of each equivalence point gives the pKa.[11]

The following diagram illustrates the general workflow for this experimental protocol.

TitrationWorkflow start Start prep_analyte Prepare Aqueous Solution of Known Concentration start->prep_analyte calibrate_ph Calibrate pH Meter (pH 4, 7, 10 Buffers) prep_analyte->calibrate_ph setup Assemble Titration Apparatus calibrate_ph->setup titrate Titrate with 0.1 M NaOH setup->titrate record Record pH after each NaOH Increment titrate->record is_end pH > 12? record->is_end is_end->titrate No plot Plot Titration Curve (pH vs. Volume NaOH) is_end->plot Yes analyze Analyze Curve: Determine Midpoints of Buffer Regions plot->analyze get_pka Identify pKa₁ and pKa₂ analyze->get_pka end End get_pka->end

Caption: Experimental workflow for pKa determination via potentiometric titration.

Applications in Research and Drug Development

1-Aminocyclohexane-1-carboxylic acid is a valuable building block in medicinal chemistry and biochemical research.

  • Peptide Synthesis: Its conformationally restricted nature is used to enhance the stability of peptide structures, such as β-helical motifs.[][7] When incorporated into peptides, it can induce specific secondary structures and increase resistance to enzymatic degradation.

  • Drug Development Precursor: The compound serves as a precursor in the synthesis of more complex molecules with potential therapeutic applications.[1] Limited research suggests its utility in developing novel pharmaceutical compounds due to its unique structural properties.[1]

  • Biochemical Research: It is employed as a tool to study protein structure and function, with investigations into its interactions with proteins and enzymes through hydrogen bonding and hydrophobic interactions.[1]

References

An In-depth Technical Guide to 1-Aminocyclohexane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Aminocyclohexane-1-carboxylic acid hydrochloride, a synthetic amino acid analog with significant applications in peptide and peptidomimetic design. Its constrained cyclic structure offers unique advantages in the development of novel therapeutics with enhanced stability and biological activity.

Chemical and Physical Properties

This compound is the hydrochloride salt of 1-Aminocyclohexane-1-carboxylic acid. The hydrochloride form enhances the compound's solubility in aqueous solutions, making it suitable for a variety of experimental conditions.[1] Below is a summary of its key chemical and physical properties.

Identifier Value
IUPAC Name 1-aminocyclohexane-1-carboxylic acid;hydrochloride[1]
Synonyms Homocycloleucine hydrochloride, 1-amino-1-cyclohexanecarboxylic acid hydrochloride, ACPC-HCl
CAS Number 39692-17-6[1]
Molecular Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol [1]
Appearance White to off-white crystalline powder[]
Melting Point >300 °C (decomposes) (for free amino acid)[]
Solubility The hydrochloride salt enhances solubility in water.[1] Soluble in DMSO.
Purity Typically ≥ 98% (Titration) (for free amino acid)[]

Table 1: Chemical and Physical Properties of this compound and its corresponding free amino acid.

Spectroscopic Data

The structural confirmation of 1-Aminocyclohexane-1-carboxylic acid is typically achieved through various spectroscopic methods. Below are the characteristic spectral data.

Spectroscopy Characteristic Features
¹H NMR Spectral data is available for the free amino acid.
¹³C NMR The carboxyl carbon typically appears in the 170-180 ppm region.
IR Characteristic peaks for the amine (N-H), carboxylic acid (C=O and O-H), and alkane (C-H) functional groups are observed.
Mass Spec The molecular ion peak corresponding to the free amino acid (m/z ≈ 143.19) can be observed.

Table 2: Spectroscopic Data for 1-Aminocyclohexane-1-carboxylic acid.

Role in Drug Discovery and Peptide Design

1-Aminocyclohexane-1-carboxylic acid is classified as a constrained amino acid. Its cyclic structure imparts conformational rigidity to peptide backbones. This property is highly valuable in drug design for several reasons:

  • Enhanced Stability: Peptides incorporating this amino acid often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.

  • Improved Potency: The constrained conformation can lock a peptide into its bioactive conformation, leading to higher binding affinity for its target receptor.

  • Receptor Selectivity: By restricting the conformational freedom, it is possible to design peptides that bind with high selectivity to a specific receptor subtype, reducing off-target effects.

While this compound does not have a direct signaling pathway, its incorporation into a peptide can significantly influence the peptide's interaction with its biological target. The following diagram illustrates a conceptual signaling pathway for a hypothetical therapeutic peptide containing this constrained amino acid.

G cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Peptide Therapeutic Peptide (containing 1-Aminocyclohexane- 1-carboxylic acid) Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding & Activation G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase Activation Second_Messenger->Kinase Response Cellular Response Kinase->Response

Conceptual Signaling Pathway of a Therapeutic Peptide.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a representative protocol for the manual incorporation of this amino acid into a peptide sequence using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected 1-Aminocyclohexane-1-carboxylic acid

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Diethyl ether

  • RP-HPLC system for purification

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Coupling:

    • Pre-activate the Fmoc-protected 1-Aminocyclohexane-1-carboxylic acid with a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Due to potential steric hindrance from the cyclic structure, a longer coupling time or a stronger coupling reagent may be necessary.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow

The following diagram illustrates a typical experimental workflow from peptide design to biological evaluation, incorporating 1-Aminocyclohexane-1-carboxylic acid.

G Design Peptide Design & Sequence Selection SPPS Solid-Phase Peptide Synthesis (Incorporation of 1-Aminocyclohexane- 1-carboxylic acid) Design->SPPS Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Characterization (Mass Spec, HPLC) Purification->Analysis Bioassay In Vitro Biological Assays (e.g., Binding, Functional) Analysis->Bioassay Data Data Analysis & SAR Studies Bioassay->Data Optimization Lead Optimization Data->Optimization Optimization->Design

Workflow for Peptide Synthesis and Evaluation.

Safety and Handling

This compound is an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

  • Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.[3][4]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

  • Storage: Store in a cool, dry place in a tightly sealed container.

This guide is intended for research purposes only and should not be used for diagnostic or therapeutic applications.

References

An In-depth Technical Guide to the Structure and Synthesis of 1-Aminocyclohexane-1-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed, experimentally validated synthesis route for 1-Aminocyclohexane-1-carboxylic acid hydrochloride. This non-proteinogenic α-amino acid is a valuable building block in medicinal chemistry and drug development, often utilized for its ability to introduce conformational constraints into peptide structures. This document outlines the well-established Strecker synthesis pathway, starting from cyclohexanone, followed by the conversion to its hydrochloride salt.

Chemical Structure and Identification

This compound is an alpha-amino acid featuring a cyclohexane ring attached to the α-carbon. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.[1]

Key Identifiers:

  • IUPAC Name: 1-aminocyclohexane-1-carboxylic acid;hydrochloride[1]

  • CAS Number: 39692-17-6[2]

  • Molecular Formula: C₇H₁₄ClNO₂[1][2]

  • Molecular Weight: 179.64 g/mol [1][2]

  • SMILES: C1CCC(CC1)(C(=O)O)N.Cl[1]

The structure consists of a central quaternary carbon atom bonded to a primary amine group, a carboxylic acid group, and two methylene groups that are part of the cyclohexane ring. The hydrochloride salt is formed by the protonation of the primary amine.

Synthesis Pathway: The Strecker Synthesis

The most common and well-documented method for preparing 1-Aminocyclohexane-1-carboxylic acid is the Strecker synthesis. This robust, two-step method begins with the reaction of a ketone (cyclohexanone) with ammonia and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to yield the target amino acid.[3][4] The free amino acid is then converted to its hydrochloride salt.

The overall synthesis workflow is depicted below.

Caption: Overall workflow for the synthesis of 1-Aminocyclohexane-1-carboxylic acid HCl.

Experimental Protocols

The following protocols are based on established procedures and provide a reliable method for the laboratory-scale synthesis of the target compound.

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile

This step involves the one-pot reaction of cyclohexanone with sodium cyanide and ammonium chloride.

Experimental Protocol:

  • A 1-liter, three-necked flask is equipped with a mechanical stirrer and a thermometer.

  • A solution of sodium cyanide (54 g, 1.1 mol) in 150 mL of water is added to the flask and cooled to 10-15°C in an ice-salt bath.

  • A solution of ammonium chloride (60 g, 1.1 mol) in 200 mL of water is added, followed by 150 mL of concentrated aqueous ammonia.

  • While maintaining the temperature at 30-35°C, cyclohexanone (98 g, 1.0 mol) is added dropwise over 2.5 hours with vigorous stirring.

  • After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional 3 hours.

  • The oily layer containing the aminonitrile is separated. The aqueous layer is extracted three times with 50 mL portions of benzene.

  • The original oil and the benzene extracts are combined, washed with 50 mL of 50% saturated sodium chloride solution, and dried over anhydrous sodium sulfate.

  • The benzene is removed by distillation under reduced pressure to yield the crude 1-aminocyclohexanecarbonitrile.

ParameterValue
Starting Material Cyclohexanone
Key Reagents NaCN, NH₄Cl, Aqueous NH₃
Stoichiometry (mol) 1.0 (Ketone) : 1.1 (NaCN) : 1.1 (NH₄Cl)
Temperature 30-35°C
Reaction Time 5.5 hours
Reported Yield 105-112 g (85-90%)
Product 1-Aminocyclohexanecarbonitrile

Table 1: Quantitative data for the synthesis of 1-Aminocyclohexanecarbonitrile.

Step 2: Hydrolysis to 1-Aminocyclohexane-1-carboxylic Acid

The aminonitrile intermediate is hydrolyzed using concentrated hydrochloric acid to yield the free amino acid.

Experimental Protocol:

  • The crude 1-aminocyclohexanecarbonitrile (105 g, approx. 0.85 mol) is placed in a 2-liter round-bottomed flask.

  • 400 mL of concentrated hydrochloric acid is added, and the mixture is refluxed for 3 hours.

  • The solution is then concentrated to dryness under reduced pressure.

  • The residue is dissolved in 200 mL of water and again concentrated to dryness to remove excess HCl.

  • The solid residue is dissolved in 300 mL of water. The solution is heated, and concentrated aqueous ammonia is added until the solution is just alkaline to litmus paper.

  • The solution is cooled in an ice bath for several hours to allow for crystallization.

  • The precipitated 1-Aminocyclohexane-1-carboxylic acid is collected by filtration, washed with a small amount of cold water, and dried.

ParameterValue
Starting Material 1-Aminocyclohexanecarbonitrile
Key Reagent Concentrated HCl
Condition Reflux
Reaction Time 3 hours
Reported Yield 90-95 g (75-79% from nitrile)
Product 1-Aminocyclohexane-1-carboxylic acid

Table 2: Quantitative data for the hydrolysis to 1-Aminocyclohexane-1-carboxylic acid.

Step 3: Conversion to Hydrochloride Salt

The final step involves the conversion of the free amino acid to its hydrochloride salt to improve handling and solubility. This is typically a high-yield, often quantitative, process.

Experimental Protocol:

  • The dry 1-Aminocyclohexane-1-carboxylic acid (e.g., 14.3 g, 0.1 mol) is suspended in 200 mL of anhydrous diethyl ether in a flask equipped with a magnetic stirrer and a gas inlet tube.

  • Anhydrous hydrogen chloride gas is bubbled through the stirred suspension.[2][5] (Alternatively, a solution of HCl in an anhydrous solvent like dioxane or isopropanol can be added dropwise).[5]

  • The precipitation of the hydrochloride salt is typically immediate.[2]

  • The gas flow is continued until the suspension is saturated.

  • The solid product is collected by filtration, washed with fresh anhydrous diethyl ether, and dried under vacuum.

ParameterValue
Starting Material 1-Aminocyclohexane-1-carboxylic acid
Key Reagent Anhydrous Hydrogen Chloride (gas)
Solvent Anhydrous Diethyl Ether
Temperature Room Temperature
Expected Yield >95% (often quantitative)
Product 1-Aminocyclohexane-1-carboxylic acid HCl

Table 3: Quantitative data for the formation of the Hydrochloride Salt.

References

Homocycloleucine Hydrochloride: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocycloleucine hydrochloride, also known as 1-Aminocyclohexane-1-carboxylic acid hydrochloride, is a cyclic alpha-amino acid derivative.[1][2] Its structure, featuring a cyclohexane ring, provides a unique conformational rigidity compared to linear amino acids.[1] This compound serves as a valuable building block in medicinal chemistry and pharmaceutical development, particularly in the synthesis of peptides and other bioactive molecules where specific structural constraints are desired.[1] The hydrochloride salt form enhances its aqueous solubility, making it more amenable for use in various biochemical applications.[1] This technical guide provides a detailed overview of the known physical and chemical properties of Homocycloleucine hydrochloride, along with general experimental protocols for their determination.

Core Physical and Chemical Properties

The fundamental physicochemical properties of Homocycloleucine hydrochloride are summarized below. These parameters are crucial for its handling, formulation, and application in research and development.

PropertyValueReference
Molecular Formula C₇H₁₃NO₂·HCl[3]
C₇H₁₄ClNO₂[4]
Molecular Weight 179.64 g/mol [3]
CAS Number 39692-17-6[2]
Appearance White crystalline powder (inferred from related compounds)[5]
Stereochemistry Achiral[3]
Solubility The hydrochloride salt form enhances its solubility in water. Being a polar molecule due to the amino and carboxylic acid groups, it is expected to be more soluble in polar solvents like water and less soluble in non-polar organic solvents.[1][5]

Experimental Protocols

Standardized methods are employed to determine the physicochemical properties of compounds like Homocycloleucine hydrochloride. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the dry Homocycloleucine hydrochloride powder is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the apparatus, and the temperature is gradually increased. The temperature range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for its application in solution-based assays and formulations.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, DMSO, hexane) are chosen.

  • Procedure: An excess amount of Homocycloleucine hydrochloride is added to a known volume of each solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation.

Stability Analysis

Assessing the stability of a compound under various conditions is crucial for determining its shelf-life and appropriate storage conditions.

Methodology:

  • Stress Conditions: Samples of Homocycloleucine hydrochloride are subjected to various stress conditions, including elevated temperature, humidity, and light exposure.

  • Time Points: Aliquots of the stressed samples are collected at predefined time intervals.

  • Analysis: The purity and degradation of the compound are assessed at each time point using a stability-indicating analytical method, typically HPLC. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Biological Context and Applications

Homocycloleucine hydrochloride is primarily utilized as a synthetic building block in pharmaceutical research.[1] Its rigid cyclic structure is incorporated into peptide chains to induce specific conformations and enhance stability.[1] While a specific signaling pathway directly involving Homocycloleucine hydrochloride is not well-documented, its role in peptide synthesis is significant for drug design and development. It may interact with biomolecules such as proteins and enzymes, potentially acting as a substrate or inhibitor.[1]

Logical Workflow: Role in Peptide Synthesis

The following diagram illustrates the general workflow of how Homocycloleucine hydrochloride is incorporated into a peptide chain, a fundamental process in the development of peptide-based therapeutics.

G Workflow: Incorporation of Homocycloleucine HCl in Peptide Synthesis cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Product Homocycloleucine_HCl Homocycloleucine Hydrochloride Coupling Peptide Bond Formation Homocycloleucine_HCl->Coupling Protected_AA N-Protected Amino Acid Activation Carboxyl Group Activation Protected_AA->Activation Activation->Coupling Deprotection Removal of Protecting Group Coupling->Deprotection Dipeptide Resulting Dipeptide Deprotection->Dipeptide

Caption: General workflow for peptide synthesis using Homocycloleucine HCl.

References

Unraveling the Enigmatic Role of 1-Aminocyclohexane-1-carboxylic Acid Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biochemical applications and structural significance of 1-aminocyclohexane-1-carboxylic acid hydrochloride. While a classical pharmacological mechanism of action remains to be fully elucidated, this document explores its pivotal role as a synthetic building block in medicinal chemistry, particularly in the design of conformationally constrained peptides.

Executive Summary

This compound is a cyclic α-amino acid derivative that has garnered interest in the field of peptide and protein chemistry.[1][2] Unlike its smaller cyclic analogues, such as 1-aminocyclopropane-1-carboxylic acid (ACPC) and 1-aminocyclobutane-1-carboxylic acid (ACBC), which have well-documented interactions with the N-methyl-D-aspartate (NMDA) receptor, the intrinsic mechanism of action for the cyclohexane derivative is not clearly defined in existing literature. Instead, its primary utility lies in its incorporation into peptide backbones to induce specific secondary structures, thereby influencing the stability and biological activity of these peptides.[][4] This guide will synthesize the available data on its physicochemical properties, its application in peptide synthesis, and the observed pharmacological outcomes when integrated into bioactive peptides.

Physicochemical Properties

The hydrochloride salt of 1-aminocyclohexane-1-carboxylic acid enhances its solubility in aqueous solutions, making it suitable for a variety of biochemical applications.[2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₄ClNO₂[2]
Molecular Weight~180 Da[2]
AppearanceWhite to off-white crystalline powder[]
Melting Point>300 °C[]
Storage2-8 °C[]

Role in Peptide Conformation and Stability

The primary application of 1-aminocyclohexane-1-carboxylic acid is as a tool to create peptides with restricted conformations.[4] The cyclohexane ring introduces steric hindrance that limits the rotational freedom of the peptide backbone, forcing it to adopt specific secondary structures such as β-turns.[4] This conformational rigidity is a valuable asset in drug design for several reasons:

  • Enhanced Stability: By locking a peptide into its bioactive conformation, the molecule can exhibit increased resistance to enzymatic degradation.

  • Improved Receptor Binding: A pre-organized conformation can lead to a higher affinity and selectivity for the target receptor.

  • Increased Bioavailability: Enhanced stability can contribute to a longer half-life in vivo.

G cluster_synthesis Peptide Synthesis cluster_properties Biophysical & Pharmacological Properties cluster_outcome Therapeutic Potential start Linear Peptide Chain incorporation Incorporate Ac6c start->incorporation Solid-Phase Peptide Synthesis constrained Conformationally Constrained Peptide incorporation->constrained stability Increased Stability (Resistance to Proteolysis) constrained->stability Induces Rigid Structure binding Enhanced Receptor Affinity & Selectivity constrained->binding Pre-organizes for Binding activity Modulated Biological Activity stability->activity binding->activity outcome Improved Drug Candidate activity->outcome

Caption: Role of 1-Aminocyclohexane-1-carboxylic Acid in Peptide Drug Design.

Applications in Modulating Biological Activity

While a direct mechanism of action for this compound is not established, its incorporation into known bioactive peptides has been shown to modulate their pharmacological properties.

Arginine Vasopressin (AVP) Analogues

Studies have described the synthesis and pharmacological properties of arginine vasopressin (AVP) analogues where 1-aminocyclohexane-1-carboxylic acid was substituted at position 2 or 3. These substitutions were performed to investigate the impact of conformational restriction on the pressor, antidiuretic, and uterotonic activities of AVP.

Bradykinin Analogues

Similarly, this constrained amino acid has been introduced into bradykinin antagonists. The goal of these modifications is to reduce the flexibility of the peptide, thereby forcing the backbone and side chains into specific orientations to enhance antagonistic activity at the B2 receptor.

Melanocortin Receptor Agonists

A derivative, 1-amino-4-phenylcyclohexane-1-carboxylic acid, has been used to develop potent and selective agonists for the human melanocortin-4 receptor (hMC4R).[5] This highlights the potential of using the cyclohexane scaffold to design receptor-specific ligands.[5]

Experimental Protocols

The primary experimental application of 1-aminocyclohexane-1-carboxylic acid is in solid-phase peptide synthesis (SPPS). Below is a generalized workflow for its incorporation into a peptide chain.

G resin 1. Start with solid support resin deprotection1 2. Deprotect the terminal amino group resin->deprotection1 coupling 3. Couple the protected Ac6c amino acid deprotection1->coupling wash1 4. Wash to remove excess reagents coupling->wash1 deprotection2 5. Deprotect the Ac6c amino group wash1->deprotection2 elongation 6. Continue peptide chain elongation deprotection2->elongation cleavage 7. Cleave the peptide from the resin elongation->cleavage purification 8. Purify the final peptide cleavage->purification

Caption: Generalized Workflow for Peptide Synthesis with 1-Aminocyclohexane-1-carboxylic Acid.

Detailed Steps:

  • Resin Preparation: A solid support resin, typically functionalized with a linker, is used as the starting material.

  • Deprotection: The protecting group (e.g., Fmoc or Boc) on the terminal amino acid of the growing peptide chain is removed.

  • Coupling: The 1-aminocyclohexane-1-carboxylic acid, with its amino group protected and its carboxyl group activated, is added to the reaction vessel. Coupling reagents (e.g., HBTU, HATU) are used to facilitate the formation of the peptide bond.

  • Washing: The resin is washed to remove unreacted amino acids and coupling reagents.

  • Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Conclusion and Future Directions

This compound is a specialized amino acid with a significant, albeit indirect, role in pharmacology and drug discovery. Its primary "mechanism of action" is structural; it serves as a potent tool for inducing conformational rigidity in peptides. This property has been leveraged to enhance the stability and modulate the biological activity of various peptide-based drug candidates.

Future research should aim to investigate the potential for direct pharmacological activity of this compound and its simple derivatives. Screening against a broad range of receptors, enzymes, and ion channels could reveal novel biological targets and potentially open new avenues for its therapeutic application beyond its current use in peptide chemistry. Furthermore, a more detailed understanding of how the cyclohexane ring's conformation influences peptide structure and function will continue to inform the rational design of next-generation peptide therapeutics.

References

Unveiling the Role of 1-Aminocyclohexane-1-carboxylic Acid Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A notable distinction exists in the scientific literature between the biological activities of 1-Aminocyclohexane-1-carboxylic acid hydrochloride and its smaller cyclic counterpart, 1-aminocyclopropanecarboxylic acid (ACPC). While the latter is a well-documented ligand at the NMDA receptor, current research indicates that this compound's primary significance lies in its application as a synthetic building block in pharmaceutical and biochemical research, rather than possessing intrinsic biological activity of its own.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known applications and biological relevance of this compound, drawing a clear distinction from the pharmacologically active ACPC.

Physicochemical Properties and Primary Applications

This compound, a derivative of cyclohexanecarboxylic acid, is an alpha-amino acid.[1] Its hydrochloride salt form enhances its solubility in aqueous solutions, making it amenable for use in various biochemical applications.[1] The primary utility of this compound is in the synthesis of more complex molecules, particularly peptides and peptidomimetics.[1][2][][4][5] The rigid cyclohexane ring structure imparts conformational constraints, a valuable attribute in the design of molecules with specific three-dimensional shapes to modulate biological interactions.[5]

Biological Activity of a Derivative: An Antimicrobial Peptide

While direct evidence for the biological activity of this compound is limited, its incorporation into a synthetic antimicrobial peptide (AMP) has demonstrated significant biological effects. A study detailed the synthesis and evaluation of a peptide, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, where A6c represents 1-aminocyclohexane carboxylic acid. This synthetic AMP exhibited inhibitory activity against a range of drug-resistant bacterial strains.[6]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentrations (MICs) for the synthetic AMP are summarized in the table below.

Bacterial StrainMinimum Inhibitory Concentration (µM)
Staphylococcus aureus10.9 - 43
Acinetobacter baumannii10.9 - 43
Klebsiella pneumoniae10.9 - 43
Pseudomonas aeruginosa10.9 - 43
Enterobacter aerogenes10.9 - 43
Enterococcus faecium10.9 - 43
(Data sourced from a 2015 study on a synthetic antimicrobial peptide incorporating 1-aminocyclohexane carboxylic acid)[6]

Experimental Protocols: Characterization of the Antimicrobial Peptide

To understand the mechanism of action of the aforementioned AMP, spectroscopic investigations were conducted to observe its interaction with membrane model systems.[6]

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the conformational changes of the AMP upon binding to micelles and phospholipid small unilamellar vesicles (SUVs).

  • Methodology:

    • The peptide was synthesized and purified.

    • CD and 2D-¹H NMR experiments were performed on the AMP in the presence of sodium dodecyl sulfate (SDS) and dodecylphosphocholine (DPC) micelles.

    • Further CD investigations were carried out with the AMP in the presence of three types of phospholipid SUVs: POPC, 4:1 POPC/POPG, and 60% POPE/21%POPG/19%POPC.

    • CD spectra were also recorded in the presence of SUVs composed of lipopolysaccharides (LPS) isolated from P. aeruginosa, K. pneumoniae, and Escherichia coli.

  • Findings: The AMP adopts conformations with varying percentages of helical and random coil structures upon binding to micelles.[6] Interactions with phospholipid SUVs showed a different conformational diversity compared to micelles, suggesting distinct conformations when bound to the surface versus inserted into the lipid bilayer.[6] In the presence of bacterial LPS, the AMP exhibited characteristics of various helical conformations.[6]

G cluster_workflow Experimental Workflow: AMP Conformational Analysis start Synthesized AMP micelles SDS & DPC Micelles start->micelles Incubate with suvs Phospholipid SUVs (POPC, POPC/POPG, etc.) start->suvs Incubate with lps Bacterial LPS SUVs start->lps Incubate with analysis CD & 2D-NMR Spectroscopy micelles->analysis suvs->analysis lps->analysis conformation Determine Conformational Changes (Helical vs. Random Coil) analysis->conformation

Experimental workflow for the conformational analysis of the antimicrobial peptide.

A Point of Comparison: The Biological Activity of 1-Aminocyclopropanecarboxylic Acid (ACPC)

In contrast to the cyclohexane derivative, 1-aminocyclopropanecarboxylic acid (ACPC) is a well-characterized neuroactive compound. It acts as a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[7] This interaction can either potentiate or inhibit NMDA receptor function depending on the ambient concentrations of the full agonists, glutamate and glycine. This activity gives ACPC a range of pharmacological effects, including neuroprotective properties.[7]

G cluster_nmda ACPC Interaction with the NMDA Receptor ACPC ACPC GlycineSite Glycine Modulatory Site ACPC->GlycineSite Binds as a partial agonist NMDAR NMDA Receptor GlycineSite->NMDAR Modulates IonChannel Ion Channel NMDAR->IonChannel Gating Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Alters Neuroprotection Neuroprotective Effects Ca_Influx->Neuroprotection Leads to

References

1-Aminocyclohexane-1-carboxylic Acid Hydrochloride: A Technical Guide to its Role as a Non-Metabolizable Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclohexane-1-carboxylic acid hydrochloride (ACHC) is a synthetic, non-metabolizable cyclic amino acid analog. Its structural similarity to natural large neutral amino acids (LNAAs) allows it to act as a competitive inhibitor of amino acid transport systems, most notably the L-type amino acid transporter 1 (LAT1). This property makes ACHC a valuable research tool for studying the physiological and pathological roles of amino acid transport. By selectively blocking the uptake of essential amino acids, ACHC can be used to investigate the downstream cellular consequences of amino acid deprivation, including effects on cell growth, proliferation, and signaling pathways. This technical guide provides an in-depth overview of ACHC, including its mechanism of action, quantitative data on its transport kinetics, detailed experimental protocols for its use, and a discussion of its applications in research, particularly in neuroscience and oncology.

Introduction

Amino acids are fundamental for a myriad of cellular processes, including protein synthesis, energy metabolism, and the production of signaling molecules. The transport of amino acids across cell membranes is a tightly regulated process mediated by a variety of transporter proteins. Among these, the L-type amino acid transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5), is of particular interest due to its overexpression in various cancers and its crucial role in transporting large neutral amino acids across the blood-brain barrier.

1-Aminocyclohexane-1-carboxylic acid (ACHC) is a synthetic amino acid analog that is not metabolized by cells. Its rigid cyclic structure mimics that of natural LNAAs, allowing it to be recognized and transported by amino acid transporters like LAT1. However, once inside the cell, it is not incorporated into proteins or further metabolized, leading to its accumulation and competitive inhibition of the transport of natural amino acids. This characteristic makes ACHC an invaluable tool for researchers to probe the function and importance of amino acid transport in various physiological and pathological contexts.

Mechanism of Action: Competitive Inhibition of Amino Acid Transport

The primary role of this compound in a research setting is as a competitive inhibitor of neutral amino acid transport. It specifically targets transporters that recognize large neutral amino acids, with a notable interaction with the LAT1 transporter.

The mechanism of competitive inhibition by ACHC can be summarized as follows:

  • Binding to the Transporter: ACHC, due to its structural resemblance to endogenous LNAAs like leucine and phenylalanine, binds to the active site of the LAT1 transporter on the cell membrane.

  • Competition with Natural Substrates: This binding is reversible and in direct competition with the binding of natural LNAAs. The extent of inhibition depends on the relative concentrations of ACHC and the natural substrates.

  • No Translocation or Metabolism: While ACHC is transported into the cell, it is not a substrate for subsequent metabolic pathways. Its accumulation within the cell does not contribute to any known signaling cascade directly.

  • Induction of Amino Acid Starvation: By occupying the transporter, ACHC effectively reduces the intracellular concentration of essential amino acids. This induced amino acid deprivation triggers a variety of cellular stress responses.

The downstream effects of this induced amino acid starvation are the primary focus of research utilizing ACHC. These effects can include:

  • Inhibition of Protein Synthesis: A deficit in essential amino acids leads to a global downregulation of protein translation.[1][2]

  • Cell Cycle Arrest: Cells may arrest in the G0/G1 phase of the cell cycle due to the lack of necessary building blocks for proliferation.[3]

  • Activation of Nutrient-Sensing Pathways: The cellular stress caused by amino acid deprivation can activate signaling pathways such as the mTORC1 and the amino acid response (AAR) pathways.[2][4][5]

  • Suppression of Cancer Cell Growth and Metastasis: In cancer cells that are highly dependent on LAT1 for their nutrient supply, inhibition by ACHC or other LAT1 inhibitors can lead to reduced proliferation, migration, and invasion.[6]

Quantitative Data

The following tables summarize the available quantitative data for the transport and inhibition kinetics of 1-Aminocyclohexane-1-carboxylic acid.

Table 1: Kinetic Parameters for 1-Aminocyclohexane-1-carboxylic Acid Transport Across the Blood-Brain Barrier in Rats [1]

ParameterValueUnitBrain Region
Vmax (Maximum transport rate)9.7 x 10⁻⁴µmol/s/gFrontal Cortex
Km (Michaelis-Menten constant)0.054µmol/mLFrontal Cortex
KD (Nonsaturable uptake constant)1.0 x 10⁻⁴mL/s/gFrontal Cortex

Table 2: Inhibition of [¹¹C]ACHC Uptake in Human Brain by Phenylalanine

ConditionInflux Rate Constant (K₁)Unit
Baseline (Fasting)0.036 ± 0.002mL/g/min
Post-Phenylalanine (100 mg/kg)0.019 ± 0.004mL/g/min

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Situ Brain Perfusion in Rats to Study Blood-Brain Barrier Transport

This protocol is adapted from the methodology used to determine the kinetic parameters of ACHC transport across the blood-brain barrier.[1][7][8]

Objective: To measure the transport of radiolabeled ACHC across the blood-brain barrier in an anesthetized rat.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Pentobarbital sodium (anesthetic)

  • Perfusion fluid (e.g., bicarbonate-buffered saline) containing a known concentration of radiolabeled ACHC (e.g., [¹⁴C]ACHC or [³H]ACHC) and a vascular space marker (e.g., [³H]inulin or [¹⁴C]sucrose).

  • Infusion pump

  • Surgical instruments for cannulation

  • Scintillation counter and vials

Procedure:

  • Anesthesia: Anesthetize the rat with an intraperitoneal injection of pentobarbital sodium. Confirm deep anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation:

    • Make a midline incision in the neck to expose the trachea and carotid arteries.

    • Cannulate the trachea to ensure a clear airway.

    • Ligate the external carotid artery and its branches on the side of perfusion.

    • Insert a catheter into the common carotid artery, pointing towards the brain.

  • Perfusion:

    • Begin the infusion of the pre-warmed (37°C) perfusion fluid containing radiolabeled ACHC at a constant flow rate (e.g., 10 mL/min).

    • Simultaneously, sever the jugular veins to allow for drainage of the perfusate.

    • Continue the perfusion for a short, defined period (e.g., 30-60 seconds).

  • Sample Collection and Analysis:

    • At the end of the perfusion period, decapitate the animal.

    • Rapidly dissect the brain and specific brain regions of interest.

    • Homogenize the brain tissue samples.

    • Determine the amount of radiolabeled ACHC and the vascular space marker in the tissue homogenates and an aliquot of the perfusion fluid using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the brain uptake of ACHC by subtracting the amount of tracer in the vascular space from the total amount in the tissue.

    • The unidirectional transfer constant (Kin) can be calculated using the equation: Kin = (Amount of ACHC in brain) / (Integral of arterial concentration over time).

    • By varying the concentration of unlabeled ACHC in the perfusate, the kinetic parameters Vmax and Km can be determined using Michaelis-Menten kinetics.

In Vitro Amino Acid Transport Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of ACHC on amino acid transport in a cell culture system.

Objective: To determine the inhibitory potency (e.g., IC50) of ACHC on the transport of a specific radiolabeled amino acid in a chosen cell line.

Materials:

  • Cell line of interest (e.g., a cancer cell line overexpressing LAT1, such as MCF-7 or PC-3)

  • Cell culture medium and supplements

  • Radiolabeled amino acid (e.g., [³H]Leucine or [¹⁴C]Phenylalanine)

  • This compound (ACHC)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation counter and vials

Procedure:

  • Cell Culture: Seed the cells in a multi-well plate (e.g., 24-well plate) and grow them to confluence.

  • Preparation for Uptake:

    • Aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer.

    • Pre-incubate the cells with uptake buffer for a short period (e.g., 15-30 minutes) at 37°C to deplete intracellular amino acids.

  • Inhibition and Uptake:

    • Prepare solutions of ACHC at various concentrations in uptake buffer.

    • Aspirate the pre-incubation buffer and add the ACHC solutions to the respective wells.

    • Immediately add the radiolabeled amino acid at a fixed concentration to all wells.

    • Incubate for a short, defined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold uptake buffer to stop the transport process and remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the uptake data.

    • Plot the percentage of inhibition of radiolabeled amino acid uptake as a function of the ACHC concentration.

    • Calculate the IC50 value, which is the concentration of ACHC that inhibits 50% of the specific uptake of the radiolabeled amino acid.

Visualizations

Signaling Consequences of LAT1 Inhibition

The following diagram illustrates the downstream cellular effects resulting from the inhibition of the LAT1 transporter by this compound.

LAT1_Inhibition_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACHC ACHC LAT1 LAT1 Transporter ACHC->LAT1 Binds & Competitively Inhibits LNAA Large Neutral Amino Acids LNAA->LAT1 Transport Blocked AminoAcidPool Intracellular Amino Acid Pool mTORC1 mTORC1 Pathway AminoAcidPool->mTORC1 Depletion Leads to Inhibition ProteinSynthesis Protein Synthesis AminoAcidPool->ProteinSynthesis Depletion Leads to Downregulation AAR Amino Acid Response (AAR) AminoAcidPool->AAR Depletion Leads to Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibition Reduces CellCycle Cell Cycle Progression (G1/S Transition) ProteinSynthesis->CellCycle Downregulation Arrests ProteinSynthesis->CellGrowth Downregulation Reduces AAR->CellGrowth Activation Contributes to Growth Arrest

Caption: Downstream effects of LAT1 inhibition by ACHC.

Experimental Workflow: In Vitro Competitive Inhibition Assay

This diagram outlines the key steps in an in vitro assay to determine the competitive inhibition of amino acid transport by ACHC.

Inhibition_Assay_Workflow start Start: Seed Cells in Multi-well Plate culture Culture Cells to Confluence start->culture wash1 Wash with Uptake Buffer culture->wash1 preincubate Pre-incubate to Deplete Intracellular Amino Acids wash1->preincubate add_inhibitor Add Varying Concentrations of ACHC preincubate->add_inhibitor add_radiolabel Add Radiolabeled Amino Acid add_inhibitor->add_radiolabel incubate Incubate for Defined Time add_radiolabel->incubate stop_wash Stop Uptake & Wash with Ice-Cold Buffer incubate->stop_wash lyse Lyse Cells stop_wash->lyse count Measure Radioactivity (Scintillation Counting) lyse->count analyze Analyze Data & Calculate IC50 count->analyze

Caption: Workflow for an in vitro inhibition assay.

Logical Relationship: Competitive Inhibition at the Transporter Site

This diagram illustrates the principle of competitive inhibition where both the substrate and the inhibitor vie for the same binding site on the transporter.

Competitive_Inhibition cluster_binding Transporter Binding Site Transporter LAT1 Transport Transport of Amino Acid Transporter->Transport Successful Binding NoTransport No Transport of Amino Acid Substrate Natural Amino Acid (Substrate) Substrate->Transporter Binds Inhibitor ACHC (Competitive Inhibitor) Inhibitor->Transporter Binds & Blocks

Caption: Competitive inhibition at the transporter level.

Applications in Research and Drug Development

The utility of this compound as a research tool stems from its ability to induce a state of controlled amino acid deprivation. This has led to its application in several key areas of biomedical research.

  • Neuroscience: ACHC has been instrumental in studying the transport of large neutral amino acids across the blood-brain barrier.[1] Understanding the kinetics of this transport is crucial for the development of drugs that need to enter the central nervous system. Radiolabeled ACHC, such as [¹¹C]ACHC, can be used in positron emission tomography (PET) to non-invasively study the in vivo activity of the L-type amino acid transporter in the human brain.

  • Oncology: Cancer cells often exhibit a high rate of proliferation and metabolic activity, leading to an increased demand for amino acids. Many cancers upregulate LAT1 expression to meet this demand. By inhibiting LAT1, ACHC can be used as a tool to:

    • Investigate the dependence of specific cancer types on external sources of essential amino acids.

    • Study the downstream signaling pathways that are activated in response to amino acid starvation in cancer cells.[2][3]

    • Explore the potential of LAT1 inhibition as a therapeutic strategy. While ACHC itself is not a therapeutic agent, it serves as a valuable compound for preclinical studies to validate LAT1 as a drug target.[6]

  • Metabolic Studies: As a non-metabolizable amino acid, ACHC can be used to dissect the role of amino acid transport from subsequent metabolic processes. This allows researchers to isolate and study the effects of transport inhibition without the confounding variables of altered intracellular metabolism of the analog itself.

Limitations and Considerations

While a valuable research tool, it is important to be aware of the limitations of this compound:

  • Specificity: While ACHC has a high affinity for the L-type amino acid transport system, it may also interact with other neutral amino acid transporters. The specific transporters affected and the degree of inhibition may vary between cell types and tissues.

  • In Vivo Use: The systemic administration of ACHC can have widespread effects due to the ubiquitous nature of amino acid transporters. Therefore, localized delivery methods or careful interpretation of results from systemic administration are necessary.

  • Indirect Effects: The cellular effects observed after treatment with ACHC are primarily due to the induced amino acid starvation and not a direct action of the molecule itself on signaling pathways.

Conclusion

This compound is a powerful and specific tool for the study of neutral amino acid transport and the cellular consequences of its inhibition. Its non-metabolizable nature allows for the targeted investigation of transport processes and the downstream effects of amino acid deprivation. For researchers in neuroscience, oncology, and metabolism, ACHC provides a means to explore the critical role of amino acid homeostasis in health and disease, and to validate amino acid transporters as potential therapeutic targets. The experimental protocols and data provided in this guide serve as a resource for the effective application of this important research compound.

References

An In-depth Technical Guide to 1-Aminocyclohexane-1-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclohexane-1-carboxylic acid hydrochloride, a cyclic amino acid derivative, is a versatile compound with significant applications in medicinal chemistry and biochemical research. Also known by its common name, cycloleucine hydrochloride, this molecule serves as a crucial building block in the synthesis of peptidomimetics and other complex organic structures. Its rigid cyclohexane framework imparts conformational constraints, making it a valuable tool in the design of peptides with specific secondary structures.[1][2]

From a biological standpoint, 1-aminocyclohexane-1-carboxylic acid exhibits notable activity as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and as an inhibitor of S-adenosylmethionine (SAM) mediated methylation processes.[3][4] These properties have led to its investigation in the context of neurological disorders and cancer research, where it can modulate key signaling pathways related to cell growth, proliferation, and apoptosis. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, biological activities, and experimental protocols related to this compound, serving as a resource for researchers in drug discovery and development.

Chemical Properties

This compound is a white to off-white crystalline powder.[5] Its hydrochloride salt form enhances its solubility in aqueous solutions, a desirable characteristic for many biological assays and pharmaceutical formulations.[6] The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₄ClNO₂[6][7]
Molecular Weight 179.64 g/mol [6][7]
Melting Point >300 °C[5][8]
Boiling Point 272.3 °C at 760 mmHg (for free amino acid)[5]
Density 1.148 g/cm³ (for free amino acid)[5]
pKa pK1: 2.65; pK2: 10.03 (at 25°C for free amino acid)[8]
Solubility Soluble in water.[6][9]
Appearance White to off-white crystalline powder[5]
CAS Number 39692-17-6[6][7]
IUPAC Name 1-aminocyclohexane-1-carboxylic acid;hydrochloride[6][7]

Synthesis of this compound

The synthesis of 1-aminocyclohexane-1-carboxylic acid can be achieved through several established organic chemistry reactions, most notably the Bucherer-Bergs and Strecker syntheses. These methods typically start from cyclohexanone.

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source. The resulting hydantoin is then hydrolyzed to yield the amino acid.

Bucherer_Bergs_Synthesis Cyclohexanone Cyclohexanone Hydantoin 5,5-Pentamethylenehydantoin Cyclohexanone->Hydantoin  Bucherer-Bergs  Reaction Reagents KCN, (NH4)2CO3 AminoAcid 1-Aminocyclohexane- 1-carboxylic acid Hydantoin->AminoAcid Hydrolysis Acid or Base Hydrolysis FinalProduct 1-Aminocyclohexane-1-carboxylic acid hydrochloride AminoAcid->FinalProduct HCl_treatment HCl

Bucherer-Bergs synthesis of the target compound.

Experimental Protocol: Bucherer-Bergs Synthesis

  • Hydantoin Formation: In a pressure vessel, combine cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a 1:1 mixture of ethanol and water.

  • Seal the vessel and heat the mixture to 80-100°C for 6-8 hours with stirring.

  • Cool the reaction mixture to room temperature and then acidify with hydrochloric acid to precipitate the 5,5-pentamethylenehydantoin.

  • Filter the precipitate, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.

  • Hydrolysis: Reflux the hydantoin intermediate with a strong acid (e.g., 6M HCl) or a strong base (e.g., 25% NaOH) until hydrolysis is complete (monitored by TLC).

  • Isolation: If acid hydrolysis is used, cool the solution and neutralize with a base to precipitate the free amino acid. If base hydrolysis is used, acidify to precipitate the amino acid.

  • Filter the product, wash with cold water, and dry.

  • Hydrochloride Salt Formation: Dissolve the free amino acid in a minimal amount of hot water and add a slight excess of concentrated hydrochloric acid. Cool the solution to induce crystallization of the hydrochloride salt. Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Strecker Synthesis

The Strecker synthesis is another method for producing α-amino acids. It involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Strecker_Synthesis Cyclohexanone Cyclohexanone Aminonitrile 1-Amino-1-cyanocyclohexane Cyclohexanone->Aminonitrile  Strecker  Reaction Reagents NH4Cl, KCN FinalProduct 1-Aminocyclohexane-1-carboxylic acid hydrochloride Aminonitrile->FinalProduct Hydrolysis Acid Hydrolysis (e.g., HCl)

Strecker synthesis of the target compound.

Experimental Protocol: Strecker Synthesis

  • α-Aminonitrile Formation: In a suitable solvent (e.g., aqueous ammonia or a mixture of water and ethanol), dissolve cyclohexanone (1.0 eq) and ammonium chloride (1.2 eq).

  • To this solution, add a solution of potassium cyanide (1.2 eq) in water dropwise while maintaining the temperature below 20°C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Extract the α-aminonitrile product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminonitrile.

  • Hydrolysis and Salt Formation: Add concentrated hydrochloric acid to the crude aminonitrile and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the this compound.

  • Filter the solid product, wash with a small amount of cold acetone, and dry under vacuum.

Biological Activity and Applications

This compound and its parent compound, cycloleucine, have been investigated for a range of biological activities, primarily centered around their roles as a receptor antagonist and an enzyme inhibitor.

NMDA Receptor Antagonism

Cycloleucine acts as a competitive antagonist at the glycine binding site of the NMDA receptor.[3][6] This receptor is a crucial component of excitatory neurotransmission in the central nervous system, and its modulation has therapeutic implications for a variety of neurological and psychiatric disorders.

ParameterValueTargetReference
Kᵢ 600 µMNMDA receptor associated glycine receptor[3][6]

Experimental Protocol: NMDA Receptor Binding Assay (Competitive Radioligand Binding)

  • Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex by homogenization in a buffered sucrose solution followed by differential centrifugation.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a radiolabeled antagonist that binds to the glycine site of the NMDA receptor (e.g., [³H]CGP 39653).

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C).

  • Separation: Rapidly separate the bound and free radioligand by filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Inhibition of S-adenosylmethionine (SAM) Synthesis

Cycloleucine is a known inhibitor of methionine adenosyltransferase (MAT), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM).[4][10][11] SAM is the primary methyl group donor in numerous biological methylation reactions, including DNA, RNA, and protein methylation. Inhibition of SAM synthesis can thus have profound effects on cellular processes.

ParameterValueCell LineExposure TimeReference
IC₅₀ (SAM synthesis inhibition) 1.3 mMHuh-76 hours[1]

Experimental Protocol: Methionine Adenosyltransferase (MAT) Inhibition Assay

  • Cell Culture: Culture the desired cell line (e.g., Huh-7 human hepatoma cells) under standard conditions.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 6 hours).

  • Cell Lysis: Harvest the cells and prepare cell lysates.

  • MAT Activity Assay: Measure the MAT activity in the cell lysates. This can be done by incubating the lysate with L-methionine and ATP and quantifying the amount of SAM produced. SAM can be quantified using methods such as HPLC or specific enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: Determine the IC₅₀ value for the inhibition of SAM synthesis by plotting the percentage of inhibition against the concentration of the test compound.

Modulation of Signaling Pathways

The biological effects of 1-aminocyclohexane-1-carboxylic acid are mediated through its influence on key cellular signaling pathways.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[12][13] It integrates signals from growth factors, nutrients (including amino acids), and energy status. By inhibiting SAM synthesis, cycloleucine can indirectly affect mTOR signaling, as methylation is crucial for the proper functioning of many components of this pathway.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_downstream Downstream Effectors cluster_output Cellular Processes Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 activates Amino Acids Amino Acids Amino Acids->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis inhibits Cell Growth Cell Growth Protein Synthesis->Cell Growth Proliferation Proliferation Cell Growth->Proliferation Cycloleucine Cycloleucine SAM Synthesis SAM Synthesis Cycloleucine->SAM Synthesis inhibits Methylation Methylation SAM Synthesis->Methylation Methylation->mTORC1 modulates

Modulation of the mTOR signaling pathway.

Fas/FasL Apoptotic Pathway

The Fas receptor (Fas) and its ligand (FasL) are key components of the extrinsic apoptosis pathway.[10][14] Inhibition of MAT II by cycloleucine has been shown to induce the expression of FasL, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8-dependent apoptosis in certain cancer cells.[1][15]

Fas_Apoptosis_Pathway cluster_inhibition Enzyme Inhibition cluster_signaling Apoptotic Signaling Cascade Cycloleucine Cycloleucine MAT2A MAT2A Cycloleucine->MAT2A inhibits FasL FasL (upregulated) MAT2A->FasL leads to upregulation Fas Fas Receptor FasL->Fas binds to DISC DISC Formation (FADD, pro-caspase-8) Fas->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Caspase3 Active Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis via the Fas/FasL pathway.
Applications in Peptide Synthesis

Due to its constrained cyclic structure, 1-aminocyclohexane-1-carboxylic acid is a valuable building block in peptide synthesis to induce specific secondary structures, such as β-turns and helices.[8][16] This can enhance the metabolic stability and biological activity of synthetic peptides. It is particularly useful in solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using 1-Aminocyclohexane-1-carboxylic Acid

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amides or Wang resin for C-terminal acids). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Coupling of 1-Aminocyclohexane-1-carboxylic Acid:

    • Activate the carboxyl group of Fmoc-1-aminocyclohexane-1-carboxylic acid-OH using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours to ensure complete coupling.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide chain is assembled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Conclusion

This compound is a compound of significant interest to researchers in chemistry and biology. Its straightforward synthesis, unique structural properties, and defined biological activities make it a valuable tool in drug discovery and peptide design. The detailed protocols and data presented in this guide are intended to facilitate its application in the laboratory and contribute to the advancement of research in related fields.

References

An In-depth Technical Guide to the Safety and Handling of 1-Aminocyclohexane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Aminocyclohexane-1-carboxylic acid hydrochloride, a key building block in pharmaceutical and materials science research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound is an alpha-amino acid derivative with a hydrochloride salt, which enhances its water solubility.[1]

PropertyValue
CAS Number 39692-17-6
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point >300 °C
Solubility Soluble in water

Hazard Identification and Classification

This compound is classified as an irritant. The following table summarizes its GHS hazard classifications.

GHS ClassificationHazard Statement
Skin irritation (Category 2)H315: Causes skin irritation[1][2]
Serious eye irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[1][2]

Pictogram:

alt text

Signal Word: Warning

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to the following precautionary statements is essential for safe handling.

CategoryPrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] P264: Wash skin thoroughly after handling.[2] P271: Use only outdoors or in a well-ventilated area.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] P312: Call a POISON CENTER/doctor if you feel unwell.[2]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2] P405: Store locked up.[2]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[2]

A detailed breakdown of recommended personal protective equipment is provided below:

PPESpecification
Eye/Face Protection Chemical safety glasses or goggles.[3]
Hand Protection Protective gloves.
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
Respiratory Protection Use a dust mask. For higher-level protection, use appropriate respirator cartridges (e.g., Type P95 or P1).[3]

Experimental Protocols

Handling and Storage Protocol

Objective: To ensure the safe handling and storage of this compound to maintain its integrity and prevent accidental exposure.

Methodology:

  • Receiving: Upon receipt, inspect the container for any damage.

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3]

  • Handling:

    • Avoid contact with skin and eyes.[3]

    • Avoid the formation of dust and aerosols.[3]

    • Wash hands thoroughly after handling.[3]

    • Do not eat, drink, or smoke in the handling area.

  • Dispensing: When weighing or transferring the powder, do so in a well-ventilated area or a fume hood to minimize inhalation of dust.

Spill Cleanup Protocol

Objective: To safely clean and decontaminate an area after a spill of this compound.

Methodology:

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • Evacuate non-essential personnel.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 3.

  • Containment:

    • For a dry spill, carefully sweep up the material to avoid generating dust.

    • For a solution spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Cleanup:

    • For dry spills, place the swept material into a sealed container for disposal.

    • For liquid spills, once absorbed, scoop the material into a suitable container.

  • Decontamination:

    • Wash the spill area with soap and water.

    • Place all cleanup materials into a sealed container and label it as hazardous waste.

  • Disposal: Dispose of the waste according to local regulations.

Synthesis Protocol via Strecker Synthesis (Illustrative Example)

Objective: To provide a general, illustrative protocol for the synthesis of 1-Aminocyclohexane-1-carboxylic acid, from which the hydrochloride salt can be obtained. This is a common method for α-amino acid synthesis.

Methodology:

  • Step 1: Formation of the α-aminonitrile.

    • Reaction: Cyclohexanone is reacted with an alkali metal cyanide (e.g., potassium cyanide) and ammonium chloride in an aqueous solution.

    • Safety Note:EXTREME CAUTION. This step involves highly toxic cyanide salts and generates hydrogen cyanide gas. This must be performed in a certified fume hood with appropriate respiratory protection and access to a cyanide antidote kit.

  • Step 2: Hydrolysis of the α-aminonitrile.

    • Reaction: The resulting α-aminonitrile is hydrolyzed using a strong acid (e.g., hydrochloric acid) or base. Acid hydrolysis will directly yield the hydrochloride salt of the amino acid.

    • Safety Note: Handle strong acids with appropriate PPE, including acid-resistant gloves and eye protection. The hydrolysis reaction can be exothermic.

  • Step 3: Isolation and Purification.

    • The product is isolated by crystallization and purified by recrystallization.

Visualized Workflows and Relationships

SafeHandlingWorkflow Receiving Receiving and Inspection Storage Secure Storage (Cool, Dry, Ventilated) Receiving->Storage Handling Handling in Ventilated Area (Fume Hood) Storage->Handling Dispensing Dispensing/Weighing Handling->Dispensing Use Experimental Use Dispensing->Use Waste Waste Collection (Labeled Container) Use->Waste Disposal Disposal via Approved Vendor Waste->Disposal

Caption: General workflow for the safe handling of chemical powders.

HazardResponse Hazard Hazard Identification (Irritant) Exposure Potential Exposure Routes Hazard->Exposure Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation ResponseSkin Wash with Soap and Water Skin->ResponseSkin ResponseEyes Rinse with Water Eyes->ResponseEyes ResponseInhalation Move to Fresh Air Inhalation->ResponseInhalation Medical Seek Medical Attention if Symptoms Persist ResponseSkin->Medical ResponseEyes->Medical ResponseInhalation->Medical

Caption: Logical relationship of hazard identification and first-aid response.

SynthesisPathway Start Cyclohexanone Reagents1 + KCN, NH4Cl (Strecker Synthesis) Start->Reagents1 Intermediate 1-Aminocyclohexane-1-carbonitrile Reagents1->Intermediate Reagents2 + HCl (aq), Heat (Hydrolysis) Intermediate->Reagents2 Product 1-Aminocyclohexane-1-carboxylic acid hydrochloride Reagents2->Product

Caption: Illustrative synthesis pathway for the target compound.

References

An In-depth Technical Guide to 1-Aminocyclohexane-1-carboxylic acid hydrochloride (CAS: 39692-17-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclohexane-1-carboxylic acid hydrochloride, also known as homocycloleucine hydrochloride, is a synthetic, cyclic, non-proteinogenic alpha-amino acid. Its rigid cyclohexane ring structure imparts significant conformational constraints, making it a valuable building block in peptidomimetics and drug design. The presence of both an amino and a carboxyl functional group on the same carbon atom provides unique chemical reactivity.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its role in creating structurally defined peptides and its potential, though not yet fully elucidated, biological activities.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[] Its hydrochloride salt form enhances its solubility in aqueous solutions.[1]

PropertyValueSource
CAS Number 39692-17-6[3]
Molecular Formula C₇H₁₄ClNO₂[3]
Molecular Weight 179.64 g/mol [3]
IUPAC Name 1-aminocyclohexane-1-carboxylic acid;hydrochloride[3]
Synonyms Homocycloleucine hydrochloride[3]
Appearance White to off-white crystalline powder[]
Melting Point >300 °C (for the free amino acid)[]
Solubility Soluble in DMSO[4]
InChI Key GTKXSYHXQSKWNP-UHFFFAOYSA-N[3]
SMILES Cl.NC1(CCCCC1)C(O)=O[3]

Spectroscopic Data:

Detailed 1H NMR, 13C NMR, IR, and Mass Spectrometry data for the free amino acid (1-aminocyclohexane-1-carboxylic acid, CAS 2756-85-6) are available through various chemical databases.[5][6][7] This information is crucial for the structural elucidation and quality control of the compound and its derivatives.

Synthesis

Several synthetic routes to 1-aminocyclohexane-1-carboxylic acid have been reported, generally involving the introduction of an amino group to a cyclohexanecarboxylic acid precursor.

General Synthesis Methods:

  • Direct Amination: This method involves the reaction of a cyclohexanecarboxylic acid derivative with ammonia or a primary amine.[1]

  • Reduction of Nitriles: Starting from a cyanocyclohexane precursor, the nitrile group can be converted to an amine.[1]

  • Bucherer-Bergs Reaction: A classical method for the synthesis of α-amino acids from ketones or aldehydes, which can be adapted for cyclohexanone.

  • Strecker Synthesis: Another fundamental method for α-amino acid synthesis, starting from an aldehyde or ketone, ammonia, and cyanide.

Experimental Protocol: Representative Synthesis via Strecker Reaction

The following is a representative, multi-step protocol for the synthesis of 1-aminocyclohexane-1-carboxylic acid, which can then be converted to its hydrochloride salt.

G cluster_0 Step 1: Formation of α-aminonitrile cluster_1 Step 2: Hydrolysis of the Nitrile cluster_2 Step 3: Purification A Cyclohexanone D Reaction in aqueous ammonia A->D B Ammonium Chloride (NH4Cl) B->D C Sodium Cyanide (NaCN) C->D E 1-Amino-1-cyanocyclohexane D->E F 1-Amino-1-cyanocyclohexane E->F H Heating F->H G Strong Acid (e.g., HCl) G->H I This compound H->I J Crude Product I->J K Recrystallization J->K L Pure this compound K->L

A representative workflow for the synthesis of this compound.

Methodology:

  • Step 1: Synthesis of 1-Amino-1-cyanocyclohexane. In a suitable reaction vessel, cyclohexanone is reacted with an aqueous solution of ammonium chloride and sodium cyanide. The reaction is typically stirred at room temperature. The resulting α-aminonitrile, 1-amino-1-cyanocyclohexane, precipitates from the solution and can be isolated by filtration.

  • Step 2: Hydrolysis to the Amino Acid Hydrochloride. The isolated 1-amino-1-cyanocyclohexane is then subjected to acidic hydrolysis. This is achieved by heating the aminonitrile in the presence of a strong acid, such as concentrated hydrochloric acid. This step hydrolyzes the nitrile group to a carboxylic acid and also forms the hydrochloride salt of the amino group.

  • Step 3: Isolation and Purification. After the hydrolysis is complete, the reaction mixture is cooled, and the product, this compound, crystallizes out. The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield the pure compound.

Applications in Peptide Synthesis and Drug Discovery

The primary application of 1-aminocyclohexane-1-carboxylic acid (often abbreviated as Ac6c) is as a building block in peptide synthesis to create conformationally constrained peptides.[8] The rigid cyclohexane ring restricts the rotational freedom of the peptide backbone, leading to more defined secondary structures such as β-turns and helices.[9][10] This conformational rigidity is highly desirable in drug design as it can lead to increased receptor affinity, selectivity, and metabolic stability.

4.1. Induction of Defined Secondary Structures

Conformational energy calculations and crystal structure analyses have shown that peptides containing the Ac6c residue are predisposed to adopt helical or β-turn conformations.[9] This property is exploited to stabilize specific peptide structures that are important for biological activity.

4.2. Antimicrobial Peptides

A notable application is in the development of novel antimicrobial peptides (AMPs). One such synthetic AMP, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, demonstrated significant in vitro inhibitory activity against a range of drug-resistant bacteria.[11]

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of an Ac6c-containing Antimicrobial Peptide

Bacterial StrainMIC (µM)
Staphylococcus aureus (drug-resistant)10.9 - 43
Acinetobacter baumannii (drug-resistant)10.9 - 43
Klebsiella pneumoniae (drug-resistant)10.9 - 43
Pseudomonas aeruginosa (drug-resistant)10.9 - 43
Enterobacter aerogenes (drug-resistant)10.9 - 43
Enterococcus faecium (drug-resistant)10.9 - 43

Data extracted from a study on a synthetic antimicrobial peptide incorporating 1-aminocyclohexane-1-carboxylic acid.[11]

Experimental Protocol: Evaluation of Antimicrobial Activity

The antimicrobial activity of peptides containing 1-aminocyclohexane-1-carboxylic acid is typically assessed using standard microbiological techniques.

G cluster_0 Peptide Preparation cluster_1 Bacterial Culture Preparation cluster_2 MIC Assay A Synthesize and purify Ac6c-containing peptide B Prepare serial dilutions of the peptide A->B E Inoculate peptide dilutions with bacterial suspension in microtiter plates B->E C Grow bacterial strains to mid-log phase D Adjust bacterial suspension to a standard density C->D D->E F Incubate at 37°C for 18-24 hours E->F G Visually inspect for turbidity to determine MIC F->G

A general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.

Methodology:

  • Peptide Synthesis and Purification: The peptide incorporating Ac6c is synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Bacterial Strains: A panel of clinically relevant bacterial strains, including drug-resistant isolates, is selected.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined by the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of the peptide are prepared in a suitable growth medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Potential Biological Activity and Mechanism of Action

While the primary use of 1-aminocyclohexane-1-carboxylic acid is as a structural component in peptides, there is limited research on the biological activity of the standalone molecule. However, based on the known pharmacology of structurally similar cyclic amino acids, some potential mechanisms of action can be hypothesized.

5.1. Potential Interaction with NMDA Receptors

Structurally related smaller cyclic amino acids, such as 1-aminocyclopropane-1-carboxylic acid (ACPC) and derivatives of 1-aminocyclobutane-1-carboxylic acid, have been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor in the central nervous system.[3][12] Specifically, ACPC acts as a partial agonist at the glycine binding site of the NMDA receptor.[12]

Given this precedent, it is plausible that 1-aminocyclohexane-1-carboxylic acid could also modulate NMDA receptor activity. However, direct experimental evidence for this interaction is currently lacking in the scientific literature.

Hypothesized Signaling Pathway: Modulation of NMDA Receptor Signaling

The following diagram illustrates the general signaling pathway of the NMDA receptor, which could be a potential target for 1-aminocyclohexane-1-carboxylic acid.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR ACHC 1-Aminocyclohexane-1-carboxylic acid (Hypothetical) ACHC->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Ion Channel Opening Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Signaling Response Cellular Response (e.g., Synaptic Plasticity, Gene Expression) Signaling->Response

A hypothetical signaling pathway illustrating the potential modulation of the NMDA receptor by 1-Aminocyclohexane-1-carboxylic acid.

Disclaimer: This proposed mechanism is speculative and based on the activity of smaller cyclic amino acid analogues. Further research is required to validate whether 1-aminocyclohexane-1-carboxylic acid directly interacts with the NMDA receptor and to what effect.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a valuable synthetic amino acid for researchers in peptide chemistry and drug discovery. Its primary and well-established application lies in its ability to introduce conformational constraints into peptides, thereby enabling the design of molecules with enhanced stability and defined secondary structures. The successful development of antimicrobial peptides containing this amino acid highlights its potential in creating novel therapeutics. While its intrinsic biological activity as a standalone molecule remains largely unexplored, the pharmacology of its structural analogues suggests that it may have interesting effects on the central nervous system, particularly on NMDA receptors. Further investigation into these potential activities could open up new avenues for its application in drug development.

References

Unlocking the Therapeutic Potential of 1-Aminocyclohexane-1-carboxylic Acid Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Conformationally-Restrained Amino Acid Analog for Neurological Drug Discovery

Introduction: 1-Aminocyclohexane-1-carboxylic acid hydrochloride, a cyclic amino acid analog, presents a compelling scaffold for the development of novel therapeutics targeting the central nervous system. Its rigid structure offers the potential for enhanced receptor selectivity and improved metabolic stability compared to its linear counterparts. This technical guide provides a comprehensive overview of the potential research areas for this compound, focusing on its interactions with key neurotransmitter systems. It is intended for researchers, scientists, and drug development professionals seeking to explore its therapeutic utility.

Core Properties and Rationale for Investigation

This compound, also known by synonyms such as Homocycloleucine hydrochloride, is a white crystalline solid. Its hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for experimental studies.[1][2] The core rationale for investigating this molecule lies in its nature as a conformationally restricted amino acid. Such structures are of significant interest in medicinal chemistry as they can "pre-pay" the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄ClNO₂[1][2]
Molecular Weight 179.64 g/mol [1][2]
CAS Number 39692-17-6[1][2]
Appearance White to off-white crystalline powder[3]
Solubility Enhanced in water due to hydrochloride salt[1]

Potential Research Areas in Neuroscience

Emerging evidence suggests that this compound and its analogs may modulate two of the most critical neurotransmitter systems in the brain: the glutamatergic and GABAergic systems.

Modulation of the NMDA Receptor Complex

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a pivotal role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in a range of neurological and psychiatric disorders. Research on cyclic amino acid analogs, such as 1-aminocyclopropanecarboxylic acid (ACPC), has demonstrated their ability to act as partial agonists at the glycine binding site of the NMDA receptor. This suggests that this compound could exhibit similar modulatory effects.

Potential Research Directions:

  • Receptor Binding Assays: To determine the binding affinity of this compound to the glycine site of the NMDA receptor.

  • Electrophysiology Studies: To characterize the functional effects of the compound on NMDA receptor-mediated currents in neuronal preparations.

  • In Vivo Microdialysis: To investigate the impact of systemic administration on glutamate and glycine levels in specific brain regions.

  • Behavioral Pharmacology: To assess the procognitive, neuroprotective, or anticonvulsant potential in relevant animal models.

Signaling Pathway of Interest:

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR1/NR2 Subunits) Glutamate->NMDA_Receptor Binds to NR2 Glycine/D-Serine Glycine/D-Serine Glycine/D-Serine->NMDA_Receptor Binds to NR1 ACHC_HCl 1-Aminocyclohexane- 1-carboxylic acid HCl ACHC_HCl->NMDA_Receptor Potential Modulator (Glycine Site) Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity

Caption: Potential modulation of the NMDA receptor signaling pathway by this compound.

Interaction with the GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and is a key target for anxiolytic, sedative, and anticonvulsant drugs. Studies on related compounds, such as cis-1,3-aminocyclohexane carboxylic acid, have shown selective inhibition of neuronal GABA uptake. This raises the possibility that this compound could modulate GABAergic tone by interacting with GABA transporters (GATs).

Potential Research Directions:

  • GABA Uptake Inhibition Assays: To determine if the compound inhibits the activity of different GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1).

  • Receptor Binding Studies: To investigate any direct binding to GABA-A or GABA-B receptors.

  • In Vivo Studies: To measure changes in extracellular GABA levels and assess anxiolytic or anticonvulsant effects in animal models.

Logical Relationship Diagram:

GABA_System_Interaction ACHC_HCl 1-Aminocyclohexane- 1-carboxylic acid HCl GABA_Transporter GABA Transporter (GAT) ACHC_HCl->GABA_Transporter Potential Inhibition Extracellular_GABA Increased Extracellular GABA Concentration GABA_Transporter->Extracellular_GABA Leads to GABA_Receptors GABA-A / GABA-B Receptors Extracellular_GABA->GABA_Receptors Activates Neuronal_Inhibition Enhanced Neuronal Inhibition GABA_Receptors->Neuronal_Inhibition

Caption: Postulated mechanism of action of this compound on the GABAergic system.

Blood-Brain Barrier Transport and Drug Delivery

A significant feature of 1-Aminocyclohexane-1-carboxylic acid is its ability to cross the blood-brain barrier (BBB). It is recognized as a non-metabolizable amino acid that is transported by the large neutral amino acid transporter (L-system). This intrinsic transport mechanism makes it an interesting candidate for CNS drug delivery.

Potential Research Directions:

  • Pharmacokinetic Studies: To characterize the brain uptake and distribution of the compound in detail.

  • Prodrug Strategies: To explore the use of 1-Aminocyclohexane-1-carboxylic acid as a carrier moiety to deliver other therapeutic agents across the BBB.

  • Competition Assays: To investigate its interaction with other L-system substrates.

Experimental Protocols

In Situ Brain Perfusion in Rats for BBB Transport Studies

This protocol is adapted from previously described methods to study the transport of compounds across the blood-brain barrier.

Materials:

  • Anesthetic (e.g., sodium pentobarbital)

  • Perfusion pump

  • Perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing the radiolabeled or unlabeled test compound

  • Surgical instruments

  • Scintillation counter or appropriate analytical instrument

Procedure:

  • Anesthetize the rat according to approved animal care protocols.

  • Expose the common carotid artery and its branches through a midline cervical incision.

  • Ligate the external carotid artery distal to the occipital artery.

  • Insert a catheter into the external carotid artery in a retrograde direction.

  • Initiate the perfusion with the perfusion fluid at a constant flow rate.

  • After the desired perfusion time (e.g., 30-60 seconds), terminate the perfusion and decapitate the animal.

  • Rapidly dissect the brain and collect samples from different regions.

  • Analyze the concentration of the test compound in the brain tissue and in the perfusion fluid to calculate the brain uptake clearance.

Experimental Workflow Diagram:

Brain_Perfusion_Workflow cluster_preparation Preparation cluster_perfusion Perfusion cluster_analysis Analysis Anesthetize Anesthetize Rat Surgical_Exposure Surgically Expose Carotid Artery Anesthetize->Surgical_Exposure Catheter_Insertion Insert Catheter into External Carotid Artery Surgical_Exposure->Catheter_Insertion Start_Perfusion Initiate Perfusion with Test Compound Catheter_Insertion->Start_Perfusion Perfusion_Time Perfuse for a Defined Time Start_Perfusion->Perfusion_Time Stop_Perfusion Terminate Perfusion Perfusion_Time->Stop_Perfusion Decapitate Decapitate and Dissect Brain Stop_Perfusion->Decapitate Sample_Collection Collect Brain Tissue and Perfusate Samples Decapitate->Sample_Collection Quantification Quantify Compound Concentration Sample_Collection->Quantification Calculate_Uptake Calculate Brain Uptake Clearance Quantification->Calculate_Uptake

References

Methodological & Application

Application Notes and Protocols for 1-Aminocyclohexane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis, characterization, and application of 1-Aminocyclohexane-1-carboxylic acid hydrochloride, a non-proteinogenic amino acid utilized in peptide synthesis and drug discovery.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[] Its hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for a variety of biochemical applications.[2] The rigid cyclohexane ring introduces conformational constraints into peptide backbones, a property valuable in the design of peptidomimetics with specific structural and biological properties.[]

PropertyValueReference
CAS Number 39692-17-6[3]
Molecular Formula C₇H₁₄ClNO₂[3]
Molecular Weight 179.64 g/mol [3]
Appearance White to off-white crystalline powder[]
Melting Point >300 °C[4]
Solubility Soluble in water[2]

Synthesis Protocols

The synthesis of 1-Aminocyclohexane-1-carboxylic acid can be achieved through established methods for α-amino acid synthesis, such as the Strecker synthesis or the Bucherer-Bergs reaction. The final product is then converted to its hydrochloride salt.

Protocol 1: Synthesis via Strecker Reaction

This protocol outlines a two-step synthesis starting from cyclohexanone. The first step is the formation of an α-aminonitrile, which is then hydrolyzed to the amino acid and subsequently converted to the hydrochloride salt.

Step 1: Synthesis of 1-Aminocyclohexane-1-carbonitrile

  • Reaction Setup: In a well-ventilated fume hood, combine cyclohexanone (1.0 eq), ammonium chloride (1.2 eq), and a 30% aqueous ammonia solution in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Cyanide: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of sodium cyanide (1.1 eq) in water dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-aminocyclohexane-1-carbonitrile.

Step 2: Hydrolysis to this compound

  • Acid Hydrolysis: Add the crude α-aminonitrile to a concentrated solution of hydrochloric acid (e.g., 6 M HCl).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).[5]

  • Isolation: After completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration and wash with a small amount of cold water. Recrystallize the crude product from a water/ethanol mixture to obtain pure this compound.

  • Drying: Dry the purified product under vacuum.

Synthesis Workflow: Strecker Reaction

G A Cyclohexanone D 1-Aminocyclohexane-1-carbonitrile A->D B Ammonium Chloride Ammonia Solution B->D C Sodium Cyanide C->D F This compound D->F E Concentrated HCl E->F

Caption: Strecker synthesis of this compound.

Protocol 2: Synthesis via Bucherer-Bergs Reaction

This method provides an alternative route to the amino acid via a hydantoin intermediate.

Step 1: Synthesis of Cyclohexanespiro-5'-hydantoin

  • Reaction Mixture: In a pressure vessel, combine cyclohexanone (1.0 eq), ammonium carbonate (3.0 eq), and sodium cyanide (1.2 eq) in a mixture of ethanol and water.

  • Heating: Seal the vessel and heat the mixture to 80-100 °C for 6-8 hours with stirring.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. The hydantoin product should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry.

Step 2: Hydrolysis to 1-Aminocyclohexane-1-carboxylic acid

  • Base Hydrolysis: Suspend the cyclohexanespiro-5'-hydantoin in an aqueous solution of a strong base (e.g., 2 M sodium hydroxide).

  • Reflux: Heat the mixture to reflux for 12-24 hours.

  • Acidification: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the free amino acid.

  • Isolation and Conversion to Hydrochloride: Collect the solid by filtration. To form the hydrochloride salt, dissolve the free amino acid in a minimal amount of hot water and add an excess of concentrated hydrochloric acid. Cool the solution to induce crystallization of this compound.

  • Purification and Drying: Recrystallize the product from a suitable solvent system and dry under vacuum.

Synthesis Workflow: Bucherer-Bergs Reaction

G A Cyclohexanone C Cyclohexanespiro-5'-hydantoin A->C B Ammonium Carbonate Sodium Cyanide B->C F This compound C->F D Strong Base (e.g., NaOH) D->F E Concentrated HCl E->F

Caption: Bucherer-Bergs synthesis of the target compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 or 400 MHz spectrometer. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the cyclohexane ring will appear as multiplets in the aliphatic region.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid is expected in the range of 170-180 ppm. The quaternary carbon attached to the amino and carboxyl groups, and the carbons of the cyclohexane ring will also be observed.

Expected NMR Data (for the free amino acid): Note: Data for the hydrochloride salt may show slight variations in chemical shifts.

NucleusChemical Shift (ppm)Multiplicity
¹H 1.2-2.2m
¹³C (Carbonyl) ~175s
¹³C (Quaternary) ~60s
¹³C (Cyclohexane) 20-40-
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and confirm its identity.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).

  • Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for the free amino acid is at m/z 144.1.[6]

Application Protocols

Incorporation into Peptides using Solid-Phase Peptide Synthesis (SPPS)

1-Aminocyclohexane-1-carboxylic acid can be incorporated into peptide chains to introduce conformational constraints. This requires the use of the Fmoc-protected derivative (Fmoc-1-aminocyclohexane-1-carboxylic acid).[7]

Protocol:

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Coupling of Fmoc-1-aminocyclohexane-1-carboxylic acid:

    • In a separate vessel, dissolve Fmoc-1-aminocyclohexane-1-carboxylic acid (3 eq), a coupling agent such as HBTU (3 eq), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conceptual Workflow for Peptide Synthesis

G A Resin B Fmoc Deprotection (Piperidine/DMF) A->B C Coupling of Fmoc-Protected 1-Aminocyclohexane-1-carboxylic acid B->C D Washing C->D E Repeat for next Amino Acid D->E E->B n cycles F Cleavage from Resin (TFA Cocktail) E->F G Purified Peptide F->G

Caption: Solid-phase synthesis of a peptide containing the target amino acid.

Antimicrobial Activity Assay

Peptides containing 1-Aminocyclohexane-1-carboxylic acid have been investigated for their antimicrobial properties.[8][9] The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of such a peptide.

Protocol:

  • Peptide Preparation: Prepare a stock solution of the purified peptide in sterile water or a suitable buffer.

  • Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight at 37°C.

  • MIC Determination:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the peptide stock solution in the broth medium.

    • Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

    • Inoculate each well containing the peptide dilution with the bacterial suspension.

    • Include positive (bacteria without peptide) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

References

Application Notes and Protocols for the Use of 1-Aminocyclohexane-1-carboxylic Acid Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclohexane-1-carboxylic acid (A6c), a cyclic, sterically hindered alpha-amino acid, is a valuable building block in peptide chemistry. Its incorporation into peptide sequences can induce specific conformational constraints, enhance metabolic stability, and modulate biological activity. These properties make A6c an attractive residue for the design of peptidomimetics, enzyme inhibitors, and therapeutic peptides, such as antimicrobial peptides.

However, the bulky nature of the cyclohexyl ring presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields. The selection of appropriate coupling reagents and optimized protocols is therefore critical for the successful synthesis of peptides containing A6c.

This document provides detailed application notes and protocols for the efficient incorporation of 1-Aminocyclohexane-1-carboxylic acid hydrochloride into peptide chains using Fmoc-based solid-phase peptide synthesis.

Challenges in Coupling Sterically Hindered Amino Acids

The primary obstacle in coupling A6c is the steric hindrance imposed by the cyclohexane ring, which can significantly slow down the kinetics of amide bond formation. This can lead to:

  • Incomplete Coupling: Resulting in deletion sequences that are difficult to separate from the target peptide.

  • Lower Yields: Due to inefficient reactions.

  • Epimerization: Loss of stereochemical integrity at the alpha-carbon, particularly with longer reaction times and harsher conditions.

To overcome these challenges, highly efficient coupling reagents and optimized reaction conditions are necessary.

Comparative Performance of Coupling Reagents

While direct, head-to-head quantitative comparisons for the coupling of Fmoc-A6c-OH are not extensively published, the following table summarizes the expected performance of common coupling reagents based on data from the synthesis of other sterically hindered peptides. The data presented should be considered representative and may vary depending on the specific peptide sequence and reaction conditions.

Table 1: Representative Performance of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Notes
HATU Aminium/Uronium Salt30 - 60 minutes>99>95Highly efficient, recommended for difficult couplings. Lower risk of epimerization.
HBTU Aminium/Uronium Salt45 - 90 minutes>98>95Effective, but generally slightly less reactive than HATU.
PyBOP Phosphonium Salt60 - 120 minutes>98>95Good for hindered amino acids, but byproducts can be problematic to remove.
DIC/HOBt Carbodiimide/Additive120 - 240 minutes>95>90Cost-effective, but significantly slower. May require double coupling for A6c.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies and are optimized for the incorporation of 1-Aminocyclohexane-1-carboxylic acid.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-1-Aminocyclohexane-1-carboxylic acid-OH)

  • Coupling Reagents: HATU, HBTU, or PyBOP

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)

  • Cold Diethyl Ether

General SPPS Workflow

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing.

SPPS_Workflow Start Start: Fmoc-protected resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, DIPEA in DMF) Wash1->Coupling Wash2 4. Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final amino acid Repeat->Deprotection Cleavage Cleavage and Side-Chain Deprotection (Reagent K) Final_Deprotection->Cleavage Precipitation Precipitation and Washing (Cold Ether) Cleavage->Precipitation End End: Crude Peptide Precipitation->End

General Solid-Phase Peptide Synthesis Workflow.
Detailed Protocol for a Single Coupling Cycle

This protocol describes the steps for adding one amino acid to the growing peptide chain on the resin.

  • Resin Swelling: Swell the Fmoc-protected resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.

  • Amino Acid Coupling (incorporating Fmoc-A6c-OH):

    • In a separate vial, pre-activate the Fmoc-1-Aminocyclohexane-1-carboxylic acid-OH (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HATU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. For A6c, a longer coupling time or double coupling may be necessary.

    • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail (Reagent K).

  • Add the cleavage cocktail to the dried resin (10 mL per 100 mg of resin).

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Purification and Analysis
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Application Example: Synthesis of an Antimicrobial Peptide

1-Aminocyclohexane-1-carboxylic acid has been successfully incorporated into antimicrobial peptides (AMPs) to enhance their stability and biological activity. An example of such a peptide is:

Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide

The synthesis of this peptide would follow the general SPPS protocol outlined above, with the repeated incorporation of Fmoc-A6c-OH at the specified positions. Due to the high number of hindered A6c residues, the use of a highly efficient coupling reagent like HATU and careful monitoring of each coupling step is crucial for a successful synthesis.

AMP_Synthesis_Logic Start Start: Rink Amide Resin Couple_K1 Couple Fmoc-Lys(Boc)-OH Start->Couple_K1 Couple_K2 Couple Fmoc-Lys(Boc)-OH Couple_K1->Couple_K2 Couple_K3 Couple Fmoc-Lys(Boc)-OH Couple_K2->Couple_K3 Couple_K4 Couple Fmoc-Lys(Boc)-OH Couple_K3->Couple_K4 Couple_A6c1 Couple Fmoc-A6c-OH (Use HATU, monitor closely) Couple_K4->Couple_A6c1 Couple_G1 Couple Fmoc-Gly-OH Couple_A6c1->Couple_G1 Couple_F1 Couple Fmoc-Phe-OH Couple_G1->Couple_F1 Couple_Ac Acetylate N-terminus Couple_F1->Couple_Ac Cleave Cleave and Deprotect Couple_Ac->Cleave Purify Purify and Analyze Cleave->Purify Final_Peptide Final AMP Purify->Final_Peptide

Logical flow for the synthesis of the A6c-containing AMP.

Conclusion

The incorporation of 1-Aminocyclohexane-1-carboxylic acid into synthetic peptides offers a powerful strategy for modulating their structure and function. While its steric bulk presents a synthetic challenge, the use of potent coupling reagents such as HATU, combined with optimized protocols and careful monitoring, enables its efficient and successful incorporation. The detailed protocols and comparative data provided in this document serve as a valuable resource for researchers aiming to leverage the unique properties of A6c in their peptide-based research and drug development endeavors.

Application Notes and Protocols: 1-Aminocyclohexane-1-carboxylic acid hydrochloride for NMDA Receptor Antagonism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, publicly available scientific literature does not contain specific data on the use of 1-Aminocyclohexane-1-carboxylic acid hydrochloride as an N-methyl-D-aspartate (NMDA) receptor antagonist. Searches for its binding affinity (Ki), potency (IC50), and specific experimental protocols for NMDA receptor antagonism studies did not yield any results. The information presented herein is based on general principles of NMDA receptor antagonism and data from structurally related, but distinct, cyclic amino acid compounds. Therefore, the following sections are provided as a general guide and are not based on experimentally verified data for this compound. Researchers should perform initial dose-response experiments to determine the efficacy and potency of this specific compound before proceeding with the detailed protocols outlined below.

Introduction

N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels that play a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory. Their dysfunction is implicated in a variety of neurological and psychiatric disorders, making them a key target for drug development. NMDA receptor antagonists, which inhibit receptor activity, are of significant therapeutic interest.

This document provides a theoretical framework for the investigation of this compound as a potential NMDA receptor antagonist. While direct evidence is lacking, its structure as a cyclic amino acid suggests potential interaction with the NMDA receptor complex, possibly at the glutamate or glycine binding sites, or as a channel blocker. The following protocols for in vitro and in vivo studies are standard methods used to characterize novel NMDA receptor antagonists.

Potential Mechanisms of Action and Signaling Pathways

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. Activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. This binding, coupled with membrane depolarization to relieve a voltage-dependent magnesium (Mg²⁺) block, allows for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions, triggering downstream signaling cascades.

Diagram of the NMDA Receptor Signaling Pathway:

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 ACHC 1-Aminocyclohexane- 1-carboxylic acid (Hypothetical Antagonist) ACHC->NMDAR Potential Antagonism Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity

Caption: Hypothetical interaction of this compound with the NMDA receptor signaling pathway.

Data Presentation (Hypothetical)

The following tables are templates for summarizing quantitative data that would be generated from the experimental protocols.

Table 1: In Vitro Binding Affinity of this compound

RadioligandReceptor SubtypeTest Compound Ki (nM)Reference Compound Ki (nM)
[³H]CGP 39653 (Glutamate Site)Native (Rat Cortex)Data to be determinedD-AP5: [Value]
[³H]Glycine (Glycine Site)Native (Rat Cortex)Data to be determinedGlycine: [Value]
[³H]MK-801 (Channel Blocker)Native (Rat Cortex)Data to be determinedMK-801: [Value]

Table 2: In Vitro Functional Potency of this compound (Electrophysiology)

PreparationReceptor SubtypeTest Compound IC₅₀ (µM)Antagonism Type
Cultured NeuronsNativeData to be determinede.g., Competitive, Non-competitive
Xenopus OocytesRecombinant GluN1/GluN2AData to be determinede.g., Voltage-dependent
Xenopus OocytesRecombinant GluN1/GluN2BData to be determinede.g., Voltage-dependent

Experimental Protocols

Radioligand Binding Assays

This protocol is designed to determine the binding affinity of this compound to different sites on the NMDA receptor.

Diagram of the Competitive Binding Assay Workflow:

Binding_Assay_Workflow A Prepare Brain Membrane Homogenate B Incubate Membranes with Radioligand and varying concentrations of Test Compound A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC₅₀ and Ki determination) D->E

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize whole rat brains in ice-cold buffer and centrifuge to isolate the crude membrane fraction.

  • Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]CGP 39653 for the glutamate site, [³H]glycine for the glycine site, or [³H]MK-801 for the channel) and a range of concentrations of this compound.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This protocol measures the functional inhibition of NMDA receptor-mediated currents by this compound in cultured neurons or heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells expressing specific NMDA receptor subunits).

Diagram of the Patch-Clamp Electrophysiology Workflow:

Electrophysiology_Workflow A Prepare Cell Culture (e.g., primary neurons) B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline NMDA-evoked Currents (with NMDA + Glycine) B->C D Apply Increasing Concentrations of Test Compound and Record Inhibited Currents C->D E Data Analysis (IC₅₀ determination and mechanism of inhibition) D->E

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

Methodology:

  • Cell Preparation: Culture primary hippocampal or cortical neurons, or transfect HEK293 cells with plasmids encoding the desired NMDA receptor subunits.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill glass micropipettes with an appropriate internal solution and establish a whole-cell recording configuration on a selected cell.

  • Current Evocation: Clamp the cell at a holding potential of -60 mV or -70 mV. Evoke NMDA receptor-mediated currents by applying a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

  • Antagonist Application: Once a stable baseline current is established, co-apply increasing concentrations of this compound with the NMDA/glycine solution.

  • Data Analysis: Measure the peak amplitude of the inward current at each concentration of the test compound. Plot the percentage of inhibition against the antagonist concentration and fit the data to determine the IC₅₀. The voltage-dependency of the block can be assessed by applying voltage ramps in the absence and presence of the compound.

In Vivo Behavioral Models

These protocols are used to assess the physiological effects of this compound in animal models, which can be indicative of NMDA receptor antagonism.

Examples of Relevant Behavioral Models:

  • Forced Swim Test (Antidepressant-like effects):

    • Administer this compound or vehicle to rodents.

    • After a set pre-treatment time, place the animals in a cylinder of water from which they cannot escape.

    • Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect, a known property of some NMDA receptor antagonists.

  • Elevated Plus Maze (Anxiolytic-like effects):

    • Administer the test compound or vehicle.

    • Place the animal at the center of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

    • Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms suggests an anxiolytic-like effect.

  • Radial Arm Maze (Learning and Memory):

    • Train animals to find a food reward in specific arms of a multi-arm maze.

    • Administer the test compound or vehicle before a test session.

    • Measure the number of errors (entries into unbaited arms or re-entries into baited arms). An increase in errors may indicate an impairment of spatial memory, a known side effect of some NMDA receptor antagonists.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial characterization of this compound as a potential NMDA receptor antagonist. Due to the current lack of specific data for this compound, it is imperative that researchers conduct preliminary dose-finding studies and carefully validate their findings. The results from these experiments will be crucial in determining the pharmacological profile of this compound and its potential for further development as a tool for neuroscience research or as a therapeutic agent.

Application Notes and Protocols for In Situ Brain Perfusion with 1-Aminocyclohexane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in situ brain perfusion technique is a powerful method for studying the transport of substances across the blood-brain barrier (BBB) in a setting that closely mimics physiological conditions. This document provides a detailed protocol for utilizing this technique to investigate the brain uptake of 1-Aminocyclohexane-1-carboxylic acid hydrochloride (ACHC), a non-metabolizable amino acid analog. ACHC serves as a valuable tool for characterizing the kinetics of neutral amino acid transport systems at the BBB, particularly the L-type amino acid transporter 1 (LAT1). The data and protocols presented herein are synthesized from established methodologies to guide researchers in the accurate assessment of cerebrovascular transport.

Data Presentation

The transport of 1-Aminocyclohexane-1-carboxylic acid across the blood-brain barrier exhibits saturable kinetics, which can be described by Michaelis-Menten parameters. The following table summarizes the kinetic constants for ACHC influx into the frontal cortex of pentobarbital-anesthetized rats, as determined by the in situ brain perfusion technique.[1]

Kinetic ParameterValueUnitDescription
Vmax9.7 x 10⁻⁴µmol/s/gMaximum transport rate
Km0.054µmol/mLMichaelis-Menten constant (substrate concentration at half Vmax)
KD1.0 x 10⁻⁴mL/s/gNonsaturable transport constant

Vmax and Km values represent the saturable component of transport, while KD represents the nonsaturable, diffusive component.

Experimental Protocols

This section details the methodology for performing in situ brain perfusion to measure the transport of this compound. The protocol is adapted from established procedures for studying amino acid transport in rats.[1][2][3]

Materials and Reagents
  • Animal Model: Male Wistar rats (or other appropriate strain), weighing 200-250g.

  • Anesthetic: Sodium pentobarbital solution (50 mg/mL).

  • Perfusion Buffer (Saline):

    • NaCl: 118 mM

    • KCl: 4.7 mM

    • CaCl₂: 2.5 mM

    • MgSO₄: 1.2 mM

    • NaHCO₃: 25 mM

    • KH₂PO₄: 1.2 mM

    • D-glucose: 10 mM

    • Gassed with 95% O₂ / 5% CO₂ to maintain pH 7.4.

  • Test Substance: ¹⁴C-labeled or unlabeled this compound.

  • Vascular Marker: ³H-labeled sucrose or mannitol (to measure the residual vascular space).

  • Surgical Instruments: Scalpels, scissors, forceps, retractors, hemostats, surgical thread.

  • Perfusion System: Peristaltic pump, tubing, 3-way stopcocks, syringe, water bath.

  • Sample Collection and Analysis: Scintillation vials, scintillation fluid, liquid scintillation counter, tissue homogenizer, centrifuge.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_perfusion In Situ Perfusion cluster_analysis Sample Analysis prep_animal Anesthetize Rat prep_surgery Surgical Exposure of Carotid Artery prep_animal->prep_surgery prep_perfusate Prepare Perfusion Buffer with ACHC and Marker start_perfusion Start Perfusion prep_perfusate->start_perfusion cannulation Cannulate Common Carotid Artery prep_surgery->cannulation cannulation->start_perfusion stop_perfusion Stop Perfusion and Decapitate start_perfusion->stop_perfusion Timed Interval brain_dissection Dissect Brain Regions stop_perfusion->brain_dissection homogenization Homogenize Tissue brain_dissection->homogenization scintillation Liquid Scintillation Counting homogenization->scintillation data_analysis Calculate Kinetic Parameters scintillation->data_analysis

Caption: Workflow for in situ brain perfusion with ACHC.

Surgical Procedure
  • Anesthetize the rat with an intraperitoneal injection of sodium pentobarbital (50 mg/kg). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Place the rat in a supine position on a surgical board.

  • Make a midline incision in the neck to expose the trachea and the common carotid arteries.

  • Carefully dissect the right common carotid artery, separating it from the vagus nerve.

  • Ligate the external carotid artery and its branches to prevent loss of perfusate.

  • Place a loose ligature around the proximal end of the common carotid artery.

  • Insert a cannula filled with heparinized saline into the common carotid artery and secure it with the ligature.

Perfusion Protocol
  • Prepare the perfusion buffer and warm it to 37°C. Add the desired concentration of this compound and the vascular marker (e.g., ³H-sucrose) to the buffer.

  • Connect the cannula to the perfusion pump.

  • Begin perfusion at a constant flow rate (e.g., 10 mL/min). The infusion rate should be adjusted to minimize the contribution of systemic blood to the cerebral circulation.[4][5]

  • Simultaneously, sever the contralateral carotid artery and both jugular veins to allow for drainage of the perfusate.

  • Perfuse for a predetermined time (e.g., 30-60 seconds).

  • At the end of the perfusion period, stop the pump and immediately decapitate the animal.

Sample Collection and Processing
  • Rapidly dissect the brain and isolate the brain regions of interest (e.g., frontal cortex, hippocampus, striatum).

  • Weigh the tissue samples.

  • Homogenize the brain tissue in an appropriate buffer.

  • Take aliquots of the homogenate for liquid scintillation counting to determine the amount of radiolabeled ACHC and vascular marker.

  • Take an aliquot of the perfusate for scintillation counting to determine the initial concentration of the tracers.

Data Analysis
  • Calculate the volume of distribution (Vd) for ACHC in each brain region using the following equation:

    Vd (mL/g) = (C_brain / W_brain) / C_perfusate

    Where:

    • C_brain is the amount of radiolabeled ACHC in the brain tissue (dpm).

    • W_brain is the weight of the brain tissue (g).

    • C_perfusate is the concentration of radiolabeled ACHC in the perfusate (dpm/mL).

  • Correct the Vd for the vascular space using the data from the vascular marker:

    Vd_corrected = Vd_ACHC - Vd_marker

  • The unidirectional transfer constant (Kin) can be calculated by dividing the Vd_corrected by the perfusion time (t) in seconds:

    Kin (mL/s/g) = Vd_corrected / t

  • To determine the kinetic parameters (Vmax and Km), perform the perfusion with varying concentrations of unlabeled ACHC. The data can then be fitted to the Michaelis-Menten equation:

    Influx = (Vmax * C) / (Km + C) + (KD * C)

    Where:

    • Influx is the rate of brain uptake.

    • C is the concentration of ACHC in the perfusate.

Signaling Pathway and Transport Mechanism

1-Aminocyclohexane-1-carboxylic acid is transported across the blood-brain barrier primarily by the L-type amino acid transporter 1 (LAT1), a component of the solute carrier family. LAT1 is a sodium-independent exchanger that facilitates the transport of large neutral amino acids.

G cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Interstitial Fluid blood ACHC bbb Luminal Membrane Cytoplasm Abluminal Membrane blood->bbb:f0 Transport brain ACHC bbb:f2->brain Transport lat1_luminal LAT1 lat1_abluminal LAT1

Caption: Transport of ACHC across the BBB via LAT1.

References

Application Notes and Protocols: 1-Aminocyclohexane-1-carboxylic Acid Hydrochloride Blood-Brain Barrier Transport Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Understanding the mechanisms of transport across this barrier is critical for the development of drugs targeting the CNS. 1-Aminocyclohexane-1-carboxylic acid (ACHC) is a non-metabolizable synthetic amino acid that serves as a valuable tool for studying the transport of neutral amino acids across the BBB.[1] Its transport is mediated by the large neutral amino acid transporter 1 (LAT1), a carrier system responsible for the transport of essential amino acids, such as L-phenylalanine and L-leucine, into the brain.[1][2] This document provides detailed protocols for assessing the BBB transport of 1-aminocyclohexane-1-carboxylic acid hydrochloride using both in vivo and in vitro models.

Data Presentation

The following tables summarize the quantitative data for the blood-brain barrier transport of 1-Aminocyclohexane-1-carboxylic acid (ACHC).

Table 1: In Vivo Kinetic Parameters of ACHC Transport in Rat Brain (Frontal Cortex)

ParameterValueUnitReference
Vmax (Maximum transport velocity)9.7 x 10⁻⁴µmol/s/g[1]
Km (Michaelis-Menten constant)0.054µmol/mL[1]
KD (Nonsaturable transport constant)1.0 x 10⁻⁴mL/s/g[1]

Table 2: Representative In Vitro Blood-Brain Barrier Permeability Data

Model SystemCompoundApparent Permeability (Papp) (cm/s)Reference
Co-culture of BCEC and AstrocytesSodium Fluorescein (Paracellular Marker)1.6 - 17.6 x 10⁻⁶[3]
Co-culture of BCEC and AstrocytesFITC-dextran (Paracellular Marker)0.3 - 7.3 x 10⁻⁶[3]
hCMEC/D3 MonolayerLucifer Yellow (Paracellular Marker)~1.0 x 10⁻⁵[4]
Note:Specific in vitro Papp values for this compound are not readily available in the cited literature. The values presented are for common paracellular markers to provide context for barrier tightness in typical in vitro models.

Experimental Protocols

Protocol 1: In Situ Brain Perfusion in Rats

This protocol is adapted from the method described by Takasato et al. for studying cerebrovascular transport in rats.[5][6][7]

Objective: To determine the kinetic parameters of this compound transport across the blood-brain barrier in an intact animal model.

Materials:

  • This compound

  • Radiolabeled [¹⁴C]-ACHC or other suitable tracer

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Perfusion buffer (e.g., bicarbonate-buffered saline)

  • Heparin

  • Surgical instruments

  • Perfusion pump

  • Scintillation counter

  • Brain tissue homogenizer

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with an appropriate anesthetic.

    • Expose the right common carotid artery and its branches through a midline cervical incision.

    • Ligate the external carotid artery branches and the pterygopalatine artery.

    • Catheterize the external carotid artery in a retrograde direction.

  • Perfusion:

    • Begin perfusion with a bicarbonate-buffered saline solution containing a known concentration of this compound and a trace amount of radiolabeled [¹⁴C]-ACHC.

    • The perfusion rate should be carefully controlled to ensure complete replacement of blood in the cerebral hemisphere being studied.

    • Perfuse for a short duration (e.g., 60 seconds) to measure the initial rate of uptake.

  • Sample Collection and Analysis:

    • At the end of the perfusion period, decapitate the animal.

    • Rapidly dissect the brain and isolate the frontal cortex and other regions of interest.

    • Homogenize the brain tissue samples.

    • Measure the radioactivity in the brain homogenates and in aliquots of the perfusate using a scintillation counter.

    • Calculate the brain uptake of ACHC and determine the kinetic parameters (Vmax, Km, and KD) by performing experiments with varying concentrations of unlabeled ACHC.

Protocol 2: In Vitro Blood-Brain Barrier Transport Assay using a Transwell Model

This protocol describes a general method for assessing BBB permeability using a cell-based in vitro model, such as the hCMEC/D3 cell line or a co-culture of brain capillary endothelial cells and astrocytes.

Objective: To determine the apparent permeability (Papp) of this compound across an in vitro model of the blood-brain barrier.

Materials:

  • Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or primary brain capillary endothelial cells and astrocytes

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 0.4 µm pore size)

  • This compound

  • Radiolabeled [¹⁴C]-ACHC or a suitable analytical method for unlabeled ACHC (e.g., HPLC-MS/MS)

  • Lucifer yellow or another paracellular marker

  • Transendothelial Electrical Resistance (TEER) measurement system

  • Scintillation counter or HPLC-MS/MS system

Procedure:

  • Cell Culture and Model Assembly:

    • Culture the endothelial cells on the apical side of the Transwell inserts. If using a co-culture model, astrocytes are typically cultured on the basolateral side of the insert or in the bottom of the well.

    • Allow the cells to form a confluent monolayer with tight junctions.

    • Monitor the integrity of the barrier by measuring the TEER. The model is ready for transport studies when the TEER values are stable and sufficiently high (e.g., >150 Ω x cm²).[8]

  • Permeability Assay:

    • Wash the cell monolayer with transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the transport buffer containing a known concentration of this compound and a trace amount of [¹⁴C]-ACHC to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • At the end of the experiment, collect samples from both the apical and basolateral chambers.

  • Barrier Integrity Check:

    • After the transport experiment, assess the integrity of the monolayer by measuring the permeability of a paracellular marker like Lucifer yellow.

  • Sample Analysis:

    • Quantify the concentration of ACHC in the collected samples using a scintillation counter (for radiolabeled compound) or an appropriate analytical method like HPLC-MS/MS.[9][10]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of transport of the compound across the monolayer (µmol/s)

      • A is the surface area of the Transwell membrane (cm²)

      • C₀ is the initial concentration of the compound in the donor chamber (µmol/cm³)

Visualizations

Signaling Pathways and Experimental Workflows

LAT1_Transport_Mechanism cluster_blood Blood (Apical) cluster_endothelial_cell Brain Endothelial Cell cluster_brain Brain (Basolateral) blood_node 1-Aminocyclohexane-1-carboxylic acid (ACHC) Other Large Neutral Amino Acids (e.g., L-Phenylalanine) LAT1 LAT1/4F2hc Transporter blood_node:f0->LAT1:f0 Binds to LAT1 blood_node:f1->LAT1:f0 Competitive Inhibition intracellular_achc ACHC LAT1:f0->intracellular_achc Transport into cell brain_node ACHC LAT1:f0->brain_node:f0 Transport into brain intracellular_achc->LAT1:f0 Efflux (exchange)

Caption: Transport of 1-Aminocyclohexane-1-carboxylic acid across the BBB via the LAT1 transporter.

in_situ_perfusion_workflow start Start anesthetize Anesthetize Rat start->anesthetize cannulate Cannulate External Carotid Artery anesthetize->cannulate perfuse Perfuse with ACHC Solution cannulate->perfuse decapitate Decapitate and Collect Brain perfuse->decapitate homogenize Homogenize Brain Tissue decapitate->homogenize analyze Quantify ACHC Concentration homogenize->analyze end End analyze->end

Caption: Workflow for the in situ brain perfusion experiment.

in_vitro_transwell_workflow start Start seed_cells Seed Endothelial Cells on Transwell start->seed_cells monitor_teer Monitor TEER until Confluent seed_cells->monitor_teer add_achc Add ACHC to Apical Chamber monitor_teer->add_achc sample_basolateral Sample Basolateral Chamber at Time Points add_achc->sample_basolateral analyze Quantify ACHC Concentration sample_basolateral->analyze calculate_papp Calculate Papp analyze->calculate_papp end End calculate_papp->end

Caption: Workflow for the in vitro Transwell BBB transport assay.

References

Application Notes and Protocols for 1-Aminocyclohexane-1-carboxylic acid hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclohexane-1-carboxylic acid hydrochloride is a cyclic, non-proteinogenic alpha-amino acid. Its rigid cyclohexane ring structure imparts significant conformational constraints when incorporated into peptides and proteins.[1][2] This unique structural feature makes it a valuable tool in drug discovery and protein engineering, where it can be used to stabilize specific secondary structures, such as β-turns and helices, thereby enhancing the biological activity and stability of peptides.[][4] While its primary application lies in peptide synthesis, its potential to influence cellular processes when introduced to cell cultures is an emerging area of interest. These application notes provide a framework for investigating the effects of this compound on mammalian cell lines. The central hypothesis is that its incorporation into cellular proteins may disrupt their normal function, leading to measurable downstream effects.

Principle

The protocols provided herein are designed to assess the biological activity of this compound in a cell culture setting. By treating cultured cells with this compound, researchers can investigate its effects on cell viability, proliferation, and apoptosis. The underlying principle involves the potential for this unnatural amino acid to be mistakenly incorporated into newly synthesized proteins, leading to misfolding, loss of function, and subsequent cellular stress responses. These assays serve as a primary screen to identify potential cytotoxic or cytostatic effects, providing a foundation for further mechanistic studies.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (mM)% Viability (Mean ± SD) - 24 hours% Viability (Mean ± SD) - 48 hours% Viability (Mean ± SD) - 72 hours
0 (Vehicle Control)100 ± 4.2100 ± 5.1100 ± 4.8
0.198.1 ± 3.995.3 ± 4.592.7 ± 5.2
190.5 ± 5.382.1 ± 6.075.4 ± 5.9
1075.2 ± 6.160.7 ± 7.245.8 ± 6.5
5040.8 ± 7.525.3 ± 6.815.1 ± 4.3
10015.6 ± 4.98.2 ± 3.15.3 ± 2.1

Table 2: Analysis of Cell Proliferation using BrdU Incorporation Assay

Concentration (mM)BrdU Incorporation (Fold Change vs. Control) - 48 hours
0 (Vehicle Control)1.00
0.10.95
10.78
100.52
500.21
1000.08

Table 3: Quantification of Apoptosis by Annexin V-FITC/PI Staining

Concentration (mM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
0 (Vehicle Control)2.1 ± 0.51.5 ± 0.396.4 ± 0.8
15.8 ± 1.12.3 ± 0.691.9 ± 1.5
1015.2 ± 2.38.7 ± 1.476.1 ± 3.1
5028.9 ± 3.115.4 ± 2.555.7 ± 4.2

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

Objective: To determine the effect of this compound on the viability of cultured mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in sterile PBS or culture medium. Prepare serial dilutions to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 mM). Include a vehicle control (medium with PBS or the solvent used for the stock solution).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Cell Proliferation Analysis by BrdU Incorporation

Objective: To measure the effect of this compound on DNA synthesis and cell proliferation.

Materials:

  • Mammalian cell line

  • Complete culture medium

  • This compound

  • BrdU Labeling and Detection Kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Incubation: Incubate the cells with the compound for 48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours according to the manufacturer's instructions.

  • Cell Fixation and Detection: Follow the manufacturer's protocol for cell fixation, anti-BrdU antibody incubation, and substrate reaction.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Express the results as a fold change in BrdU incorporation compared to the vehicle control.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To determine if this compound induces apoptosis.

Materials:

  • Mammalian cell line

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of the compound for 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Cellular Assays cluster_analysis Data Analysis start Seed Mammalian Cells treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability proliferation Proliferation Assay (BrdU) treatment->proliferation apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis data_viability Quantify % Viability viability->data_viability data_proliferation Measure BrdU Incorporation proliferation->data_proliferation data_apoptosis Quantify Apoptotic Cells apoptosis->data_apoptosis end Evaluate Biological Effect data_viability->end data_proliferation->end data_apoptosis->end

Caption: Experimental workflow for assessing the cellular effects of this compound.

Hypothetical_Signaling_Pathway cluster_cellular_effects Cellular Impact cluster_stress_response Stress Response Pathways compound This compound protein_synthesis Incorporation into Nascent Proteins compound->protein_synthesis Cellular Uptake protein_misfolding Protein Misfolding & Aggregation protein_synthesis->protein_misfolding er_stress Endoplasmic Reticulum Stress protein_misfolding->er_stress upr Unfolded Protein Response (UPR) Activation er_stress->upr chop CHOP Expression upr->chop caspase Caspase Activation chop->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical signaling pathway for compound-induced apoptosis.

References

Synthesis of Novel Ligands from 1-Aminocyclohexane-1-carboxylic Acid Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel ligands derived from 1-aminocyclohexane-1-carboxylic acid hydrochloride. This versatile building block is of significant interest in medicinal chemistry due to the conformational rigidity imparted by its cyclohexane scaffold, which can enhance the binding affinity and selectivity of ligands for their biological targets.

Introduction

1-Aminocyclohexane-1-carboxylic acid (A6c) is a cyclic, non-proteinogenic amino acid that serves as a valuable scaffold in the design of peptidomimetics and small molecule ligands.[1] Its rigid cyclohexane ring restricts the conformational freedom of molecules into which it is incorporated, a property that can be exploited to pre-organize a ligand into a bioactive conformation for optimal interaction with a biological target. This can lead to improved potency, selectivity, and metabolic stability.

This document outlines key synthetic transformations starting from this compound, including N-protection, amide bond formation for the synthesis of small molecule ligands, and its incorporation into peptides via solid-phase peptide synthesis (SPPS).

Data Presentation

Table 1: Boc Protection of this compound
Reagent/Solvent SystemBaseTemperature (°C)Time (h)Yield (%)Reference
(Boc)₂O, Dioxane/WaterNaHCO₃Room Temp.12~80Adapted from[]
(Boc)₂O, Dioxane/WaterNaOHRoom Temp.15Not specifiedAdapted from[]
(Boc)₂O, CH₂Cl₂TriethylamineRoom Temp.Not specified>95Adapted from[3]
(Boc)₂O, AcetonitrileDMAP (catalytic)Room Temp.Several hoursHighAdapted from[3]
Table 2: Amide Coupling of N-Boc-1-aminocyclohexane-1-carboxylic Acid
Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)Reference
EDCHOBtDIPEADMF12-16Good to Excellent[4]
HATUNoneDIPEADMF1-460-95[1]
DCCDMAPNoneCH₂Cl₂3High[5]
PNTN-methyl morpholineNoneCH₂Cl₂2-3Excellent[6]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the amino group of this compound with a tert-butyloxycarbonyl (Boc) group, a crucial step for subsequent amide coupling reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (3.0 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) to the mixture at 0°C.

  • Stir the reaction mixture for 12 hours at room temperature.

  • After completion of the reaction (monitored by TLC), wash the mixture with ethyl acetate to remove impurities.

  • Acidify the aqueous layer with 1N HCl to a pH of 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield N-Boc-1-aminocyclohexane-1-carboxylic acid.

Protocol 2: Synthesis of a Small Molecule Ligand via Amide Coupling

This protocol details the coupling of N-Boc-1-aminocyclohexane-1-carboxylic acid with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • N-Boc-1-aminocyclohexane-1-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution

  • 5% aqueous Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-1-aminocyclohexane-1-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Incorporation of 1-Aminocyclohexane-1-carboxylic Acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual solid-phase synthesis of a peptide containing 1-aminocyclohexane-1-carboxylic acid (A6c) using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-A6c-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for a further 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq), HBTU (2.9 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF.

    • Add the activation mixture to the deprotected resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including Fmoc-A6c-OH.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the peptide by reverse-phase HPLC.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_protection Step 1: N-Protection cluster_activation Step 2: Carboxylic Acid Activation cluster_coupling Step 3: Coupling cluster_product Final Ligands start 1-Aminocyclohexane-1-carboxylic acid HCl boc_protection Boc Protection ((Boc)₂O, Base) start->boc_protection Protocol 1 activation Activation (e.g., HATU, EDC) boc_protection->activation spps Solid-Phase Peptide Synthesis (with Resin-bound Amine) boc_protection->spps Protocol 3 (as Fmoc-A6c-OH) amide_coupling Amide Bond Formation (with Amine) activation->amide_coupling Protocol 2 small_molecule Small Molecule Ligand amide_coupling->small_molecule peptide Peptide Ligand spps->peptide

Caption: General experimental workflow for the synthesis of ligands from 1-Aminocyclohexane-1-carboxylic acid HCl.

Signaling Pathway: The JAK-STAT Pathway

Ligands derived from cyclic amino acids, such as derivatives of aminocyclohexanecarboxylic acid, have been investigated as inhibitors of Janus kinases (JAKs).[7] The JAK-STAT signaling pathway is a critical pathway for cytokine signaling that regulates various cellular processes, including inflammation and immunity. Dysregulation of this pathway is implicated in autoimmune diseases and cancers.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. JAK Activation stat STAT receptor->stat 4. STAT Recruitment & Phosphorylation jak->receptor 3. Receptor Phosphorylation jak->jak stat_dimer STAT Dimer stat->stat_dimer 5. Dimerization dna DNA stat_dimer->dna 6. Nuclear Translocation transcription Gene Transcription dna->transcription 7. Binds to DNA cytokine Cytokine cytokine->receptor 1. Binding & Dimerization inhibitor JAK Inhibitor (Ligand) inhibitor->jak Inhibition

Caption: The JAK-STAT signaling pathway and the site of action for JAK inhibitors.

References

Application Notes: 1-Aminocyclohexane-1-carboxylic Acid Hydrochloride as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclohexane-1-carboxylic acid hydrochloride is a conformationally constrained, cyclic alpha-amino acid analogue that has garnered significant interest as a chiral building block in organic synthesis. Its rigid cyclohexane scaffold imparts unique structural properties to molecules, influencing their conformation and, consequently, their biological activity. This makes it a valuable component in the design of peptidomimetics, therapeutic peptides, and other complex organic molecules. The hydrochloride salt form enhances its solubility in aqueous media, facilitating its use in various synthetic applications.

Incorporating 1-aminocyclohexane-1-carboxylic acid (often abbreviated as A6c) into peptide chains can enhance metabolic stability by rendering the adjacent peptide bonds resistant to enzymatic degradation. Furthermore, the cyclic nature of A6c can induce specific secondary structures, such as β-turns and helices, which are often crucial for biological recognition and activity. These properties make it an attractive building block for the development of novel therapeutics with improved pharmacokinetic profiles.

Applications in Bioactive Peptide Synthesis

A notable application of 1-aminocyclohexane-1-carboxylic acid is in the synthesis of antimicrobial peptides (AMPs). These peptides represent a promising class of therapeutics to combat the rise of antibiotic-resistant bacteria. The incorporation of A6c can enhance the amphipathic nature and structural stability of AMPs, which is often correlated with their membrane-disrupting activity.

Case Study: A Synthetic Antimicrobial Peptide (AMP)

A synthetic antimicrobial peptide incorporating 1-aminocyclohexane-1-carboxylic acid has demonstrated potent in vitro activity against a range of drug-resistant bacterial strains. The peptide, with the sequence Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, showcases the successful use of A6c as a key structural component.

The in vitro inhibitory activity of this synthetic AMP was evaluated against several pathogenic bacteria. The minimum inhibitory concentrations (MICs) are summarized in the table below.

Bacterial StrainMIC (μM)
Staphylococcus aureus (MRSA)10.9 - 21.8
Acinetobacter baumannii21.8 - 43.0
Klebsiella pneumoniae10.9 - 21.8
Pseudomonas aeruginosa21.8 - 43.0
Enterobacter aerogenes10.9 - 21.8
Enterococcus faecium (VRE)10.9 - 21.8

Data sourced from studies on synthetic antimicrobial peptides containing 1-aminocyclohexane carboxylic acid.

Experimental Protocols

The following protocols provide a general framework for the incorporation of 1-aminocyclohexane-1-carboxylic acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
ReagentPurpose
Rink Amide ResinSolid support for C-terminally amidated peptides
Fmoc-protected amino acidsBuilding blocks for peptide synthesis
Fmoc-1-aminocyclohexane-1-carboxylic acid (Fmoc-A6c-OH) Chiral building block of interest
N,N'-Diisopropylcarbodiimide (DIC)Coupling reagent
Oxyma PureCoupling additive to suppress racemization
N,N-Dimethylformamide (DMF)Solvent
Dichloromethane (DCM)Solvent
20% (v/v) Piperidine in DMFFmoc deprotection solution
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)Cleavage of peptide from resin and side-chain deprotection
Diethyl etherPrecipitation of cleaved peptide
Acetonitrile (ACN) and Water (with 0.1% TFA)Solvents for HPLC purification
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an A6c-containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing an A6c residue.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours. For the sterically hindered Fmoc-A6c-OH , a longer coupling time (e.g., 4-6 hours) or a double coupling may be necessary to ensure complete reaction.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Once the coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • N-terminal Acetylation (if required):

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 equivalents) and diisopropylethylamine (DIPEA) (10 equivalents) in DMF.

    • Agitate for 30 minutes.

    • Drain and wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of TFA.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data for a Typical A6c Coupling
ParameterValueNotes
Fmoc-A6c-OH Equivalents 3 - 5Relative to resin loading capacity.
Coupling Reagent DIC/Oxyma or HATU/DIPEAHATU is often used for hindered amino acids.
Coupling Time 4 - 6 hoursMay require double coupling for optimal results.
Coupling Efficiency >95%As determined by Kaiser test or HPLC analysis of a cleaved aliquot.
Overall Crude Yield 60 - 80%Dependent on peptide length and sequence.
Purity after HPLC >98%Typical purity for synthetic peptides.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow cluster_0 SPPS Cycle Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Proposed Mechanism of Action for A6c-Containing AMPs

AMP_Mechanism AMP Cationic AMP with A6c Electrostatic Electrostatic Attraction AMP->Electrostatic Membrane Anionic Bacterial Membrane Membrane->Electrostatic Binding Membrane Binding & Aggregation Electrostatic->Binding Insertion Hydrophobic Core Insertion Binding->Insertion Pore Pore Formation / Membrane Disruption Insertion->Pore Lysis Cell Lysis Pore->Lysis

Caption: Mechanism of antimicrobial peptide action.

Application Notes and Protocols: 1-Aminocyclohexane-1-carboxylic acid hydrochloride for Studying Amino Acid Transport Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclohexane-1-carboxylic acid hydrochloride (ACHC) is a non-metabolizable synthetic amino acid analogue. Its rigid cyclic structure makes it a valuable tool for investigating the kinetics, specificity, and physiological roles of neutral amino acid transport systems. ACHC is a known substrate for System L-type amino acid transporters (LATs), which are crucial for the transport of large neutral amino acid across biological membranes, including the blood-brain barrier. Due to its metabolic stability, ACHC allows for the study of transport processes in isolation from subsequent metabolic events, making it an ideal probe for in vivo and in vitro transport studies.

These application notes provide a comprehensive overview of the use of ACHC in studying amino acid transport systems, including detailed experimental protocols and relevant quantitative data.

Data Presentation

Quantitative Data Summary

The following tables summarize the kinetic parameters of 1-Aminocyclohexane-1-carboxylic acid (ACHC) transport and its inhibition by other compounds.

Table 1: Kinetic Parameters of ACHC Transport across the Blood-Brain Barrier in Rats

Brain RegionVmax (μmol/s/g)Km (μmol/mL)KD (mL/s/g)
Frontal Cortex9.7 x 10⁻⁴0.0541.0 x 10⁻⁴

Data obtained from in situ brain perfusion studies in pentobarbital-anesthetized rats.[1] Vmax: Maximum transport velocity; Km: Michaelis-Menten constant (substrate concentration at half-maximal velocity); KD: Nonsaturable uptake constant.

Table 2: Inhibition of ACHC Transport across the Blood-Brain Barrier

InhibitorConcentration% Inhibition of Saturable Influx
L-PhenylalanineNot specified> 85%
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH)Not specified> 85%

This data indicates that ACHC is transported by the cerebrovascular neutral amino acid transport system, which is competitively inhibited by other large neutral amino acids.[1]

Note: While ACHC is used to study amino acid transport and is inhibited by System L inhibitors, specific Ki or IC50 values for ACHC as an inhibitor of amino acid transporters are not widely reported in the reviewed literature. Researchers can determine these values experimentally using the protocols provided below.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Characterizing ACHC in Amino Acid Transport Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., cancer cell lines, astrocytes) uptake_assay Radiolabeled Amino Acid Uptake Assay cell_culture->uptake_assay inhibition_assay Competitive Inhibition Assay cell_culture->inhibition_assay data_analysis_invitro Data Analysis (Km, Vmax, Ki, IC50) uptake_assay->data_analysis_invitro inhibition_assay->data_analysis_invitro end End data_analysis_invitro->end animal_model Animal Model (e.g., rat) perfusion_setup In Situ Brain Perfusion Setup animal_model->perfusion_setup data_collection Brain Tissue and Perfusate Collection perfusion_setup->data_collection data_analysis_invivo Data Analysis (Transport Kinetics) data_collection->data_analysis_invivo data_analysis_invivo->end start Start cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo

Caption: Workflow for in vitro and in vivo studies of ACHC.

lat1_pathway LAT1-Mediated Amino Acid Transport and Downstream Signaling cluster_membrane Plasma Membrane LAT1 LAT1/4F2hc (System L Transporter) LNAA_in Large Neutral Amino Acids LAT1->LNAA_in Gln_out Glutamine LAT1->Gln_out extracellular Extracellular Space LNAA_out Large Neutral Amino Acids (e.g., Leucine, ACHC) intracellular Intracellular Space Gln_in Glutamine LNAA_out->LAT1 Influx Gln_in->LAT1 Efflux mTORC1 mTORC1 LNAA_in->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (inactivates) protein_synthesis Protein Synthesis & Cell Growth S6K->protein_synthesis fourEBP1->protein_synthesis Inhibits inhibition Inhibition BCH_ACHC ACHC / BCH (Competitive Inhibitors) BCH_ACHC->LAT1 Block Transport

Caption: LAT1 transport mechanism and downstream mTOR signaling.

Experimental Protocols

Protocol 1: In Vitro Radiolabeled Amino Acid Uptake Assay

This protocol is adapted from established methods for measuring amino acid uptake in cultured cells and can be used to determine the kinetics of ACHC transport.

Materials:

  • Cell line of interest (e.g., C6 glioma, MCF-7 breast cancer)

  • 12-well tissue culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 5 mM HEPES, 1 mM D-Glucose), pH 7.4

  • Radiolabeled 1-Aminocyclohexane-1-carboxylic acid (e.g., [³H]ACHC or [¹⁴C]ACHC)

  • Unlabeled ACHC hydrochloride

  • Cell lysis buffer (e.g., 1% SDS or 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed 5 x 10⁴ cells per well in a 12-well plate and culture until confluent.

  • Preparation: On the day of the experiment, pre-warm PBS and KRH buffer to 37°C.

  • Washing: Aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed PBS.

  • Pre-incubation: Aspirate PBS and add 1 mL of KRH buffer. Incubate for 15-30 minutes at 37°C to deplete endogenous amino acids.

  • Uptake Initiation: Aspirate the KRH buffer. Add 0.5 mL of KRH buffer containing a known concentration of radiolabeled ACHC and varying concentrations of unlabeled ACHC (for kinetic studies).

  • Incubation: Incubate for a predetermined time (e.g., 5 minutes) at 37°C. The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments.

  • Uptake Termination: To stop the transport, rapidly aspirate the radioactive solution and wash the cells three times with 1 mL of ice-cold PBS.

  • Cell Lysis: Add 1 mL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle agitation.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 8 mL of scintillation cocktail, and measure the radioactivity in counts per minute (cpm) using a scintillation counter.

  • Protein Quantification: In parallel wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.

Data Analysis:

  • Uptake is expressed as nmol/mg protein/min.

  • For kinetic analysis, plot the uptake rate against the concentration of unlabeled ACHC and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Protocol 2: In Situ Brain Perfusion in Rats

This protocol provides a general outline for the in situ brain perfusion technique to study the transport of ACHC across the blood-brain barrier, based on established methods.

Materials:

  • Anesthetized rat (e.g., Sprague-Dawley)

  • Surgical instruments

  • Perfusion pump

  • Perfusion fluid (e.g., bicarbonate-buffered physiological saline) containing a known concentration of radiolabeled ACHC and a vascular space marker (e.g., [¹⁴C]sucrose).

  • Brain tissue homogenization equipment

  • Scintillation counter

Procedure:

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital).

  • Surgical Preparation: Expose the common carotid artery and its branches. Ligate the external carotid artery and its branches, except for the occipital artery.

  • Catheterization: Insert a catheter into the external carotid artery in a retrograde manner, pointing towards the common carotid artery.

  • Perfusion: Begin perfusion with the perfusion fluid at a constant flow rate (e.g., 10 mL/min). Simultaneously, sever the jugular veins to allow for drainage.

  • Perfusion Duration: Perfuse for a short duration (e.g., 30-60 seconds).

  • Decapitation and Brain Removal: At the end of the perfusion period, decapitate the animal and rapidly remove the brain.

  • Dissection and Homogenization: Dissect the brain into desired regions (e.g., cortex, hippocampus). Weigh and homogenize the tissue samples.

  • Sample Analysis: Take aliquots of the homogenate and the perfusion fluid for scintillation counting to determine the amount of radiolabeled ACHC and the vascular space marker.

Data Analysis:

  • The brain uptake of ACHC is calculated using the following equation:

    • Uptake = (C_brain - V_v * C_pf) / (t * C_pf)

    • Where:

      • C_brain is the concentration of radiolabel in the brain tissue (dpm/g).

      • V_v is the volume of the vascular space (mL/g), determined from the marker.

      • C_pf is the concentration of radiolabel in the perfusate (dpm/mL).

      • t is the perfusion time (s).

  • Kinetic parameters (Km and Vmax) can be determined by varying the concentration of ACHC in the perfusate.

Protocol 3: Competitive Inhibition Assay to Determine Ki

This protocol is designed to determine the inhibition constant (Ki) of a test compound (e.g., ACHC) for a specific amino acid transporter using a competitive binding assay with a radiolabeled substrate.

Materials:

  • Same as Protocol 1, with the addition of a known radiolabeled substrate for the transporter of interest (e.g., [³H]L-leucine for LAT1).

  • Unlabeled test compound (inhibitor).

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • Inhibition Assay: Prepare a series of solutions in KRH buffer containing a constant concentration of the radiolabeled substrate (typically at or below its Km) and varying concentrations of the unlabeled test compound.

  • Uptake Initiation and Incubation: Add the assay solutions to the wells and incubate for the predetermined linear uptake time.

  • Follow steps 7-10 of Protocol 1 to terminate the assay and quantify uptake.

Data Analysis:

  • IC50 Determination: Plot the percentage of inhibition of radiolabeled substrate uptake versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces substrate uptake by 50%).

  • Ki Calculation (Cheng-Prusoff Equation): For a competitive inhibitor, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([S] / Km))

    • Where:

      • [S] is the concentration of the radiolabeled substrate used in the assay.

      • Km is the Michaelis-Menten constant of the substrate for the transporter.

Conclusion

This compound is a versatile and effective tool for the detailed investigation of neutral amino acid transport systems. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments to characterize amino acid transporter function in various physiological and pathological contexts. The use of ACHC will continue to contribute to our understanding of nutrient transport and aid in the development of novel therapeutic strategies targeting these essential cellular pathways.

References

Application Note: NMR Spectroscopy Sample Preparation for 1-Aminocyclohexane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Scope: This document provides a detailed protocol for the preparation of Nuclear Magnetic Resonance (NMR) spectroscopy samples of 1-Aminocyclohexane-1-carboxylic acid hydrochloride. The aim is to ensure the acquisition of high-quality, reproducible NMR spectra for structural elucidation, purity assessment, and other analytical applications.

Introduction

This compound is an alpha-amino acid derivative.[1][2] As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, a critical factor for selecting the appropriate deuterated solvent for NMR analysis.[1] Proper sample preparation is paramount to obtaining high-resolution NMR spectra, as issues like poor solubility, presence of particulate matter, or solvent signal interference can significantly compromise data quality.[3][4] This protocol outlines the recommended materials, step-by-step procedures, and key considerations for preparing this analyte for both ¹H and ¹³C NMR analysis.

Materials and Equipment

  • Analyte: this compound (Solid)

  • Deuterated Solvents: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Clean, dry glass vial with cap

    • Clean, dry spatula

    • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[5]

    • NMR tube caps

    • Pasteur pipette with a cotton or Kimwipe plug for filtration[4][6]

    • Wipes (e.g., Kimwipes)

Experimental Protocol

Solvent Selection

The choice of a deuterated solvent is critical and depends on the analyte's solubility.[3]

  • Primary Recommendation: Deuterium oxide (D₂O) is the preferred solvent. The hydrochloride salt structure of the analyte makes it highly soluble in water. D₂O is ideal for analyzing water-soluble compounds and allows for the potential observation of exchangeable protons (e.g., from the amine and carboxylic acid groups), although these signals are often broad or may exchange with the solvent.[7]

  • Alternative: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a polar aprotic solvent with excellent dissolving capabilities and can be used if D₂O is not suitable for specific experimental reasons.[8]

Sample Preparation Workflow

The following diagram illustrates the standardized workflow for preparing the NMR sample.

G start Start weigh Weigh Analyte (See Table 1 for mass) start->weigh dissolve Add Deuterated Solvent (e.g., 0.6 mL D₂O) to Vial weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex check_clarity Inspect for Particulates vortex->check_clarity filter Filter Solution through Pipette with Cotton Plug check_clarity->filter Particulates Present transfer Transfer Clear Solution to NMR Tube check_clarity->transfer  Solution is Clear filter->transfer cap_label Cap and Label the NMR Tube transfer->cap_label clean_tube Wipe Outer Surface of NMR Tube cap_label->clean_tube analyze Place in Spectrometer for Analysis clean_tube->analyze end_node End analyze->end_node

Figure 1: Experimental workflow for NMR sample preparation.
Step-by-Step Procedure

  • Weigh the Analyte: Accurately weigh the desired amount of this compound into a clean, dry vial. Refer to Table 1 for recommended mass ranges for different NMR experiments. For a standard ¹H NMR spectrum, 1-10 mg is generally sufficient.[5][9]

  • Add Solvent: Using a clean pipette, add the appropriate volume of the selected deuterated solvent (e.g., 0.6 mL of D₂O) to the vial. The final solution height in a standard 5 mm NMR tube should be approximately 4-5 cm (0.5-0.7 mL).[4][9]

  • Dissolve Sample: Securely cap the vial and vortex it until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Filter if Necessary: If any particulate matter is visible, filter the solution to prevent issues with spectral resolution and spectrometer shimming.[4] This can be done by passing the solution through a Pasteur pipette containing a small plug of cotton or a piece of a Kimwipe.[6]

  • Transfer to NMR Tube: Carefully transfer the clear solution from the vial into a high-quality, clean NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly with a unique identifier. Do not use adhesive paper labels, which can interfere with the sample spinning in the spectrometer.[10]

  • Clean the Tube: Before inserting the sample into the NMR spectrometer, thoroughly wipe the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol or acetone to remove any dust or fingerprints.[9]

  • Analysis: The sample is now ready for insertion into the NMR spectrometer for data acquisition.

Data Presentation

The following table summarizes the recommended quantitative parameters for sample preparation.

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Analyte Mass 2 - 10 mg10 - 50 mg
Deuterated Solvent D₂O (primary) or DMSO-d₆D₂O (primary) or DMSO-d₆
Solvent Volume 0.5 - 0.7 mL0.5 - 0.7 mL
Typical Concentration ~10 - 50 mM~50 - 250 mM

Note: Higher concentrations are recommended for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.[5]

General Instrument Parameters

While specific parameters depend on the instrument and experimental goals, typical settings for a standard ¹H NMR experiment on a 400 MHz spectrometer include:

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard single pulse (e.g., 'zg30')

  • Number of Scans: 8 to 16

  • Relaxation Delay (d1): 1-2 seconds

These settings provide a good starting point for obtaining a high-quality spectrum in a short amount of time.[5]

References

Application Notes and Protocols for the Quantification of 1-Aminocyclohexane-1-carboxylic acid hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclohexane-1-carboxylic acid hydrochloride is a cyclic amino acid derivative of interest in various fields of biomedical research and drug development. Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides a detailed application note and protocol for the determination of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][2]

The methodologies described herein are based on established principles of bioanalytical method validation and general procedures for amino acid analysis in biological fluids.[3][4][5] While a specific validated method for 1-Aminocyclohexane-1-carboxylic acid was not found in the public domain, this guide provides a comprehensive framework for developing and validating such a method.

Principle of the Method

The method involves the extraction of 1-Aminocyclohexane-1-carboxylic acid from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. An internal standard (IS) is used to ensure accuracy and precision throughout the sample preparation and analysis process. The analyte is quantified by comparing its peak area ratio to the IS against a calibration curve prepared in the same biological matrix.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Stable isotope-labeled 1-Aminocyclohexane-1-carboxylic acid (e.g., ¹³C₆- or D₄-labeled) as an internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Control human plasma/serum/urine (free of the analyte)

  • Sulfosalicylic acid (for protein precipitation)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column suitable for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column.[1][2]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol or water.

  • Working Standard Solutions: Prepare serial dilutions of the 1-Aminocyclohexane-1-carboxylic acid stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

  • Protein Precipitation Reagent: 30% sulfosalicylic acid in water or acetonitrile containing the internal standard.[4][5]

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of the biological sample (plasma, serum, or urine), calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 300 µL of the cold protein precipitation reagent (containing the internal standard).

  • Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.[4]

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions (Example)
  • LC Conditions:

    • Column: HILIC Column (e.g., 2.1 x 100 mm, 2.5 µm)[2]

    • Mobile Phase A: 10 mM Ammonium formate and 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1 min: 90% B

      • 1-5 min: 90% to 10% B

      • 5-6 min: 10% B

      • 6.1-8 min: 90% B

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Proposed):

      • 1-Aminocyclohexane-1-carboxylic acid: The precursor ion would be the protonated molecule [M+H]⁺. A likely product ion would be the immonium ion resulting from the loss of the carboxylic group.

      • Internal Standard: The precursor and product ions for the stable isotope-labeled internal standard should be selected similarly.

Method Validation

The analytical method should be fully validated according to regulatory guidelines. Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous components in the matrix from at least six different sources.[6]

  • Linearity and Range: Establish a calibration curve with a minimum of six non-zero concentrations.

  • Accuracy and Precision: Determine within-run and between-run accuracy and precision at a minimum of three concentration levels (low, medium, and high QC samples).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Determine the extraction efficiency of the analyte and internal standard.[6]

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term at room temperature, and long-term storage).

Data Presentation

The quantitative data obtained during method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Example Calibration Curve Parameters

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ10.9898.0< 15
Low32.9598.3< 10
Medium100101.2101.2< 8
High800795.599.4< 7

Table 3: Example Stability Data

Stability ConditionConcentration (ng/mL)Mean Measured Conc. (ng/mL)Stability (% of Nominal)
Freeze-Thaw (3 cycles)Low (3)2.8996.3
High (800)789.198.6
Short-Term (24h, RT)Low (3)2.9197.0
High (800)792.399.0
Long-Term (30 days, -80°C)Low (3)2.8595.0
High (800)785.698.2

Visualizations

experimental_workflow sample Biological Sample (Plasma, Serum, Urine) add_is Add Internal Standard sample->add_is precipitation Protein Precipitation (e.g., Acetonitrile) add_is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing and Quantification lcms->data

Caption: Experimental workflow for sample preparation and analysis.

logical_relationship analyte Analyte Quantification accuracy Accuracy precision Precision linearity Linearity selectivity Selectivity stability Stability validation Method Validation validation->analyte validation->accuracy validation->precision validation->linearity validation->selectivity validation->stability

Caption: Key parameters for bioanalytical method validation.

References

Troubleshooting & Optimization

troubleshooting solubility issues of 1-Aminocyclohexane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the solubility of 1-Aminocyclohexane-1-carboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is the salt form of an alpha-amino acid, a structure that enhances its solubility in water.[1] It is a white to off-white crystalline powder that is soluble in water, slightly soluble in methanol, and soluble in DMSO.[][3][4] Due to the hydrophobic nature of its cyclohexane ring, its solubility in non-polar organic solvents is generally limited.[5] The compound is also known to be hygroscopic, meaning it can absorb moisture from the air.[3]

Q2: How does pH influence the solubility of this compound?

A2: As an amino acid derivative, the compound possesses both a carboxylic acid group and an amino group, allowing it to act as an acid or a base.[1] Consequently, its solubility is highly dependent on the pH of the solution. The reported pKa values are approximately 2.65 for the carboxylic acid group and 10.03 for the amino group.[3] Solubility is generally lowest near its isoelectric point and increases significantly in acidic or alkaline conditions.

Q3: How does temperature affect solubility?

A3: For most solid solutes, including this compound, solubility in a liquid solvent tends to increase with temperature.[5] If you are encountering difficulty dissolving the compound, gentle warming of the solution can be an effective strategy.

Q4: Why might the compound fail to dissolve completely even in water?

A4: Several factors could lead to incomplete dissolution. You may be attempting to prepare a solution with a concentration that exceeds its maximum solubility limit. The dissolution rate could also be slow, requiring more time, increased agitation (stirring or vortexing), or sonication. Finally, the chemical stability of the compound in the dissolution medium can be a factor; degradation, which can be pH-dependent, may affect solubility.[6][7]

Q5: Could the type of filter used during sample preparation affect my results?

A5: Yes, filtration is a critical step. For compounds like this that contain both amino and carboxylic acid groups, there is a risk of binding to certain types of filter membranes, such as nylon.[8] This binding can reduce the apparent concentration of the dissolved compound. It is recommended to validate your filter type or use filters with low binding characteristics, such as hydrophilic PTFE or PVDF.[8]

Data Summary

Quantitative solubility data is crucial for experimental design. The tables below summarize the available information.

Table 1: Solubility in Common Solvents

SolventSolubilityNotes
Water27,300 mg/LThe hydrochloride salt form enhances aqueous solubility.[1][9]
MethanolSlightly SolubleSpecific quantitative data is not readily available.[3]
DMSOSolubleOften used for preparing stock solutions in biological assays.[4]
Non-polar Organic SolventsLimited SolubilityThe cyclohexane ring contributes to hydrophobicity.[5]

Table 2: Influence of Physicochemical Parameters on Solubility

ParameterEffect on SolubilityRecommendations
pH Highly dependent. Lowest near the isoelectric point, higher in acidic or basic conditions.Adjust the pH of the aqueous solvent away from the neutral range to enhance solubility.
Temperature Generally increases with higher temperatures.[5]Gently warm the solution while stirring to aid dissolution. Avoid excessive heat to prevent degradation.
Agitation Increased agitation (stirring, vortexing, sonication) improves the rate of dissolution.Use a magnetic stirrer or sonicator for faster and more complete dissolution.

Troubleshooting Guide

Use the following table to diagnose and resolve common solubility challenges.

IssuePossible Cause(s)Recommended Solution(s)
Compound does not dissolve or dissolves very slowly 1. Concentration exceeds solubility limit.2. Insufficient agitation or time.3. Low temperature of the solvent.1. Verify the concentration against the solubility data. Prepare a more dilute solution if necessary.2. Increase mixing using a magnetic stirrer or sonicator. Allow more time for dissolution.3. Gently warm the solution while stirring.
Solution is cloudy or contains suspended particles 1. Presence of insoluble impurities in the compound.2. pH of the solvent is near the compound's isoelectric point, causing precipitation.3. Slow dissolution kinetics.1. Filter the solution through a 0.22 µm or 0.45 µm filter appropriate for your solvent.2. Adjust the pH of the solvent to be more acidic (e.g., pH < 4) or basic (e.g., pH > 9).3. Continue agitation/sonication and allow more time.
Compound precipitates out of solution after initial dissolution 1. The solution is supersaturated.2. A change in temperature or pH occurred after dissolution.3. Solvent evaporation has increased the concentration.4. The compound is degrading in the solvent.[6][7]1. Prepare a fresh solution at a slightly lower concentration.2. Store the solution at a constant temperature and ensure the pH is stable.3. Store solutions in tightly sealed containers.4. Prepare solutions fresh before use. Investigate the stability of the compound in your specific medium.
Inconsistent solubility results between batches or experiments 1. Lot-to-lot variability in the purity of the compound.2. The compound is hygroscopic and has absorbed atmospheric water.[3]3. Inconsistent preparation of solvents or buffers.1. Use a compound from the same manufacturing lot for a set of related experiments.2. Store the compound in a desiccator to prevent moisture absorption.3. Standardize all solvent and buffer preparation protocols.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound in a suitable container. Account for the purity of the compound if it is less than 100%.

  • Solvent Addition: Add a portion (e.g., 80%) of the final volume of high-purity water (e.g., Milli-Q® or equivalent) to the weighing container.

  • Dissolution: Place a magnetic stir bar in the container and place it on a magnetic stir plate. Stir the solution until the compound is fully dissolved. Sonication or gentle warming can be used to expedite this process.

  • Final Volume: Once fully dissolved, transfer the solution to a volumetric flask. Rinse the original container with a small amount of the solvent and add the rinse to the flask to ensure a complete transfer. Add solvent to reach the final desired volume.

  • Filtration (Optional): If the solution appears cloudy or for sterile applications, filter it through a low-protein-binding 0.22 µm syringe filter (e.g., PVDF or hydrophilic PTFE).

  • Storage: Store the solution in a tightly sealed container at the recommended temperature (typically 2-8°C for short-term storage or frozen for long-term storage, stability permitting).

Visual Guides

The following diagrams illustrate key workflows and concepts for troubleshooting solubility.

G cluster_0 Troubleshooting Workflow start Solubility Issue Identified check_conc Is Concentration Below Solubility Limit? start->check_conc check_params Review Dissolution Parameters (pH, Temp, Agitation) check_conc->check_params Yes adjust_params Adjust Parameters: - Modify pH - Gently Warm - Increase Agitation check_conc->adjust_params No, Reduce Conc. check_params->adjust_params Parameters Suboptimal check_purity Consider Compound Purity & Stability Issues check_params->check_purity Parameters Optimal resolved Issue Resolved adjust_params->resolved consult Consult Literature or Technical Support check_purity->consult Suspected consult->resolved

Caption: A logical workflow for troubleshooting solubility issues.

G center Dissolution Process temp Temperature center->temp Increases Rate & Extent ph Solvent pH center->ph Affects Ionization agitation Agitation (Stirring, Sonication) center->agitation Increases Rate purity Compound Purity center->purity Impurities Affect Solubility concentration Concentration center->concentration Limited by Max Solubility

Caption: Key factors influencing the dissolution process.

References

Technical Support Center: Optimizing 1-Aminocyclohexane-1-carboxylic acid hydrochloride Concentration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Aminocyclohexane-1-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro use of this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in vitro?

A1: While direct studies on 1-Aminocyclohexane-1-carboxylic acid are limited, based on its structural similarity to other cyclic amino acids like 1-aminocyclopropane-1-carboxylic acid (ACPC), it is proposed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor. Specifically, it is likely a ligand at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. Depending on the concentration of glycine and glutamate in the experimental system, it may act as a partial agonist or a functional antagonist.

Q2: What is the hydrochloride salt form of this compound, and why is it used?

A2: The hydrochloride salt of 1-Aminocyclohexane-1-carboxylic acid is a form where the molecule is combined with hydrochloric acid. This is a common practice in pharmacology to improve the solubility and stability of the compound in aqueous solutions, such as cell culture media.

Q3: How should I prepare a stock solution of this compound?

A3: For a stock solution, we recommend dissolving the compound in sterile, deionized water or a buffered solution like PBS. The hydrochloride salt form enhances its solubility in aqueous solutions.[1] For less soluble analogs, dimethyl sulfoxide (DMSO) can be used, but for this compound, an aqueous solvent should be sufficient. Always ensure the final concentration of any organic solvent in your cell culture medium is non-toxic to your cells (typically <0.1% for DMSO).

Q4: What is a good starting concentration for my in vitro experiments?

A4: Due to the lack of specific published data for this compound, we recommend starting with a broad concentration range and performing a dose-response experiment. Based on data from its analog, 1-aminocyclopropane-1-carboxylic acid (ACPC), which has shown effects in the nanomolar to low micromolar range for NMDA receptor binding and modulation, a starting range of 100 nM to 100 µM is advisable.

Q5: In which cell types is this compound likely to be effective?

A5: As a modulator of the NMDA receptor, this compound will be most effective in cells that express these receptors, primarily neurons. Primary neuronal cultures (e.g., cortical, hippocampal, or cerebellar granule neurons) and human induced pluripotent stem cell (iPSC)-derived neurons are suitable model systems. Some immortalized cell lines (e.g., HEK293) can also be engineered to express specific NMDA receptor subunits.

Troubleshooting Guides

This section addresses common issues encountered when optimizing the concentration of this compound in vitro.

Problem Possible Cause Suggested Solution
No observable effect at tested concentrations. 1. Sub-optimal Concentration: The effective concentration for your specific cell type and assay may be outside the tested range. 2. Inactive NMDA Receptors: The NMDA receptors in your culture may not be in an activated state. Activation requires both glutamate and a co-agonist (like glycine or D-serine), as well as membrane depolarization to relieve the magnesium block. 3. Low Receptor Expression: The cells you are using may have low or no expression of NMDA receptors.1. Perform a Dose-Response Curve: Test a wider range of concentrations, from nanomolar to millimolar, to identify the optimal working concentration. 2. Ensure Receptor Activation: Co-apply with an NMDA receptor agonist like glutamate or NMDA. Ensure your assay buffer contains a co-agonist (e.g., 10 µM glycine) and has a low concentration of magnesium ions. 3. Confirm Receptor Expression: Verify the presence of NMDA receptors in your cell model using techniques like immunocytochemistry, Western blotting, or qPCR.
High cell death or cytotoxicity observed. 1. Concentration is too high: High concentrations of any compound can lead to off-target effects and cytotoxicity. 2. Excitotoxicity: As a potential partial agonist, at certain concentrations and conditions, it might contribute to excitotoxicity, especially in the presence of high glutamate levels.1. Lower the Concentration: Perform a toxicity assay (e.g., LDH or MTT assay) to determine the maximum non-toxic concentration. 2. Optimize Co-agonist and Agonist Concentrations: If using in combination with glutamate, consider reducing the glutamate concentration.
Inconsistent results between experiments. 1. Reagent Instability: The compound may degrade if not stored properly. 2. Variability in Cell Culture: Differences in cell passage number, plating density, or culture health can affect responsiveness. 3. Inconsistent Assay Conditions: Variations in incubation times, temperature, or buffer composition can lead to variable results.1. Proper Storage and Fresh Preparation: Store the stock solution in aliquots at -20°C or below and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Standardize Cell Culture: Use cells within a consistent passage number range, maintain a uniform plating density, and regularly check for mycoplasma contamination. 3. Standardize Protocols: Ensure all experimental parameters are kept consistent across all experiments.
Compound precipitation in culture medium. 1. Poor Solubility at High Concentrations: The compound may be precipitating out of solution at the tested concentrations.1. Check Solubility Limit: Visually inspect the medium for any precipitate after adding the compound. If precipitation occurs, use a lower concentration. 2. Prepare Fresh Dilutions: Prepare working solutions fresh from a stock solution for each experiment.

Experimental Protocols

Here are detailed protocols for key experiments to determine the optimal concentration and effect of this compound.

Protocol 1: Determining Optimal Concentration using a Neuronal Viability/Toxicity Assay

This protocol helps to establish a non-toxic working concentration range for your experiments.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Plating and growth media

  • This compound

  • MTT or LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Plate reader

Methodology:

  • Plate neurons in a 96-well plate at a desired density and culture for at least 7 days to allow for maturation.

  • Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, and 1 mM.

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After incubation, assess cell viability using an MTT assay or measure cytotoxicity with an LDH assay according to the manufacturer's instructions.

  • Plot the cell viability or toxicity against the log of the compound concentration to determine the concentration at which toxicity is observed.

Protocol 2: Calcium Imaging Assay for NMDA Receptor Modulation

This protocol allows for the functional assessment of how this compound modulates NMDA receptor activity by measuring calcium influx.

Materials:

  • Primary neuronal culture on glass coverslips

  • Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Imaging buffer (e.g., HBSS) with low (or no) magnesium and containing a co-agonist like 10 µM glycine.

  • NMDA or L-glutamate

  • This compound

  • Fluorescence microscope with an imaging system

Methodology:

  • Load the neuronal culture with a calcium-sensitive dye according to the manufacturer's protocol.

  • Mount the coverslip onto the microscope stage and perfuse with imaging buffer.

  • Acquire a stable baseline fluorescence signal.

  • Apply this compound at a pre-determined, non-toxic concentration and incubate for a few minutes.

  • While still in the presence of the compound, stimulate the cells with a known concentration of NMDA or glutamate (e.g., 20-100 µM).

  • Record the change in fluorescence intensity, which corresponds to calcium influx.

  • Compare the calcium response in the presence of your compound to the response with NMDA/glutamate alone to determine if your compound potentiates or inhibits the receptor activity.

Protocol 3: Neuroprotection Assay against NMDA-induced Excitotoxicity

This assay determines if this compound can protect neurons from cell death induced by excessive NMDA receptor activation.

Materials:

  • Mature primary neuronal culture in 24- or 48-well plates

  • NMDA

  • This compound

  • Cell viability assay (e.g., Trypan blue exclusion, Calcein-AM/Ethidium homodimer-1 staining, or MTT assay)

Methodology:

  • Pre-treat the mature neuronal cultures with various non-toxic concentrations of this compound for a specific duration (e.g., 1-2 hours).

  • Induce excitotoxicity by adding a high concentration of NMDA (e.g., 100-300 µM) for a short period (e.g., 30 minutes).

  • Wash the cells to remove the NMDA and the compound, and replace with fresh culture medium.

  • Incubate the cells for 24 hours.

  • Assess neuronal viability using your chosen method.

  • Compare the viability of cells pre-treated with your compound to those treated with NMDA alone to determine if it has a neuroprotective effect.

Data Presentation

Compound Assay Parameter Value Notes
1-aminocyclopropane-1-carboxylic acid (ACPC)NMDA Receptor BindingEC500.7-0.9 µMAs a partial agonist in the presence of low (1 µM) glutamate.
1-aminocyclopropane-1-carboxylic acid (ACPC)NMDA Receptor BindingEC5081.6 nMAs a competitive antagonist in the presence of high (10 µM) glutamate.[2]

Note: These values are for a different compound and should be used as a starting point for your own dose-response experiments with this compound.

Visualizations

Signaling Pathway

NMDA_Receptor_Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 ACHC 1-Aminocyclohexane- 1-carboxylic acid (Proposed) ACHC->NMDAR Modulates GluN1 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Mg_ion Mg²⁺ Block Mg_ion->NMDAR Depolarization Membrane Depolarization Depolarization->Mg_ion Downstream Downstream Signaling (e.g., CaMKII, CREB, nNOS) Ca_influx->Downstream Plasticity Synaptic Plasticity Learning & Memory Downstream->Plasticity Physiological Excitotoxicity Excitotoxicity (Cell Death) Downstream->Excitotoxicity Pathological

Caption: Proposed mechanism of NMDA receptor modulation.

Experimental Workflow

Experimental_Workflow start Start prep_stock Prepare Stock Solution (1-Aminocyclohexane-1-carboxylic acid hydrochloride in water) start->prep_stock dose_response Dose-Response Cytotoxicity Assay (e.g., MTT Assay) prep_stock->dose_response determine_range Determine Non-Toxic Concentration Range dose_response->determine_range functional_assay Functional Assay determine_range->functional_assay Proceed with non-toxic range calcium_imaging Calcium Imaging functional_assay->calcium_imaging neuroprotection Neuroprotection Assay functional_assay->neuroprotection analyze Analyze Data calcium_imaging->analyze neuroprotection->analyze conclusion Determine Optimal In Vitro Concentration analyze->conclusion

Caption: Workflow for optimizing in vitro concentration.

Troubleshooting Logic

Troubleshooting_Logic start Experiment Start: No Observable Effect check_conc Is the concentration range appropriate? start->check_conc widen_range Widen concentration range (e.g., 10 nM - 1 mM) check_conc->widen_range No check_activation Are NMDA receptors being activated? check_conc->check_activation Yes widen_range->check_conc add_agonists Co-apply with Glutamate/NMDA and Glycine/D-Serine. Use low Mg²⁺ buffer. check_activation->add_agonists No check_expression Do cells express NMDA receptors? check_activation->check_expression Yes add_agonists->check_activation verify_expression Verify receptor expression (e.g., ICC, WB, qPCR) check_expression->verify_expression Unsure success Effect Observed check_expression->success Yes

Caption: Troubleshooting guide for a lack of effect.

References

Technical Support Center: Improving Peptide Coupling Efficiency with 1-Aminocyclohexane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when incorporating the sterically hindered amino acid, 1-Aminocyclohexane-1-carboxylic acid (A6c), into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yields when using 1-Aminocyclohexane-1-carboxylic acid hydrochloride?

Low coupling yields with A6c are typically due to a combination of factors stemming from its sterically hindered nature:

  • Steric Hindrance: The bulky cyclohexyl ring of A6c physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, significantly slowing down the reaction rate.[1]

  • Reduced Nucleophilicity: The amine group of the incoming A6c or the N-terminal amine on the resin can have diminished nucleophilicity due to the bulky adjacent groups, making it a less effective reactant.[1]

  • Peptide Aggregation: Sequences containing hydrophobic and hindered residues like A6c are prone to aggregation on the solid support.[2] This self-association, often through hydrogen bonding, can lead to the collapse of the peptide-resin matrix, making reactive sites inaccessible.[3]

  • Inappropriate Coupling Reagent: Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the significant steric barrier presented by A6c.[1]

Q2: Which coupling reagents are most effective for 1-Aminocyclohexane-1-carboxylic acid?

For sterically demanding amino acids like A6c, more powerful coupling reagents are essential. Onium-salt-based reagents are the preferred choice.

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[4][5] HATU is often considered superior for many difficult couplings due to the formation of the highly reactive OAt-active ester, which accelerates the reaction and minimizes racemization.[4]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective and are generally associated with lower levels of racemization.[1]

  • Acyl Fluoride Formation: For extremely hindered couplings where even potent onium salts may be insufficient, converting the carboxylic acid of Fmoc-A6c-OH to an acyl fluoride using a reagent like TFFH can be a highly effective strategy.[1]

Q3: How can I minimize the risk of racemization during the coupling of A6c?

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern during peptide synthesis. To minimize this risk when coupling A6c:

  • Use Appropriate Additives: Employ additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure, which are superior to 1-Hydroxybenzotriazole (HOBt) in suppressing racemization.[1]

  • Choose the Right Base: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of a strong base like N,N-Diisopropylethylamine (DIPEA).[1]

  • Control Pre-activation Time: Reduce the pre-activation time of the amino acid before adding it to the resin to avoid over-activation.[1]

  • Optimize Temperature and Time: If heating is used to drive the reaction, optimize for the shortest possible time required to achieve a satisfactory yield.[1]

Q4: What is the best solvent to use for coupling 1-Aminocyclohexane-1-carboxylic acid?

The choice of solvent is critical for solvating the peptide-resin complex and preventing aggregation. For difficult couplings involving A6c, N-methylpyrrolidone (NMP) is often preferred over N,N-Dimethylformamide (DMF) due to its superior solvating properties. In cases of severe aggregation, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or Incomplete Coupling Insufficiently reactive coupling reagent.Switch to a more potent onium-salt reagent like HATU, HCTU, or PyAOP. For extremely difficult cases, consider acyl fluoride formation with TFFH.[1]
Steric hindrance slowing the reaction.1. Increase reaction time: Extend the coupling time to 2-24 hours.[1]2. Increase temperature: Gentle heating or the use of microwave-assisted peptide synthesis (MAPS) can help overcome the activation energy barrier.[1]
Peptide aggregation on the resin.1. Change solvent: Use NMP or a mixture of DMF/DCM.[1]2. Sonication: Apply sonication to the reaction mixture to disrupt aggregation.[2]3. Chaotropic salts: Add chaotropic salts like LiCl to the coupling mixture.[6]
Incomplete Fmoc-deprotection.Ensure complete removal of the Fmoc group before coupling. Confirm with a negative Kaiser test (for primary amines) or a bromophenol blue test.[1]
High Levels of Racemization Over-activation of the carboxylic acid.Reduce the pre-activation time before adding the amino acid solution to the resin.[1]
Use of a strong base.Substitute DIPEA with a weaker base like N-methylmorpholine (NMM) or collidine.[1]
Inappropriate coupling reagent/additive.Use additives like HOAt or Oxyma Pure. Consider phosphonium-based reagents like PyBOP, which are known for lower racemization.[1]
Prolonged reaction at elevated temperatures.If using heat, optimize for the shortest time necessary to achieve a good yield.[1]

Data Presentation

Table 1: Comparative Efficacy of Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent ClassExample(s)Relative ReactivityKey AdvantagesPotential Issues
Carbodiimides DCC, DICLowInexpensiveOften insufficient for A6c; formation of insoluble urea byproducts (DCC).[5]
Uronium/Aminium Salts (HOBt-based) HBTU, TBTUHighEffective for many standard and slightly hindered couplings.Can be less effective than HATU for severe steric hindrance; potential for guanidinylation side reaction.[2][5]
Uronium/Aminium Salts (HOAt-based) HATUVery HighGenerally considered one of the most effective reagents for hindered couplings; minimizes racemization.[4][5]Higher cost compared to HBTU.
Uronium/Aminium Salts (6-Cl-HOBt-based) HCTUVery HighSimilar reactivity to HATU, often with better solubility.[5]
Phosphonium Salts PyBOP, PyAOPHigh to Very HighHighly effective, particularly for N-methylated and other hindered residues; generally lower racemization risk.[1][5]Byproducts can be more difficult to remove.
Acyl Fluoride Formers TFFHExtremely HighExcellent for the most sterically demanding couplings, including α,α-disubstituted amino acids like A6c.[1]Requires an additional reaction step to form the acyl fluoride.

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling of Fmoc-A6c-OH in SPPS

This protocol outlines a standard manual solid-phase peptide synthesis (SPPS) cycle for coupling Fmoc-1-Aminocyclohexane-1-carboxylic acid.

1. Resin Swelling and Preparation: a. Place the resin (e.g., Rink Amide resin, 0.1 mmol scale) in a suitable reaction vessel. b. Add DMF to swell the resin for at least 30 minutes, then drain the solvent.[7]

2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[8]

3. Coupling of Fmoc-A6c-OH: a. In a separate vial, dissolve Fmoc-1-Aminocyclohexane-1-carboxylic acid hydrochloride (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF. b. Add a non-nucleophilic base, such as DIPEA (8 equivalents), to the solution and mix briefly. c. Allow the mixture to pre-activate for 1-5 minutes. d. Add the activated amino acid solution to the deprotected resin. e. Agitate the reaction mixture for 45-60 minutes. For A6c, this time may need to be extended to 2 hours or longer.

4. Monitoring and Washing: a. Take a small sample of resin beads and perform a Kaiser test or bromophenol blue test to check for the presence of free amines.[1] b. If the test is positive (indicating incomplete coupling), a second coupling is recommended. Repeat step 3 with a fresh solution of activated Fmoc-A6c-OH. c. Once the coupling is complete (negative test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[7]

5. Capping (Optional): a. If significant unreacted amines remain after a second coupling, it is advisable to cap them to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.[7]

Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings

This protocol is an alternative for situations where standard onium salt reagents fail to provide satisfactory yields.

1. Fmoc Deprotection: a. Follow the deprotection steps as outlined in Protocol 1 (steps 2a-2d).

2. Acyl Fluoride Formation: a. In a separate, dry reaction vessel, dissolve Fmoc-1-Aminocyclohexane-1-carboxylic acid hydrochloride (3 equivalents) in anhydrous DCM. b. Add a fluorinating agent such as TFFH (2.9 equivalents) and a suitable base like DIPEA (6 equivalents). c. Stir the mixture at room temperature for 10-15 minutes to generate the Fmoc-A6c-F acyl fluoride.

3. Coupling Reaction: a. Add the solution containing the pre-formed acyl fluoride to the deprotected resin. b. Agitate the mixture. Reaction times can be significantly longer, so monitor progress carefully over several hours.

4. Washing and Monitoring: a. Once the reaction is deemed complete, wash the resin thoroughly with DMF. b. Confirm the completion of the coupling using a suitable test as described in Protocol 1.

Visualizations

G cluster_prep Resin Preparation cluster_cycle Iterative Coupling Cycle Resin Start: Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-A6c-OH (HATU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Test Kaiser/Bromophenol Blue Test Wash2->Test Recouple Incomplete: Recouple Test->Recouple Positive Complete Complete: Proceed Test->Complete Negative Recouple->Coupling Complete->Deprotection Next Amino Acid Final Final Deprotection & Cleavage Complete->Final End of Sequence G cluster_reagent Reagent & Conditions cluster_solutions Recommended Solutions cluster_aggregation Aggregation Check Start Low Coupling Yield with A6c Reagent Using standard carbodiimide? (DCC/DIC) Start->Reagent Time Standard reaction time? Start->Time Solvent Using DMF? Start->Solvent Aggregation Evidence of Aggregation? (Resin shrinking, slow deprotection) Start->Aggregation UseOnium Switch to Onium Salt (HATU, HCTU, PyBOP) Reagent->UseOnium Yes IncreaseTime Increase Coupling Time (2-24h) / Use Microwave Time->IncreaseTime Yes ChangeSolvent Switch to NMP or Solvent Mixture Solvent->ChangeSolvent Yes Disrupt Disrupt Aggregation: - Sonication - Chaotropic Salts Aggregation->Disrupt Yes

References

Technical Support Center: Aggregation of Peptides Containing 1-Aminocyclohexane-1-carboxylic Acid (Ac6c)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of peptides incorporating the unnatural amino acid, 1-Aminocyclohexane-1-carboxylic acid (Ac6c).

Frequently Asked Questions (FAQs)

Q1: What is 1-Aminocyclohexane-1-carboxylic acid (Ac6c) and how might it influence peptide aggregation?

1-Aminocyclohexane-1-carboxylic acid (Ac6c) is a cyclic, non-proteinogenic amino acid. Its incorporation into a peptide sequence introduces a rigid cyclohexyl group, which can significantly impact the peptide's conformational flexibility. This rigidity can influence aggregation in several ways:

  • Disruption of β-sheet formation: The bulky, cyclic nature of Ac6c can disrupt the formation of intermolecular hydrogen bonds that are crucial for the assembly of β-sheet structures, a common hallmark of peptide aggregation and fibril formation.[1]

  • Promotion of specific conformations: The presence of Ac6c can induce or stabilize specific secondary structures, such as turns or helical conformations.[2] Depending on the overall sequence, this pre-organization could either inhibit or, in some cases, promote self-assembly.

  • Increased hydrophobicity: The cyclohexyl side chain of Ac6c is hydrophobic, which can increase the overall hydrophobicity of the peptide.[3] Peptides with significant hydrophobic patches are more prone to aggregation to minimize their exposure to aqueous environments.

Q2: My Ac6c-containing peptide is showing poor solubility. What are the initial steps to address this?

Poor solubility is often a precursor to aggregation. Here are the initial steps to improve the solubility of your Ac6c-containing peptide:

  • Assess the peptide's properties: Determine the overall charge of your peptide by considering the acidic (Asp, Glu, C-terminal -COOH) and basic (Arg, Lys, His, N-terminal -NH2) residues.[4]

  • Attempt dissolution in water first: For shorter peptides (less than 6 amino acids), sterile water is a good starting point.[4]

  • Use acidic or basic solutions for charged peptides:

    • For peptides with a net positive charge, try dissolving in a dilute acidic solution (e.g., 10-30% acetic acid).[4]

    • For peptides with a net negative charge, a dilute basic solution (e.g., <50 µL of ammonium hydroxide) may be effective.[4]

  • Employ organic co-solvents for hydrophobic peptides: If the peptide is neutral or highly hydrophobic, start by dissolving it in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add your aqueous buffer to the desired concentration.[5]

Q3: What are some common formulation strategies to prevent the aggregation of Ac6c-containing peptides in solution?

Preventing aggregation often requires optimizing the formulation. Consider the following strategies:

  • pH Optimization: Adjusting the pH of the solution away from the peptide's isoelectric point (pI) can increase the net charge and enhance electrostatic repulsion between peptide molecules, thereby improving solubility and reducing aggregation.[3]

  • Use of Excipients:

    • Sugars and Polyols: Mannitol and sucrose have been shown to stabilize peptides in solution by reducing aggregation and other degradation pathways.[6]

    • Surfactants: Non-ionic surfactants like polysorbates (Tween 20, Tween 80) can help prevent aggregation, particularly at interfaces.[7]

  • Sequence Modification: If aggregation persists and is sequence-dependent, consider modifying the peptide sequence. This could involve introducing charged or polar amino acids to flank hydrophobic regions or strategically replacing an aggregation-prone residue.

Q4: How can I detect and characterize the aggregation of my Ac6c-containing peptide?

Several biophysical techniques can be used to monitor and characterize peptide aggregation:

  • Thioflavin T (ThT) Fluorescence Assay: This is a common method to detect the formation of amyloid-like fibrils rich in β-sheets. ThT dye exhibits enhanced fluorescence upon binding to these structures.[7]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to detect the presence of soluble aggregates and oligomers.[8]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the formation of larger aggregates.[9][10]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregate morphology, allowing for the identification of amorphous aggregates or ordered fibrils.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Peptide precipitates immediately upon dissolution. - Highly hydrophobic sequence.- pH of the solvent is near the peptide's isoelectric point (pI).- Dissolve in a small amount of organic solvent (e.g., DMSO) first, then slowly add aqueous buffer.[5]- Adjust the pH of the buffer to be at least 2 units away from the pI.[3]
Solution becomes cloudy or forms a gel over time. - Gradual aggregation and formation of insoluble species.- Optimize the formulation by adding stabilizing excipients like sugars (mannitol, sucrose) or non-ionic surfactants.[6][7]- Store the peptide solution at a lower concentration.- Filter the solution through a 0.22 µm filter before storage and use.
Inconsistent results in biological assays. - Presence of soluble oligomers or aggregates that may have different activities or interfere with the assay.- Characterize the aggregation state of your peptide stock solution using SEC or DLS before each experiment.[8][10]- Prepare fresh solutions for each experiment to minimize the impact of time-dependent aggregation.
Difficulty in purifying the peptide due to aggregation. - Aggregation on the chromatography column.- Modify the mobile phase in your purification protocol. For SEC, consider using a mobile phase with a different pH or ionic strength. For reverse-phase HPLC, optimizing the organic solvent gradient can help.[12]

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay

This protocol provides a general method for monitoring peptide aggregation kinetics.

Materials:

  • Lyophilized Ac6c-containing peptide

  • Thioflavin T (ThT)

  • Sterile, ultrapure water

  • Assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in an appropriate solvent to create a stock solution. To minimize pre-aggregation, prepare the stock solution immediately before use. Determine the peptide concentration.

  • ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, ultrapure water. Filter through a 0.22 µm filter and store protected from light at 4°C.

  • Assay Setup:

    • Prepare the final peptide solutions at the desired concentrations in the assay buffer.

    • Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).[13]

    • In each well of the 96-well plate, mix the peptide solution with the ThT working solution.

  • Measurement:

    • Place the plate in the fluorometer.

    • Monitor the fluorescence intensity over time at set intervals. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.[7]

Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique to determine the size distribution of particles in a solution.

Procedure:

  • Sample Preparation:

    • Prepare the peptide solution in a suitable, filtered buffer.

    • Filter the sample through a 0.2 µm or smaller syringe filter to remove any large dust particles or pre-existing aggregates.[6]

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Set the measurement parameters, including temperature and solvent properties (viscosity and refractive index).

  • Measurement:

    • Carefully transfer the filtered sample to a clean cuvette.

    • Place the cuvette in the instrument and initiate the measurement.

    • The instrument will measure the fluctuations in scattered light intensity and calculate the size distribution of the particles in the sample.[10] An increase in the average particle size or the appearance of a population of larger particles over time is indicative of aggregation.

Data Presentation

Table 1: Troubleshooting Solvent Selection for Ac6c-Containing Peptides

Peptide Property Initial Solvent to Try Alternative Solvents Reference
Net Positive ChargeSterile Water10-30% Acetic Acid[4]
Net Negative ChargeSterile Water<50 µL Ammonium Hydroxide[4]
Net Neutral/HydrophobicOrganic Solvent (e.g., DMSO)Acetonitrile, Methanol[5]

Visualizations

Aggregation_Pathway Potential Aggregation Pathway of Ac6c-Containing Peptides Monomer Soluble Monomer (Ac6c-Peptide) Oligomer Soluble Oligomers Monomer->Oligomer Self-Assembly Fibril Insoluble Fibrils/ Aggregates Oligomer->Fibril Growth & Maturation Factors Contributing Factors: - High Concentration - pH near pI - Temperature - Agitation Factors->Monomer

Caption: A simplified model of peptide aggregation.

Troubleshooting_Workflow Troubleshooting Workflow for Ac6c-Peptide Aggregation Start Peptide Aggregation Observed Solubility Optimize Solubility? (pH, Co-solvents) Start->Solubility Formulation Modify Formulation? (Excipients, Concentration) Solubility->Formulation No Success Aggregation Prevented Solubility->Success Yes Sequence Re-design Peptide Sequence? Formulation->Sequence No Formulation->Success Yes Sequence->Success Yes Failure Aggregation Persists Sequence->Failure No

Caption: A decision tree for addressing peptide aggregation.

References

long-term stability of 1-Aminocyclohexane-1-carboxylic acid hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and long-term stability of 1-Aminocyclohexane-1-carboxylic acid hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing solutions of this compound?

A: The hydrochloride salt form is specifically designed to enhance its solubility in water.[1] Water is the recommended solvent for creating stock solutions. For the related compound cycloleucine (the non-salt form), solubility in water is approximately 20 mg/mL, and may require sonication to fully dissolve.[2] The compound is generally poorly soluble in DMSO.[2][3]

Q2: How should I prepare a stock solution for long-term use?

A: To maximize stability and prevent degradation from repeated freeze-thaw cycles, it is critical to prepare and store solutions properly.[4] Once the compound is dissolved in water, it should be aliquoted into single-use volumes for storage.[4] For sterile applications, it is recommended to filter the solution through a 0.22 µm filter before use or storage.[4]

Q3: What are the optimal storage conditions and duration for stock solutions?

A: Prepared stock solutions have demonstrated stability for up to 6 months when stored at -80°C.[2][4] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[2][4] The solid powder form is stable for at least 3 years when stored at -20°C.[2] Avoid room temperature storage for solutions to minimize degradation.

Q4: I see precipitation or discoloration in my stored solution. What should I do?

A: The solid compound is a white to off-white crystalline powder, and a fresh solution should be clear.[] Any precipitation, cloudiness, or discoloration may indicate solution instability, degradation, or microbial contamination. It is recommended to discard the solution and prepare a fresh batch. Refer to the troubleshooting workflow below for guidance.

Q5: What are the known degradation pathways or incompatibilities?

A: Specific degradation pathways for this compound in solution are not extensively documented in publicly available literature. However, as an amino acid derivative, it may be susceptible to oxidation and microbial growth. It is incompatible with strong oxidizing agents.[6][7] To ensure stability, use high-purity water, ensure sterile handling where necessary, and store protected from light and extreme temperatures.

Data & Protocols

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data regarding the storage and solubility of 1-Aminocyclohexane-1-carboxylic acid and its related forms.

Table 1: Recommended Storage Conditions for Solutions

Storage Temperature Maximum Recommended Duration Source(s)
-80°C 6 months [2][4]

| -20°C | 1 month |[2][4] |

Table 2: Solubility Profile

Solvent Solubility Notes Source(s)
Water ~20 mg/mL The hydrochloride salt enhances water solubility. Ultrasonic treatment may be needed. [1][2]
PBS (pH 7.2) ~100 mg/mL Ultrasonic treatment may be needed. [2]

| DMSO | < 1 mg/mL | Insoluble or slightly soluble. |[2][3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

Objective: To prepare a stable, aliquoted stock solution of this compound for experimental use.

Materials:

  • This compound (MW: 179.64 g/mol )[1]

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile, single-use microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • (Optional) Sonicator water bath

  • (Optional) 0.22 µm syringe filter and sterile syringe

Procedure:

  • Calculation: To prepare 10 mL of a 10 mM solution, calculate the required mass:

    • Mass (g) = 10 mmol/L * 0.010 L * 179.64 g/mol = 0.01796 g (or 18.0 mg)

  • Weighing: Carefully weigh 18.0 mg of the compound and transfer it to a 15 mL conical tube.

  • Dissolution: Add 10 mL of sterile water to the tube. Cap tightly and vortex thoroughly for 1-2 minutes. If the solid does not dissolve completely, place the tube in a sonicator bath for 5-10 minutes until the solution is clear.

  • Sterilization (Optional): If sterility is required for your application, draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the filtered solution into a new, sterile 15 mL tube.

  • Aliquoting: To prevent repeated freeze-thaw cycles, dispense the stock solution into sterile, single-use microcentrifuge tubes in volumes appropriate for your experiments (e.g., 100 µL or 500 µL aliquots).[4]

  • Storage: Clearly label all aliquots with the compound name, concentration, and date of preparation. Store immediately at -80°C for long-term stability (up to 6 months).[2][4]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To assess the purity and detect potential degradation products of this compound solutions over time. This is a general method and may require optimization.

Instrumentation & Columns:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Diluent: Water

Procedure:

  • Sample Preparation: Dilute the stock solution to a final concentration of approximately 1 mg/mL with water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 210 nm

    • Gradient Program:

      • 0-2 min: 2% B

      • 2-15 min: 2% to 30% B

      • 15-17 min: 30% to 95% B

      • 17-19 min: 95% B

      • 19-20 min: 95% to 2% B

      • 20-25 min: 2% B (re-equilibration)

  • Analysis: Inject a freshly prepared sample as a reference (Time 0). Analyze stored samples at subsequent time points. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Purity can be calculated based on the relative peak areas.

Visual Guides & Workflows

Troubleshooting_Guide start Issue Detected: Precipitation or Discoloration in Stored Solution check_storage Were storage conditions correct? (-20°C for <1mo or -80°C for <6mo) start->check_storage check_conc Is the solution concentration higher than its solubility limit? check_storage->check_conc Yes outcome_bad_storage Root Cause: Temperature Fluctuation or Extended Storage check_storage->outcome_bad_storage No check_handling Was the solution handled aseptically? (If required for application) check_conc->check_handling No outcome_conc Root Cause: Supersaturation and Precipitation check_conc->outcome_conc Yes outcome_contam Root Cause: Potential Microbial or Chemical Contamination check_handling->outcome_contam No action_discard Recommendation: Discard solution and prepare a fresh batch using the recommended protocol. check_handling->action_discard Yes / Unsure outcome_bad_storage->action_discard outcome_conc->action_discard outcome_contam->action_discard

Caption: Troubleshooting workflow for unstable solutions.

Solution_Prep_Workflow cluster_prep Preparation cluster_store Storage weigh 1. Weigh solid compound accurately dissolve 2. Dissolve in high-purity water (vortex/sonicate until clear) weigh->dissolve filter 3. (Optional) Sterilize with 0.22 µm syringe filter dissolve->filter aliquot 4. Aliquot into single-use tubes to avoid freeze-thaw cycles filter->aliquot label_tubes 5. Label aliquots clearly (Name, Conc, Date) aliquot->label_tubes freeze 6. Store immediately at -80°C for long-term stability label_tubes->freeze

Caption: Recommended workflow for solution preparation and storage.

References

Technical Support Center: Protocol for Dissolving 1-Aminocyclohexane-1-carboxylic acid hydrochloride for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 1-Aminocyclohexane-1-carboxylic acid hydrochloride. This document provides a comprehensive, field-proven protocol for the preparation of stock solutions and their application in cell culture experiments. As researchers and drug development professionals, we understand that the reproducibility of your results begins with the meticulous preparation of your reagents. This guide is structured to not only provide a step-by-step methodology but also to explain the scientific reasoning behind each critical step, ensuring a self-validating and robust experimental setup.

Part 1: Core Protocol - Preparation of a Sterile Stock Solution

The hydrochloride salt of 1-Aminocyclohexane-1-carboxylic acid is used to enhance its aqueous solubility.[1] The primary goal of this protocol is to create a sterile, concentrated stock solution that can be stored and later diluted into your cell culture medium to the final working concentration.

Key Considerations:
  • Solvent Choice: The most common and recommended solvent is a sterile, aqueous, and physiologically buffered solution such as Phosphate-Buffered Saline (PBS) or cell culture-grade water. For this protocol, we will use sterile 1X PBS.

  • Aseptic Technique: All steps should be performed in a laminar flow hood using sterile equipment to prevent microbial contamination of your stock solution and subsequent cell cultures.

Experimental Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in Sterile PBS weigh->dissolve Aseptic transfer filter 3. Sterile Filter (0.22 µm) dissolve->filter Ensure full dissolution aliquot 4. Aliquot into Sterile Tubes filter->aliquot Prevent contamination store 5. Store at -20°C or -80°C aliquot->store Avoid freeze-thaw cycles

Caption: Workflow for preparing a sterile stock solution.

Step-by-Step Methodology:
  • Calculate Required Mass: Determine the mass of this compound needed to achieve your desired stock concentration. The molecular weight of the hydrochloride form (C₇H₁₄ClNO₂) is approximately 179.66 g/mol .[1]

    Target Stock ConcentrationVolume of 1X PBSMass of Compound to Weigh
    10 mM10 mL17.97 mg
    50 mM10 mL89.83 mg
    100 mM10 mL179.66 mg
  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of the compound into a sterile conical tube (e.g., 15 mL or 50 mL).

  • Dissolution:

    • Add the desired volume of sterile 1X PBS to the conical tube.

    • Cap the tube securely and vortex at medium speed until the powder is fully dissolved.

    • Expert Tip: If dissolution is slow, you may gently warm the solution to 37°C.[2] Avoid overheating, as it may affect compound stability. Visually inspect the solution against a dark background to ensure no particulates remain.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Dispense the solution through the filter into a new, sterile conical tube. This is a critical step to eliminate any potential microbial contaminants.

  • Aliquoting and Storage:

    • To avoid the detrimental effects of repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.[2][3][4]

    • Label each aliquot clearly with the compound name, concentration, and preparation date.

    • Store the aliquots at -20°C for short-to-medium term storage or at -80°C for long-term storage (up to 1-2 years is common for stable compounds).[2]

Part 2: Diluting Stock Solution into Cell Culture Medium

The most common point of failure when using stock solutions is precipitation upon dilution into the final cell culture medium. This phenomenon, often termed "solvent shock," occurs when the compound's solubility limit is exceeded in the new environment.[5]

Experimental Workflow for Preparing Working Solution

G cluster_working Working Solution Preparation prewarm 1. Pre-warm Culture Medium to 37°C add_stock 2. Add Stock Solution Dropwise prewarm->add_stock Avoid temperature shock mix 3. Mix Gently by Swirling add_stock->mix Ensure rapid dispersion validate 4. Validate (Inspect & Check pH) mix->validate Quality control step use 5. Use Immediately in Experiment validate->use

Caption: Workflow for diluting stock into cell culture medium.

Step-by-Step Methodology:
  • Pre-warm the Medium: Before adding your compound, ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C. Adding a stock solution to cold media can decrease its solubility and promote precipitation.[6]

  • Calculate Dilution Volume: Determine the volume of your stock solution needed to reach the final desired concentration in your culture vessel.

  • Add Stock Solution: Add the calculated volume of the stock solution dropwise into the pre-warmed medium while gently swirling the flask or plate.[6] This technique facilitates rapid and uniform mixing, preventing localized high concentrations that can lead to precipitation.

  • Mix and Validate:

    • Gently mix the medium again to ensure homogeneity.

    • Visual Inspection: Carefully inspect the medium for any signs of precipitation or cloudiness. A clear solution indicates successful dissolution.

    • pH Check (Critical): this compound is an acidic salt. Adding it to your medium can lower the pH. For many cell lines, the optimal pH range is narrow (typically 7.2-7.4).[7][8] If you are adding a significant concentration of the compound, it is highly recommended to measure the pH of the final medium. If necessary, adjust the pH using sterile 1N NaOH or 1N HCl.[9]

Part 3: Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
The powder does not fully dissolve in PBS during stock preparation. Solubility Limit: The concentration may be too high for the volume of solvent. Low Temperature: The solvent may be too cold.1. Increase Solvent Volume: Try creating a more dilute stock solution. 2. Gentle Warming: Warm the solution to 37°C while mixing.[2] 3. Sonication: Use a bath sonicator for brief intervals to aid dissolution.
A precipitate formed immediately after adding the stock solution to my cell culture medium. Solvent Shock: Rapid change in solvent environment.[5] Temperature Difference: Cold medium or stock solution.[6] Concentration: The final concentration exceeds the compound's solubility in the complex biological medium.1. Follow the Dilution Protocol: Ensure the medium is pre-warmed and the stock is added slowly while swirling.[6] 2. Decrease Final Concentration: Test a serial dilution to find the maximum soluble concentration in your specific medium.[6] 3. Intermediate Dilution: Create an intermediate dilution of your stock in a small volume of medium before adding it to the final, larger volume.[5]
The color of my medium changed from red to orange/yellow after adding the compound. pH Shift: The acidic nature of the hydrochloride salt has lowered the pH of the medium, causing the phenol red pH indicator to change color.This is expected. You must measure the pH of the final medium and adjust it back to the optimal physiological range (e.g., 7.2-7.4) using sterile 1N NaOH.[8][9]
My cells look stressed or are dying after treatment. Incorrect pH: An uncorrected acidic shift in the medium is cytotoxic. High Solvent Concentration: If a co-solvent like DMSO was used (not recommended here), high final concentrations can be toxic. Compound Cytotoxicity: The compound itself may be cytotoxic at the tested concentration.1. Verify and Adjust pH: Always confirm the final pH of your treatment medium.[7] 2. Perform a Dose-Response Curve: Determine the cytotoxic threshold of the compound for your specific cell line. 3. Solvent Control: Always include a vehicle control in your experiment.
Part 4: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare the stock solution? A1: For cell culture applications, the best practice is to use a sterile, buffered aqueous solution like 1X PBS. Cell culture-grade water is also acceptable. The hydrochloride salt form is designed for enhanced solubility in water.[1] Avoid organic solvents like DMSO unless absolutely necessary and validated, as they can introduce toxicity to your cells.

Q2: What is the maximum concentration for a stock solution? A2: While higher concentrations are possible, a 100 mM stock is a practical and commonly used upper limit for many amino acid derivatives.[3] Preparing stocks at excessively high concentrations increases the risk of precipitation during storage or upon dilution. It is better to prepare a moderately concentrated, fully solubilized stock.

Q3: How should I store the stock solution and for how long? A3: Aliquoted, sterile stock solutions should be stored frozen at -20°C or, for enhanced long-term stability, at -80°C.[2] Proper aliquoting is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation of salts from the buffer.[4] When stored correctly, the solution should be stable for at least a year.

Q4: Do I really need to check the pH after adding the compound to my media? A4: Yes, this is a critical and often overlooked step. The "hydrochloride" part of the name indicates it is an acidic salt. Adding it to a bicarbonate-buffered medium will consume bicarbonate and lower the pH.[8] Failure to control for this pH shift is a major source of experimental variability and can lead to incorrect conclusions about the compound's biological effects.[7]

References

Technical Support Center: 1-Aminocyclohexane-1-carboxylic Acid Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Aminocyclohexane-1-carboxylic acid hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Crystal Yield 1. Excessive solvent use: The compound may be too soluble in the amount of solvent used, leading to significant loss in the mother liquor. 2. Premature crystallization: Crystals forming in the funnel during hot filtration can lead to product loss. 3. Incomplete precipitation: The solution may not have been cooled sufficiently or for a long enough duration.1. Minimize solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. A good starting point for a water/ethanol mixture is to dissolve the solid in a minimal amount of hot water and then add hot ethanol until the solution is just shy of becoming cloudy. 2. Pre-heat filtration apparatus: Ensure the funnel and receiving flask are pre-heated to prevent a sudden drop in temperature. If crystals do form, they can be redissolved with a small amount of hot solvent. 3. Optimize cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
"Oiling Out" The compound separates as a liquid (oil) instead of solid crystals. This can occur if the solution is supersaturated or if the melting point of the impure compound is lower than the crystallization temperature.1. Slower cooling: Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice. 2. Reduce concentration: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained, then cool slowly. 3. Solvent modification: Adjust the solvent system. For a water/ethanol mixture, slightly increasing the proportion of ethanol (the "better" solvent) may help.
Discolored Crystals Colored impurities are present in the crude material.Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as excessive amounts can adsorb the desired product.[1]
Crystals Fail to Form The solution is not sufficiently supersaturated, or nucleation is inhibited.1. Induce nucleation: Scratch the inside of the flask at the surface of the solution with a glass rod. Add a seed crystal of pure this compound if available. 2. Increase concentration: Slowly evaporate some of the solvent to increase the concentration of the solute. 3. Introduce an anti-solvent: If using a single solvent like water, slowly add a miscible "anti-solvent" in which the compound is less soluble (e.g., ethanol or isopropanol) until turbidity persists.[2]
Persistent Impurities Impurities have similar solubility profiles to the desired product, making separation by simple recrystallization difficult. Common impurities from Strecker synthesis can include unreacted starting materials (cyclohexanone), cyanide salts, and byproducts from the hydrolysis of the intermediate aminonitrile.[3][4][5]1. Multiple recrystallizations: Perform a second recrystallization to improve purity. 2. pH adjustment: The solubility of amino acids and their salts is pH-dependent. Adjusting the pH of the solution may help to selectively precipitate the desired product or retain impurities in the solution. 3. Column chromatography: For stubborn impurities, column chromatography may be necessary.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of this compound?

A1: A mixture of water and ethanol is a promising solvent system. The hydrochloride salt is expected to be soluble in hot water. Ethanol can be used as a co-solvent or an anti-solvent to modulate the solubility and induce crystallization. A typical approach is to dissolve the crude product in a minimum amount of hot water and then slowly add hot ethanol until the solution becomes slightly turbid. Then, add a few drops of hot water to redissolve the turbidity before allowing the solution to cool slowly.[1]

Q2: What is the likely synthetic route for commercially available 1-Aminocyclohexane-1-carboxylic acid, and what are the potential impurities?

A2: The Strecker synthesis is a common and economical method for producing α-amino acids.[3][4][5][7][8] This process typically involves the reaction of cyclohexanone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[3][4][5] Potential impurities from this synthesis include:

  • Unreacted cyclohexanone

  • Residual cyanide salts

  • Byproducts from the incomplete or side reactions during the hydrolysis of the aminonitrile.

Q3: How can I remove unreacted cyclohexanone from my crude product?

A3: Unreacted cyclohexanone is less polar than the amino acid hydrochloride. It can often be removed by washing the crude solid with a non-polar solvent in which the desired product is insoluble, such as hexane or diethyl ether, prior to recrystallization.

Q4: My yield is consistently low. What are the key factors to consider?

A4: Low yield is a common issue in crystallization. Key factors to investigate include:

  • Solvent Volume: Using too much solvent is a primary cause of low yield. Experiment with reducing the amount of solvent used for dissolution.

  • Cooling Rate and Temperature: Ensure the solution is cooled sufficiently to maximize precipitation. A slower cooling rate can also improve the purity of the crystals.

  • Filtration and Washing: Minimize product loss during filtration by ensuring all crystals are transferred. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Experimental Protocols

Protocol 1: Recrystallization using a Water/Ethanol Solvent System

This protocol is a general guideline and may require optimization based on the purity of the starting material.

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, or if decolorizing with charcoal is necessary, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization.[1]

  • Addition of Anti-solvent: To the hot, clear filtrate, slowly add hot 95% ethanol dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot deionized water to the solution until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimal hot water hot_filtration Hot filtration (optional, for insolubles) dissolve->hot_filtration add_ethanol Add hot ethanol (anti-solvent) hot_filtration->add_ethanol clarify Clarify with hot water add_ethanol->clarify cool Slow cooling clarify->cool filter Vacuum filtration cool->filter wash Wash with cold ethanol filter->wash dry Dry under vacuum wash->dry

Caption: Recrystallization workflow for this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals discolored Discolored Crystals? start->discolored solution_ly Minimize solvent Optimize cooling low_yield->solution_ly Yes solution_oo Slower cooling Adjust solvent ratio oiling_out->solution_oo Yes solution_nc Induce nucleation Increase concentration no_crystals->solution_nc Yes solution_dc Use activated charcoal discolored->solution_dc Yes

Caption: Troubleshooting decision tree for purification issues.

References

storage conditions for 1-Aminocyclohexane-1-carboxylic acid hydrochloride to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-Aminocyclohexane-1-carboxylic acid hydrochloride to prevent degradation and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. For lyophilized powder, storage at 2-8°C is recommended.

Q2: How should I handle the compound to minimize degradation?

A2: Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation, as the compound is sensitive to moisture. Use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling the compound.

Q3: Can I prepare stock solutions in advance?

A3: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at -20°C or lower in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: What are the signs of degradation?

A4: While specific visual cues for the degradation of this compound are not well-documented, general signs of degradation for amino acid analogs can include discoloration (yellowing or browning), clumping of the powder, or the appearance of precipitates in solutions. Any unexpected experimental results, such as low yields or the appearance of unknown peaks in analytical analyses, may also indicate degradation.

Q5: What are the potential degradation pathways?

A5: As an amino acid hydrochloride, potential degradation pathways under suboptimal conditions can include hydrolysis, oxidation, and decarboxylation. Exposure to high temperatures, humidity, light, and incompatible substances like strong oxidizing agents can accelerate these processes.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Problem Possible Cause Recommended Solution
Low or inconsistent experimental yields Degradation of the compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from moisture and light.2. Prepare fresh solutions for each experiment.3. Perform a quality control check on the compound (see Experimental Protocols).
Appearance of unexpected peaks in HPLC or other analytical methods Presence of degradation products.1. Conduct a forced degradation study to identify potential degradation products (see Experimental Protocols).2. Optimize the analytical method to ensure separation of the parent compound from any degradants.
Poor solubility or precipitation in solution The compound may have degraded, or the solution may be supersaturated.1. Confirm the solubility of the compound in the chosen solvent.2. Ensure the solution is prepared fresh and has not been stored for an extended period.3. Visually inspect the solid compound for any signs of degradation before preparing the solution.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.

Objective: To develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or other suitable buffer components

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Forced Degradation Study:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 60°C for 2 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • HPLC Analysis:

    • Inject the untreated standard solution and each of the stressed samples into the HPLC system.

    • Start with a generic gradient method, for example:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: 5% to 95% B over 20 minutes

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 210 nm

  • Method Optimization: Analyze the chromatograms to ensure that the peak for the intact compound is well-resolved from any degradation product peaks. Adjust the mobile phase composition, gradient, flow rate, and column as necessary to achieve optimal separation.

Visualizations

Logical Workflow for Storage and Handling

Storage_Handling_Workflow A Receive Compound B Store in tightly sealed container in a dry, cool (2-8°C), well-ventilated area A->B C Ready for Experimental Use B->C D Equilibrate to Room Temperature in a Desiccator C->D E Weigh appropriate amount D->E F Prepare Fresh Solution E->F G Use in Experiment F->G H Store aliquots at <= -20°C for short-term use F->H If necessary

Caption: Workflow for proper storage and handling of the compound.

Troubleshooting Decision Tree for Experimental Issues

Troubleshooting_Workflow A Unexpected Experimental Results? B Check Storage Conditions (Temp, Moisture, Light) A->B Yes F Review Experimental Protocol A->F No C Prepare Fresh Solutions? B->C D Perform QC on Compound (e.g., HPLC) C->D E Compound Degraded D->E Degradation Detected D->F No Degradation G Problem Resolved F->G

Caption: Decision tree for troubleshooting experimental issues.

troubleshooting inconsistent results in transport assays with 1-Aminocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in transport assays using 1-Aminocyclohexane-1-carboxylic acid (ACHC).

Troubleshooting Guide

This guide addresses common issues that can lead to variability in ACHC transport assay results. Each section provides potential causes and recommended solutions.

Issue 1: High Variability Between Replicate Wells

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. After seeding, allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution.[1]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all reagent additions and washes.
Edge Effects Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. If you must use them, fill the surrounding wells with sterile water or media to create a humidity barrier.
Cell Health Do not allow cells to become over-confluent in culture flasks before seeding.[2] Ensure cells are healthy and viable at the time of the assay.

Issue 2: Low or No Substrate Uptake

Potential CauseRecommended Solution
Incorrect pH of Assay Buffer The activity of neutral amino acid transporters can be pH-dependent.[3][4][5] Prepare fresh assay buffer and verify the pH is within the optimal range for the specific transporter and cell line, typically between 6.5 and 7.5.
Presence of Competing Amino Acids Standard culture media contains amino acids that can compete with ACHC for transport.[6][7][8] Wash cells thoroughly with a buffered salt solution (e.g., HBSS) before initiating the uptake assay to remove residual media components.
Low Transporter Expression Use a cell line known to express the target neutral amino acid transporter. Transporter expression can also vary with cell passage number; use cells from a consistent and low passage number range.
Sub-optimal Temperature Transport is an active process and is temperature-sensitive. Ensure the assay is performed at a consistent and optimal temperature, typically 37°C.[9]

Issue 3: Inconsistent Inhibition Results

Potential CauseRecommended Solution
Inhibitor Instability or Precipitation Prepare inhibitor stock solutions in an appropriate solvent (e.g., DMSO) and store them correctly. When preparing working solutions, ensure the final solvent concentration is low (typically <1%) and does not affect cell viability or transport. Visually inspect for any precipitation.
Insufficient Pre-incubation Time Some inhibitors require a pre-incubation period to effectively block the transporter. Optimize the pre-incubation time with the inhibitor before adding the radiolabeled ACHC.
Non-specific Binding of Inhibitor Hydrophobic inhibitors may bind non-specifically to plasticware or cell membranes, reducing their effective concentration. Consider using plates with low-binding surfaces.

Frequently Asked Questions (FAQs)

Q1: What type of transporter is responsible for 1-Aminocyclohexane-1-carboxylic acid (ACHC) uptake?

A1: ACHC is transported across the cell membrane by the neutral amino acid transport system.[10] Its uptake can be inhibited by other large neutral amino acids such as L-phenylalanine, L-methionine, L-isoleucine, and L-tyrosine.[10]

Q2: What are the key experimental variables to control in an ACHC transport assay?

A2: To ensure reproducibility, it is crucial to control several variables, including:

  • Cell density: Optimize and maintain a consistent cell seeding density for all experiments.[2][9]

  • pH of the assay buffer: The activity of many amino acid transporters is sensitive to pH.[3][4][5]

  • Temperature: Maintain a constant temperature (e.g., 37°C) throughout the assay.[9]

  • Presence of competing substrates: Ensure all residual amino acids from the culture medium are washed away before the assay.[6][7][8]

  • Incubation time: Keep the incubation time with the radiolabeled substrate consistent and within the linear range of uptake.

Q3: How can I determine the optimal cell seeding density for my assay?

A3: To determine the optimal cell density, perform a preliminary experiment where you seed cells at various densities and measure ACHC uptake. The optimal density should provide a robust signal without the cells becoming over-confluent by the end of the experiment.[11][12]

Q4: My results are still inconsistent. What else can I check?

A4: If you have addressed the common issues above, consider the following:

  • Cell line integrity: Verify the identity of your cell line and test for mycoplasma contamination.

  • Reagent quality: Ensure the purity and stability of your ACHC and any inhibitors used.

  • Assay timing: Perform all steps of the assay, from reagent addition to washing and cell lysis, with consistent timing for all plates and wells.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to troubleshooting ACHC transport assays.

Table 1: Effect of pH on Neutral Amino Acid Transporter Activity

pHRelative Transport Rate (%)
5.5Very Low
6.585-95
7.0100
7.590-95
8.070-80
Note: This table represents a typical pH profile for a neutral amino acid transporter. The optimal pH may vary depending on the specific transporter and cell line. Data is illustrative, based on findings that transport rates are very low at pH 5.5 and optimal between 6.5-7.0.[4]

Table 2: Kinetic Parameters for 1-Aminocyclohexane-1-carboxylic Acid Transport

ParameterValue
Vmax (mumol/s/g) 9.7 x 10⁻⁴
Km (mumol/ml) 0.054
KD (ml/s/g) 1.0 x 10⁻⁴
Note: These kinetic constants were determined in vivo in rats for transport across the blood-brain barrier and may differ in in-vitro cell models.[10]

Experimental Protocols

Detailed Methodology for a Representative ACHC Uptake Assay

This protocol provides a general framework for an in-vitro ACHC transport assay. It should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Plate cells in a 24- or 96-well plate at a pre-determined optimal density.

    • Incubate for 24-48 hours to allow for adherence and formation of a near-confluent monolayer.[5]

  • Assay Initiation:

    • Aspirate the culture medium from each well.

    • Wash the cells twice with a pre-warmed, amino acid-free buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) at the optimal pH (e.g., 7.0).

    • Add 100 µL of pre-warmed HBSS to each well. For inhibition studies, this buffer should contain the desired concentration of the inhibitor.

    • Pre-incubate the plate at 37°C for 10-30 minutes.

  • Substrate Uptake:

    • Initiate the transport assay by adding 100 µL of pre-warmed HBSS containing radiolabeled ACHC (and inhibitor, if applicable) to each well.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 5-15 minutes) that falls within the linear range of uptake.

  • Assay Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution from the wells.

    • Wash the cells three times with ice-cold HBSS to remove extracellular radiolabeled substrate.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • Incubate at room temperature for at least 30 minutes to ensure complete lysis.

  • Quantification:

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA or Bradford assay) to normalize the uptake data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_quantify Quantification seed_cells Seed Cells in Plate incubate_cells Incubate (24-48h) seed_cells->incubate_cells wash_cells Wash with HBSS incubate_cells->wash_cells pre_incubate Pre-incubate with Buffer (± Inhibitor) wash_cells->pre_incubate add_substrate Add Radiolabeled ACHC pre_incubate->add_substrate incubate_uptake Incubate for Uptake add_substrate->incubate_uptake stop_reaction Stop with Cold HBSS incubate_uptake->stop_reaction lyse_cells Lyse Cells stop_reaction->lyse_cells measure_radioactivity Measure Radioactivity lyse_cells->measure_radioactivity protein_assay Protein Assay lyse_cells->protein_assay normalize_data Normalize Data measure_radioactivity->normalize_data protein_assay->normalize_data

Caption: Experimental workflow for a typical 1-Aminocyclohexane-1-carboxylic acid uptake assay.

signaling_pathway cluster_membrane Cell Membrane transporter Neutral Amino Acid Transporter achc_in ACHC (intracellular) transporter->achc_in achc_out ACHC (extracellular) achc_out->transporter Uptake inhibitor Competing Amino Acid (e.g., L-Phenylalanine) inhibitor->transporter Inhibition

Caption: Transport mechanism of 1-Aminocyclohexane-1-carboxylic acid via a neutral amino acid transporter.

troubleshooting_logic start Inconsistent Results check_variability High Variability between Replicates? start->check_variability check_uptake Low/No Uptake? check_variability->check_uptake No solution_variability Review: - Cell Seeding - Pipetting - Edge Effects - Cell Health check_variability->solution_variability Yes check_inhibition Inconsistent Inhibition? check_uptake->check_inhibition No solution_uptake Review: - pH of Buffer - Competing Substrates - Transporter Expression - Temperature check_uptake->solution_uptake Yes solution_inhibition Review: - Inhibitor Stability - Pre-incubation Time - Non-specific Binding check_inhibition->solution_inhibition Yes end Consistent Results check_inhibition->end No solution_variability->check_uptake solution_uptake->check_inhibition solution_inhibition->end

Caption: A logical flowchart for troubleshooting inconsistent results in ACHC transport assays.

References

Validation & Comparative

Comparative Purity Analysis of 1-Aminocyclohexane-1-carboxylic acid Hydrochloride: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of 1-Aminocyclohexane-1-carboxylic acid hydrochloride. The objective is to offer a robust analytical framework for researchers and professionals in drug development, ensuring the quality and reliability of this critical amino acid derivative.

Introduction

This compound is a synthetic amino acid analog used as a building block in the synthesis of pharmaceuticals and peptidomimetics. Accurate determination of its purity is paramount for ensuring the safety, efficacy, and reproducibility of the final drug product. While HPLC is a widely adopted technique for purity analysis, orthogonal methods like qNMR provide a valuable, independent verification of purity, minimizing the risk of overlooking impurities that may not be detected by a single method.

This guide details the experimental protocols for both a derivatization-based HPLC-fluorescence detection method and a qNMR method. It also presents a comparative data summary and a visual workflow to aid in the selection and implementation of the most suitable analytical strategy.

Comparative Experimental Workflow

The following diagram illustrates the parallel workflows for the purity assessment of this compound using HPLC and qNMR.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 qNMR Analysis cluster_3 Data Analysis & Comparison Sample 1-Aminocyclohexane-1-carboxylic acid hydrochloride Sample Prep_HPLC Sample & Standard Preparation for HPLC Sample->Prep_HPLC Dissolution & Dilution Prep_qNMR Sample & Standard Preparation for qNMR Sample->Prep_qNMR Dissolution & Addition of Internal Standard Standard Certified Reference Standard Standard->Prep_HPLC Standard->Prep_qNMR Solvent Solvent (e.g., D₂O for qNMR, Mobile Phase for HPLC) Solvent->Prep_HPLC Solvent->Prep_qNMR Derivatization Pre-column Derivatization (OPA/FMOC) Prep_HPLC->Derivatization qNMR ¹H-NMR Spectroscopy Prep_qNMR->qNMR HPLC HPLC Separation (Reversed-Phase) Derivatization->HPLC Detection_Fluorescence Fluorescence Detection HPLC->Detection_Fluorescence Data_HPLC HPLC Data Processing (Peak Integration) Detection_Fluorescence->Data_HPLC Chromatogram Purity_HPLC Purity Calculation (% Area) Data_HPLC->Purity_HPLC Data_qNMR qNMR Data Processing (Signal Integration) qNMR->Data_qNMR NMR Spectrum Purity_qNMR Purity Calculation (Ratio to Internal Standard) Data_qNMR->Purity_qNMR Comparison Comparison of Purity Results Purity_HPLC->Comparison Purity_qNMR->Comparison

A Comparative Guide to the Mechanisms of Action: 1-Aminocyclohexane-1-carboxylic acid vs. Gabapentin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular mechanisms of action for 1-Aminocyclohexane-1-carboxylic acid, a compound primarily used as a research chemical, and Gabapentin, a widely prescribed medication for epilepsy and neuropathic pain. While both are amino acid derivatives, their primary biological targets and downstream effects differ significantly.

Executive Summary

Gabapentin's primary mechanism of action is well-established and involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs), which leads to a reduction in the release of excitatory neurotransmitters. In contrast, 1-Aminocyclohexane-1-carboxylic acid, also known as homocycloleucine, is less characterized in terms of a specific therapeutic mechanism. Research indicates it primarily functions as a competitive inhibitor of neutral amino acid transport systems and can influence protein and enzyme interactions. Another closely related and more studied compound, 1-aminocyclopentane-1-carboxylic acid (cycloleucine), is known to inhibit amino acid transport and nucleic acid methylation. For the purpose of a meaningful comparison with Gabapentin, this guide will focus on the known biological activities of cyclic amino acids like cycloleucine as representative of the potential actions of 1-Aminocyclohexane-1-carboxylic acid.

Comparative Analysis of Molecular Mechanisms

The distinct mechanisms of these two compounds are summarized below, highlighting their different primary targets and subsequent physiological effects.

FeatureGabapentin1-Aminocyclohexane-1-carboxylic acid (and related cyclic amino acids)
Primary Molecular Target α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels.[1][2][3]Broad-spectrum inhibitor of neutral amino acid transport systems (e.g., System L, A, ASC).[4][5] Also noted as an antagonist of the NMDA receptor-associated glycine receptor.[6][7]
Binding Affinity (Kd/Ki) High affinity for α2δ-1 (Kd ≈ 59 nM) and α2δ-2 (Kd ≈ 153 nM).[2][3]Lower affinity for the NMDA/glycine receptor (Ki ≈ 600 μM).[6][7]
Primary Mechanism Modulates VGCC function by disrupting α2δ subunit trafficking and interaction with the channel, which reduces neurotransmitter release.[1][8][9]Competitively inhibits the transport of large neutral amino acids (e.g., leucine) into cells, limiting their availability for protein synthesis and metabolic processes.[4][10]
Key Downstream Effects Decreased release of excitatory neurotransmitters (e.g., glutamate, substance P).[1][8] This leads to reduced neuronal excitability.Reduced intracellular amino acid levels, which can suppress mTORC1 signaling, inhibit protein and nucleic acid methylation, and arrest the cell cycle.[4][11][12]
Therapeutic/Research Area Anticonvulsant, analgesic for neuropathic pain, anxiolytic.[1][13][14]Primarily a research tool to study amino acid transport; investigated for cytostatic/anti-cancer effects.[10][12]

Detailed Mechanism of Action

Gabapentin: Modulator of Voltage-Gated Calcium Channels

Gabapentin's therapeutic effects are primarily mediated by its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels.[2][9] This interaction does not directly block the calcium channel pore but rather interferes with the trafficking of the channel complex to the presynaptic membrane.[1][9] By reducing the number of functional calcium channels at the synapse, Gabapentin diminishes the influx of calcium that is necessary to trigger the release of excitatory neurotransmitters like glutamate and substance P.[1][8] This reduction in neurotransmitter release is believed to be the basis for its anticonvulsant and antihyperalgesic properties.[8][13]

Gabapentin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GBP Gabapentin a2d1 α2δ-1 Subunit GBP->a2d1 Binds VGCC Voltage-Gated Ca²⁺ Channel (VGCC) GBP->VGCC Inhibits Ca²⁺ Influx a2d1->VGCC Modulates Trafficking Vesicle Synaptic Vesicle (Glutamate) VGCC->Vesicle Triggers Release Glutamate Release Ca_ion Glutamate Glutamate Release->Glutamate Receptor Glutamate Receptor Glutamate->Receptor Excitation Neuronal Excitation Receptor->Excitation Cycloleucine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cyclo Cycloleucine LAT1 LAT1 Transporter Cyclo->LAT1 Inhibits Leucine_out Leucine Leucine_out->LAT1 Transport Leucine_in Intracellular Leucine Pool LAT1->Leucine_in mTORC1 mTORC1 Pathway Leucine_in->mTORC1 Activates Growth Protein Synthesis & Cell Growth mTORC1->Growth Promotes Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 1. Prepare Target (Cell Membranes or Live Cells) P2 2. Prepare Ligands (Radiolabeled & Unlabeled Competitor) A1 3. Incubate Target with Ligands (Varying Competitor Concentrations) P2->A1 A2 4. Separate Bound from Free Ligand (e.g., Vacuum Filtration) A1->A2 D1 5. Quantify Bound Radioactivity (Scintillation Counting) A2->D1 D2 6. Plot Inhibition Curve D1->D2 D3 7. Calculate IC50 and Ki Values D2->D3

References

Comparative Analysis of Cyclic Amino Acids on Peptide Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their poor in vivo stability, primarily due to rapid degradation by proteases.[1][2] A leading strategy to overcome this limitation is the incorporation of cyclic amino acids, which impose conformational constraints on the peptide backbone.[3][4] This guide provides a comparative analysis of common cyclic amino acids—Proline (Pro), Hydroxyproline (Hyp), Azetidine-2-carboxylic acid (Aze), and Pipecolic acid (Pip)—and their impact on peptide stability, supported by experimental data and detailed protocols.

The Role of Cyclic Amino Acids in Peptide Stabilization

Cyclic amino acids introduce rigidity into the peptide backbone, reducing its conformational flexibility.[5][6] This pre-organization into a specific conformation can lead to several stability-enhancing effects:

  • Increased Proteolytic Resistance: A more rigid structure can sterically hinder the approach of proteases, slowing down degradation.[7]

  • Enhanced Conformational Stability: The reduced entropy of the unfolded state can stabilize the desired bioactive conformation.[8][9]

  • Improved Binding Affinity: By locking the peptide into a conformation that is favorable for receptor binding, the entropic penalty of binding is reduced.[6]

Comparative Data on Stability Enhancement

The choice of a specific cyclic amino acid can have distinct effects on a peptide's structural and stability profile. The following tables summarize the structural differences and their reported impacts on peptide stability.

Table 1: Structural and Conformational Properties of Common Cyclic Amino Acids

Amino AcidRing SizeRing StructureKey Conformational Impact
Proline (Pro) 5-memberedPyrrolidineRestricts the φ (phi) dihedral angle to ~ -60°, reducing backbone flexibility.[8]
Hydroxyproline (Hyp) 5-memberedHydroxylated PyrrolidineThe hydroxyl group's position (e.g., 4-Hyp) further influences ring pucker and can form stabilizing hydrogen bonds, significantly enhancing thermal stability in structures like collagen.[10][11]
Azetidine-2-carboxylic acid (Aze) 4-memberedAzetidineHomologue of proline with a smaller ring. Generally imparts more flexibility than proline, which can lessen the stability of ordered structures like the collagen triple helix.[12][13]
Pipecolic acid (Pip) 6-memberedPiperidineHomologue of proline with a larger ring. Increases backbone flexibility compared to proline.[14][15] Substitution can convert a peptide substrate into an inhibitor.[16]

Table 2: Summary of Effects on Peptide Stability

Amino AcidConformational Stability (e.g., Thermal)Proteolytic ResistanceSerum/Plasma Half-LifeKey Findings & Context
Proline (Pro) BaselineModerate IncreaseModerate IncreaseOften used as a "helix breaker" but provides significant local rigidity.
Hydroxyproline (Hyp) Significant Increase (Context-Dependent)IncreasedIncreased4-Hyp greatly stabilizes the collagen triple helix through stereoelectronic effects and hydration.[10][17][18] In contrast, 3-Hyp can be destabilizing depending on its position.[17][18]
Azetidine-2-carboxylic acid (Aze) Decrease (vs. Proline)VariableVariableThe increased flexibility compared to proline can lead to an entropic destabilization of ordered structures.[12] Its introduction can perturb normal peptide secondary structure.[19][20]
Pipecolic acid (Pip) Variable (Increased Flexibility)Increased (Context-Dependent)Increased (Context-Dependent)The larger ring increases flexibility.[14] It can eliminate the "proline effect" in mass spectrometry and its incorporation has been shown to convert a substrate of HIV proteinase into a selective inhibitor.[14][16]

Visualization of Stability Assessment & Impact

The following diagrams illustrate a typical experimental workflow for determining peptide stability and the logical relationship between incorporating cyclic amino acids and the resulting increase in stability.

G start Peptide Incubation (e.g., Human Serum at 37°C) sampling Time-Point Sampling (e.g., 0, 30, 60, 120 min) start->sampling precipitation Protein Precipitation & Reaction Quenching (e.g., add TCA or Acetonitrile) sampling->precipitation centrifuge Centrifugation (to pellet precipitated proteins) precipitation->centrifuge supernatant Collect Supernatant (contains intact peptide and fragments) centrifuge->supernatant analysis Quantitative Analysis (RP-HPLC or LC-MS) supernatant->analysis calculation Data Analysis (Calculate % intact peptide vs. time) analysis->calculation halflife Determine Half-Life (t½) calculation->halflife

Caption: Experimental workflow for a peptide serum stability assay.

G main Incorporation of Cyclic Amino Acid sub1 Reduced Conformational Flexibility main->sub1 sub2 Steric Shielding of Peptide Bonds main->sub2 mid1 Enhanced Conformational Stability sub1->mid1 mid2 Increased Resistance to Proteolysis sub1->mid2 sub2->mid2 result Improved Peptide Stability (Increased In Vivo Half-Life) mid1->result mid2->result

Caption: How cyclic amino acids improve peptide stability.

Experimental Protocols

Detailed and consistent protocols are crucial for accurately comparing peptide stability.[1][2] Below are methodologies for key stability assays.

Protocol 1: Peptide Stability in Human Serum

This assay measures the half-life of a peptide in the presence of a complex mixture of proteases found in serum.[21][22][23]

Materials:

  • Synthesized peptide of interest (stock solution, e.g., 1 mg/mL in a suitable buffer).

  • Pooled human serum (commercially available).

  • Quenching/Precipitation solution (e.g., 10% w/v Trichloroacetic acid (TCA) or Acetonitrile with 1% TFA).[24][25]

  • Incubator or water bath set to 37°C.

  • Microcentrifuge tubes (low-bind).

  • High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) system.

Procedure:

  • Preparation: Thaw human serum on ice and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to remove any precipitates.[24] Prepare aliquots to avoid repeated freeze-thaw cycles.

  • Incubation: In a microcentrifuge tube, add the peptide stock solution to pre-warmed human serum (at 37°C) to achieve the desired final peptide concentration (e.g., 100 µg/mL).[24] Vortex gently to mix. This is your T=0 sample point, and an aliquot should be taken immediately.

  • Time-Point Sampling: Incubate the reaction mixture at 37°C. At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture (e.g., 50 µL).[23]

  • Quenching: Immediately mix the aliquot with an equal or double volume of cold quenching/precipitation solution (e.g., 100 µL of 10% TCA).[23][24] This stops the enzymatic reaction and precipitates the larger serum proteins.

  • Protein Removal: Incubate the quenched samples on ice for at least 10 minutes, then centrifuge at high speed (e.g., 14,000 rpm, 4°C) for 10-15 minutes to pellet the precipitated proteins.[24]

  • Analysis: Carefully collect the supernatant, which contains the intact peptide and any degradation products. Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of remaining intact peptide.[26]

  • Calculation: Plot the percentage of intact peptide remaining versus time. Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Protocol 2: Protease Degradation Assay

This assay evaluates the stability of a peptide against a specific protease, providing insight into susceptibility to particular enzyme classes.[24][27]

Materials:

  • Synthesized peptides (native and modified).

  • Specific protease (e.g., Trypsin, Chymotrypsin, proteomics grade).

  • Assay buffer appropriate for the chosen enzyme (e.g., 50 mM Ammonium Bicarbonate, pH 8.0 for Trypsin).[24]

  • Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA)).[24]

  • HPLC or LC-MS system.

Procedure:

  • Solution Preparation: Prepare stock solutions of the peptide and the protease in the assay buffer.

  • Digestion Reaction: In a microcentrifuge tube, mix the peptide and protease solutions to achieve the desired concentrations (e.g., final peptide concentration of 0.1 mg/mL and a 1:50 enzyme-to-substrate molar ratio).[24]

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for Trypsin).[24]

  • Time-Point Sampling and Quenching: At specific time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench the reaction by adding the quenching solution (e.g., 10% TFA).[24]

  • Analysis: Analyze the samples directly by reverse-phase HPLC or LC-MS to determine the percentage of the remaining intact peptide.

  • Comparison: Compare the degradation profiles and calculate the half-lives for the native and modified peptides to quantify the stability improvement.

Protocol 3: Conformational Stability by Differential Scanning Calorimetry (DSC)

This biophysical technique measures the thermal stability of a peptide, often used for structured peptides like collagen mimetics.[10]

Materials:

  • Purified peptide solution at a known concentration (e.g., 1-2 mg/mL).

  • Matching buffer for reference cell.

  • Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Prepare the peptide solution in a well-defined buffer. The same buffer is used as the reference.

  • Instrument Setup: Load the sample and reference solutions into the DSC cells. Set the instrument parameters, including the temperature range (e.g., 10°C to 90°C) and scan rate (e.g., 1°C/min).

  • Thermal Scan: Perform the scan, heating the sample and reference cells at a constant rate. The instrument measures the differential heat required to raise the temperature of the sample cell compared to the reference cell.

  • Data Analysis: An endothermic peak will be observed as the peptide unfolds. The apex of this peak corresponds to the melting temperature (Tm), which is a direct measure of the peptide's thermal stability.[10]

  • Comparison: Compare the Tm values of peptides containing different cyclic amino acids to assess their relative impact on conformational stability. A higher Tm indicates greater stability.

References

A Comparative Analysis of Blood-Brain Barrier Transport: 1-Aminocyclohexane-1-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Understanding the mechanisms by which molecules traverse this highly selective barrier is paramount for designing effective neuropharmaceuticals. This guide provides a comparative analysis of the BBB transport of 1-Aminocyclohexane-1-carboxylic acid (ACHC), a non-metabolizable neutral amino acid, and its structural analogs. The data presented herein, derived from key experimental studies, offers insights into the structure-transport relationships that govern the passage of these cyclic amino acids into the brain.

Quantitative Comparison of BBB Transport Kinetics

The transport of 1-Aminocyclohexane-1-carboxylic acid and its analogs across the blood-brain barrier is primarily mediated by the large neutral amino acid (LNAA) transporter, also known as system L or LAT1. This is a saturable, carrier-mediated transport system. The efficiency of transport for different analogs can be compared using key kinetic parameters: the Michaelis-Menten constant (Km), which reflects the substrate's affinity for the transporter (a lower Km indicates higher affinity), the maximum transport velocity (Vmax), and the non-saturable transport constant (Kd).

CompoundRing SizeVmax (μmol/s/g)Km (mM)Kd (mL/s/g)Primary Transport SystemReference
1-Aminocyclohexane-1-carboxylic acid (ACHC) 60.000970.0540.00010L-type amino acid transporter (LAT1)[1]
1-Aminocyclopentane-1-carboxylic acid (ACPC) 5-~0.27-L-type amino acid transporter (LAT1)[1]
Cycloleucine (1-aminocyclopentane-1-carboxylic acid) 5-0.75-L-type amino acid transporter (LAT1)[2]
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) Bicyclic---L-type amino acid transporter (LAT1) Substrate/Inhibitor[3][4]

Key Observations:

  • Affinity and Ring Size: 1-Aminocyclohexane-1-carboxylic acid (ACHC) exhibits a significantly lower Km (0.054 mM) compared to its smaller ring analog, 1-aminocyclopentane-1-carboxylic acid (ACPC) (approximately 0.27 mM), indicating a five-fold higher affinity for the L-type amino acid transporter.[1] This suggests that the six-membered ring of ACHC may provide a more optimal conformation for binding to the transporter.

  • Transport System: The transport of these cyclic amino acids is predominantly facilitated by the cerebrovascular neutral amino acid transport system (LAT1).[1] This is evidenced by the significant reduction in their influx in the presence of other large neutral amino acids like L-phenylalanine and the synthetic amino acid 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a well-known LAT1 substrate.[1][3]

  • Non-Saturable Transport: The transport of ACHC across the BBB has been described by a model that includes both a saturable (carrier-mediated) and a non-saturable component (passive diffusion), with the saturable component being dominant.[1]

Visualizing the Transport Process

To better understand the experimental and biological context of this data, the following diagrams illustrate the key processes involved.

Experimental_Workflow cluster_preparation Animal Preparation cluster_perfusion In Situ Brain Perfusion cluster_analysis Sample Analysis A Anesthetize Rat B Expose Carotid Artery A->B C Ligate External Carotid Artery Branches B->C D Catheterize External Carotid Artery C->D E Initiate Perfusion with Radiolabeled Compound D->E Connect to Perfusion Pump F Maintain Constant Flow Rate E->F G Perfusion for a Defined Duration F->G H Decapitate and Remove Brain G->H Terminate Perfusion I Dissect Brain Regions H->I J Measure Radioactivity in Brain Tissue and Perfusate I->J K Calculate Brain Uptake J->K

Experimental workflow for in situ brain perfusion.

The diagram above outlines the key steps of the in situ brain perfusion technique, a widely used method to quantify the transport of substances across the blood-brain barrier.

BBB_Transport_Mechanism cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma blood_node ACHC & Analogs lat1 LAT1 Transporter blood_node->lat1 Binding luminal_membrane Luminal Membrane abluminal_membrane Abluminal Membrane brain_node ACHC & Analogs abluminal_membrane->brain_node Release lat1->abluminal_membrane Translocation

Mechanism of LAT1-mediated transport across the BBB.

This diagram illustrates the carrier-mediated transport of 1-Aminocyclohexane-1-carboxylic acid (ACHC) and its analogs across the endothelial cells of the blood-brain barrier via the LAT1 transporter.

Experimental Protocols

The quantitative data presented in this guide was primarily obtained using the in situ brain perfusion technique. This method allows for precise control over the composition of the perfusate and accurate measurement of brain uptake.

In Situ Brain Perfusion Technique

Objective: To measure the unidirectional influx of a test compound from the blood into the brain.

Materials:

  • Male Sprague-Dawley rats (or other suitable animal model)

  • Anesthetic (e.g., pentobarbital)

  • Surgical instruments (scissors, forceps, clamps)

  • Catheters

  • Perfusion pump

  • Perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing the radiolabeled test compound (e.g., [³H]ACHC) and a vascular space marker (e.g., [¹⁴C]inulin)

  • Scintillation counter

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with an appropriate anesthetic.

    • Surgically expose the common carotid artery and its branches.

    • Ligate the external carotid artery branches to prevent loss of perfusate to tissues other than the brain.

    • Insert a catheter into the external carotid artery, pointing towards the common carotid artery.

  • Perfusion:

    • Initiate the perfusion by infusing the pre-warmed and oxygenated perfusion fluid containing the radiolabeled test compound at a constant flow rate.

    • The perfusion is typically carried out for a short duration (e.g., 30-60 seconds) to measure the initial rate of uptake.

  • Sample Collection and Analysis:

    • At the end of the perfusion period, decapitate the animal and rapidly remove the brain.

    • Dissect the brain into specific regions of interest.

    • Homogenize the brain tissue samples and measure the radioactivity of the test compound and the vascular space marker using a liquid scintillation counter.

    • Take aliquots of the perfusion fluid to determine the initial concentration of the radiolabeled compounds.

  • Data Calculation:

    • The amount of the test compound that has crossed the BBB into the brain parenchyma is calculated by subtracting the amount remaining in the vascular space (as determined by the vascular marker) from the total amount in the brain tissue.

    • The brain uptake clearance (K_in) is then calculated using the following equation:

      • K_in = (Amount in brain parenchyma) / (Concentration in perfusate × Perfusion time)

    • To determine the kinetic constants (Km and Vmax), the experiment is repeated with varying concentrations of the unlabeled test compound in the perfusion fluid. The data is then fitted to the Michaelis-Menten equation.

This guide provides a foundational understanding of the BBB transport of 1-Aminocyclohexane-1-carboxylic acid and its analogs. The presented data and methodologies can aid researchers in the rational design and evaluation of novel CNS-targeted molecules. Further studies exploring a wider range of structural analogs are warranted to build a more comprehensive structure-transport relationship model for this class of compounds.

References

Unveiling the Structure: A Comparative Guide to the Validation of 1-Aminocyclohexane-1-carboxylic acid hydrochloride by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of molecular entities is paramount. This guide provides a detailed comparison of mass spectrometry with an alternative analytical technique for the structural validation of 1-Aminocyclohexane-1-carboxylic acid hydrochloride, a cyclic amino acid analog. We present experimental data, detailed protocols, and visual workflows to offer a comprehensive overview for your analytical considerations.

Mass Spectrometry: A Powerful Tool for Structural Elucidation

Mass spectrometry (MS) is a cornerstone analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the inference of molecular structure through fragmentation patterns. When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and specific method for analyzing compounds in complex mixtures.

Performance Data

The structural integrity of 1-Aminocyclohexane-1-carboxylic acid can be effectively confirmed using tandem mass spectrometry (MS/MS). In positive ion mode, the protonated molecule ([M+H]⁺) is selected as the precursor ion. Collision-induced dissociation (CID) then generates a characteristic fragmentation pattern that serves as a structural fingerprint.

ParameterObserved ValueReference
Molecular FormulaC₇H₁₃NO₂[1][]
Molecular Weight (as free base)143.18 g/mol [1]
Precursor Ion (m/z)144.1PubChem
Major Fragment Ions (m/z)98.1, 99.1PubChem

Table 1: Key Mass Spectrometry Data for 1-Aminocyclohexane-1-carboxylic acid.

Experimental Protocol: LC-MS/MS Analysis

A typical experimental setup for the validation of this compound involves the following steps:

1. Sample Preparation:

  • Dissolve the this compound standard in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a concentration of 1 µg/mL.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan MS to identify the precursor ion ([M+H]⁺ at m/z 144.1) followed by a product ion scan (MS/MS) of the precursor.

  • Collision Gas: Argon.

  • Collision Energy: Optimized to generate characteristic fragment ions (typically 15-30 eV).

Fragmentation Pathway

The fragmentation of the protonated 1-Aminocyclohexane-1-carboxylic acid molecule is proposed to occur through the loss of the carboxylic acid group and subsequent ring fragmentation.

fragmentation_pathway parent [M+H]⁺ m/z 144.1 (C₇H₁₄NO₂⁺) frag1 Loss of H₂O + CO (decarboxylation and dehydration) m/z 98.1 (C₆H₁₂N⁺) parent->frag1 - H₂O, - CO frag2 Loss of COOH radical (decarboxylation) m/z 99.1 (C₆H₁₃N⁺) parent->frag2 - •COOH xray_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Structure Determination a Dissolve Compound b Slow Evaporation a->b c Single Crystal Growth b->c d Mount Crystal c->d e X-ray Diffraction d->e f Collect Diffraction Data e->f g Solve Phase Problem f->g h Refine Atomic Positions g->h i 3D Molecular Structure h->i

References

A Comparative Guide for Researchers: 1-Aminocyclohexane-1-carboxylic acid hydrochloride vs. 1-aminocyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-proteinogenic amino acids, 1-Aminocyclohexane-1-carboxylic acid hydrochloride and 1-aminocyclopentane-1-carboxylic acid (commonly known as cycloleucine) represent two structurally similar yet functionally distinct molecules utilized in various research applications. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

At a Glance: Key Differences and Applications

FeatureThis compound1-aminocyclopentane-1-carboxylic acid (Cycloleucine)
Primary Research Area Peptide Synthesis, Antimicrobial Research, Material ScienceAmino Acid Transport Studies, Neuroscience, Oncology
Mechanism of Action Conformational constraint in peptidesCompetitive inhibitor of amino acid transporters (System L, A, ASC), NMDA receptor antagonist
Key Applications Synthesis of conformationally restricted peptides and antimicrobial peptides.[1]Probe for studying amino acid transport, inhibitor of nucleic acid methylation, potential anticonvulsant and tumor imaging agent.[2][3][4]

Physicochemical Properties

A fundamental comparison of the two compounds reveals differences in their molecular weight and structure, which underpin their distinct biological activities.

PropertyThis compound1-aminocyclopentane-1-carboxylic acid
Molecular Formula C₇H₁₄ClNO₂C₆H₁₁NO₂
Molecular Weight 179.64 g/mol 129.16 g/mol [4]
Structure Six-membered cyclohexane ringFive-membered cyclopentane ring
Synonyms Homocycloleucine HydrochlorideCycloleucine, ACPC[4][5]
CAS Number 39692-17-652-52-8[4]

Performance in Biological Systems: A Comparative Analysis

While direct comparative studies are limited, the existing body of research allows for an evaluation of their individual performances in different biological contexts.

Amino Acid Transport Inhibition

1-aminocyclopentane-1-carboxylic acid (Cycloleucine) is a well-established competitive inhibitor of neutral amino acid transport systems, including System L, System A, and System ASC.[3] This property makes it an invaluable tool for studying the role of these transporters in various physiological and pathological processes, such as cancer cell metabolism.[2]

This compound has not been extensively characterized as an amino acid transport inhibitor. Its larger ring structure may influence its affinity and selectivity for amino acid transporters, but quantitative data is currently lacking in the public domain.

Neuroscience Research

1-aminocyclopentane-1-carboxylic acid (Cycloleucine) has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor-associated glycine site, with a reported inhibition constant (Ki) of 600 μM.[6] This interaction suggests its potential for modulating glutamatergic neurotransmission and its utility in neuroscience research, including studies on excitotoxicity and neurodegenerative diseases.

This compound's activity at NMDA receptors has not been thoroughly investigated. Further research is required to determine its potential in this area.

Antimicrobial Peptide Research

This compound has been successfully incorporated into a synthetic antimicrobial peptide (AMP), Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide (where A6c represents 1-aminocyclohexane-1-carboxylic acid). This AMP demonstrated inhibitory activity against several drug-resistant bacterial strains.[1]

Minimum Inhibitory Concentrations (MIC) of an AMP containing 1-Aminocyclohexane-1-carboxylic acid [1]

Bacterial StrainMIC (μM)
Staphylococcus aureus (Drug-resistant)10.9 - 43
Acinetobacter baumannii (Drug-resistant)10.9 - 43
Klebsiella pneumoniae (Drug-resistant)10.9 - 43
Pseudomonas aeruginosa (Drug-resistant)10.9 - 43
Enterobacter aerogenes (Drug-resistant)10.9 - 43
Enterococcus faecium (Drug-resistant)10.9 - 43

The use of 1-aminocyclopentane-1-carboxylic acid in AMPs is less documented in the reviewed literature.

Experimental Protocols

Protocol 1: Radiolabeled Amino Acid Uptake Inhibition Assay using 1-aminocyclopentane-1-carboxylic acid (Cycloleucine)

This protocol is designed to determine the inhibitory effect of cycloleucine on the uptake of a specific radiolabeled amino acid in a cell line of interest.[2][3]

Materials:

  • Cell line expressing the target amino acid transporter(s)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Radiolabeled amino acid (e.g., [³H]-Leucine)

  • Unlabeled cycloleucine

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail and counter

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in multi-well plates to achieve a confluent monolayer on the day of the experiment.

  • Preparation: On the day of the assay, wash cell monolayers twice with pre-warmed (37°C) uptake buffer.

  • Pre-incubation: Add uptake buffer to each well and pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiation of Uptake: Aspirate the pre-incubation buffer. Initiate the transport assay by adding uptake buffer containing a fixed concentration of the radiolabeled amino acid and varying concentrations of cycloleucine (e.g., 0, 0.1, 1, 10, 100, 1000 µM).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-5 minutes) that is within the linear range of uptake.

  • Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Protein Quantification: Determine the protein concentration in each well to normalize the uptake data.

  • Data Analysis: Express amino acid uptake as pmol/mg protein/min and plot against the concentration of cycloleucine to determine the IC50 value.

Protocol 2: Solid-Phase Peptide Synthesis of an Antimicrobial Peptide using 1-Aminocyclohexane-1-carboxylic acid

This protocol outlines the general steps for synthesizing an antimicrobial peptide incorporating 1-Aminocyclohexane-1-carboxylic acid using Fmoc solid-phase peptide synthesis (SPPS).[1][7][8][9]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-1-aminocyclohexane-1-carboxylic acid-OH)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Ether

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using coupling reagents and DIPEA, and couple it to the deprotected resin.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence, including Fmoc-1-aminocyclohexane-1-carboxylic acid-OH at the desired positions.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Acetylation (Optional): Acetylate the N-terminus using acetic anhydride and a base.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify it using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Visualizing Mechanisms and Workflows

To further elucidate the applications of these compounds, the following diagrams illustrate key processes.

Amino_Acid_Transport_Inhibition cluster_membrane Cell Membrane Transporter Amino Acid Transporter (e.g., LAT1) Intracellular_AA Intracellular Amino Acids Transporter->Intracellular_AA Extracellular_AA Extracellular Amino Acids Extracellular_AA->Transporter Transport Cycloleucine 1-aminocyclopentane- 1-carboxylic acid (Cycloleucine) Cycloleucine->Transporter Competitive Inhibition Cellular_Processes Cell Growth, Protein Synthesis Intracellular_AA->Cellular_Processes Stimulates

Caption: Competitive inhibition of an amino acid transporter by 1-aminocyclopentane-1-carboxylic acid.

AMP_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Purification & Analysis Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Repeat Repeat for each Amino Acid (including A6c) Wash1->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Biological_Assay Antimicrobial Activity Testing (MIC) Characterization->Biological_Assay

Caption: Workflow for the synthesis and evaluation of an antimicrobial peptide containing 1-Aminocyclohexane-1-carboxylic acid.

Conclusion

This compound and 1-aminocyclopentane-1-carboxylic acid, while structurally related, offer distinct advantages for different research avenues. Cycloleucine is a well-characterized and versatile tool for probing amino acid transport and modulating NMDA receptor activity. In contrast, this compound shows promise as a building block for creating conformationally constrained peptides with novel biological activities, such as antimicrobial agents. The choice between these two compounds will ultimately depend on the specific research question and the desired biological effect. Further research, particularly direct comparative studies, is needed to fully elucidate the nuanced differences in their biological activities.

References

A Comparative Guide to the In Vitro Efficacy of NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of various N-methyl-D-aspartate (NMDA) receptor antagonists, supported by experimental data. The information is intended to assist researchers in selecting appropriate antagonists for their studies and to provide a comparative baseline for the development of new therapeutic agents targeting the NMDA receptor.

Introduction to NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1] However, their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders.[2] NMDA receptor antagonists are a class of compounds that block the activity of these receptors and are categorized based on their mechanism of action:

  • Competitive Antagonists: These agents, such as D-2-Amino-5-phosphonovalerate (D-AP5), bind to the glutamate recognition site on the GluN2 subunit, preventing agonist binding.[3]

  • Glycine-site Antagonists: These compounds block the binding of the co-agonist glycine (or D-serine) to the GluN1 subunit.

  • Uncompetitive Channel Blockers: These antagonists, including memantine and ketamine, bind within the ion channel pore when it is in an open state, thereby blocking ion flow. Their action is often voltage-dependent.[4][5]

  • Non-competitive Antagonists: These allosteric modulators, like ifenprodil, bind to a site distinct from the agonist or co-agonist binding sites to inhibit receptor function.[2]

The efficacy of these antagonists can be quantified in vitro using several key parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower IC50 or Ki value indicates a higher potency or binding affinity, respectively.[6][7]

Data Presentation: Comparative Efficacy of NMDA Receptor Antagonists

The following tables summarize the in vitro potency and binding affinity of a selection of commonly studied NMDA receptor antagonists, categorized by their mechanism of action. Data is compiled from various studies employing electrophysiology and radioligand binding assays.

Table 1: Competitive NMDA Receptor Antagonists
CompoundIC50 (µM)Ki (µM)Experimental SystemReference
D-AP5-0.4 - 7.8Rat cortical slices (electrophysiology)[8]
CGS 19755-0.1 - 0.5Rat brain membranes (radioligand binding)[8]
CPP-0.05 - 0.2Rat brain membranes (radioligand binding)[9]
Table 2: Uncompetitive NMDA Receptor Channel Blockers
CompoundIC50 (µM)Ki (µM)Experimental SystemReference
MK-8010.03 - 0.05-Cultured neurons (electrophysiology)[4]
Ketamine0.3 - 1.0-Cultured neurons (electrophysiology)[4]
Memantine0.5 - 2.0-Cultured neurons (electrophysiology)[4][5]
Phencyclidine (PCP)0.1 - 0.5-Cultured neurons (electrophysiology)[4]
Table 3: Non-competitive (Allosteric) NMDA Receptor Antagonists
CompoundIC50 (nM)KD (nM)Experimental SystemReference
Ifenprodil10 - 5079Recombinant human NR1a/NR2B receptors[10]
Ro 25-69819-Recombinant GluN2B-containing receptors[11]

Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as agonist concentration, subunit composition of the NMDA receptor, and the cell type used.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion flow through NMDA receptors in response to agonist and antagonist application.

  • Cell Preparation: Primary neurons (e.g., from hippocampus or cortex) are cultured on coverslips. Alternatively, cell lines (e.g., HEK293) stably expressing specific NMDA receptor subunits can be used.[5]

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Data Acquisition: Cells are voltage-clamped at a holding potential (e.g., -70 mV). To study NMDA receptor currents in isolation, other ion channels are often blocked pharmacologically (e.g., AMPA/kainate receptors with CNQX).[12]

  • Agonist and Antagonist Application: NMDA and a co-agonist (glycine or D-serine) are applied to the bath solution to evoke an inward current. The antagonist is then co-applied at varying concentrations to determine its inhibitory effect.

  • Data Analysis: The reduction in the NMDA-evoked current amplitude by the antagonist is measured to calculate the IC50 value.[5]

Calcium Imaging

This method assesses NMDA receptor activity by measuring the influx of calcium, a key second messenger.

  • Cell Preparation and Dye Loading: Cultured neurons or cell lines are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which increases in fluorescence upon binding to calcium.[13]

  • Imaging Setup: The cells are placed on an inverted microscope equipped with a fluorescence imaging system.

  • Experimental Procedure: A baseline fluorescence is recorded. NMDA and a co-agonist are then added to the extracellular solution to induce calcium influx. The antagonist is applied prior to or concurrently with the agonist to assess its inhibitory effect.

  • Data Analysis: The change in fluorescence intensity is quantified to determine the intracellular calcium concentration. The IC50 is calculated based on the concentration-dependent inhibition of the calcium response by the antagonist.[14]

Radioligand Binding Assay

This technique measures the affinity of an antagonist for the NMDA receptor by quantifying its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Brain tissue (e.g., cortex) or cells expressing NMDA receptors are homogenized and centrifuged to isolate the membrane fraction containing the receptors.[15]

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that binds to a specific site on the NMDA receptor (e.g., [3H]MK-801 for the channel site, or [3H]CGP 39653 for the glutamate site).[4][16] A range of concentrations of the unlabeled antagonist is added to compete with the radioligand for binding.

  • Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand. The radioactivity retained on the filter is then measured using a scintillation counter.[15]

  • Data Analysis: The amount of radioligand displaced by the antagonist is used to determine its IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.[17]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of NMDA receptor antagonists.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds GluN1 Competitive_Antagonist Competitive Antagonist Competitive_Antagonist->NMDA_Receptor Blocks Glutamate Site Noncomp_Antagonist Non-competitive Antagonist Noncomp_Antagonist->NMDA_Receptor Allosteric Inhibition Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens Uncomp_Antagonist Uncompetitive Antagonist Uncomp_Antagonist->NMDA_Receptor Blocks Open Channel Calmodulin Calmodulin Ca_ion->Calmodulin CaMKII CaMKII Calmodulin->CaMKII nNOS nNOS Calmodulin->nNOS ERK ERK CaMKII->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Survival/Death) CREB->Gene_Expression

Caption: Simplified NMDA receptor signaling pathway and antagonist sites of action.

Electrophysiology_Workflow A Cell Culture (Neurons or Expressing Cells) B Whole-Cell Patch-Clamp A->B C Isolate NMDA Currents (e.g., with CNQX) B->C D Apply NMDA + Glycine (Evoke Current) C->D E Apply Antagonist (Varying Concentrations) D->E F Record Current Inhibition E->F G Data Analysis (Calculate IC50) F->G

Caption: Experimental workflow for electrophysiological assessment of NMDA antagonists.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Membrane Preparation (Brain Tissue or Cells) B Incubate Membranes with: - Radiolabeled Ligand - Unlabeled Antagonist A->B C Separate Bound from Free Ligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki D->E

Caption: Workflow for radioligand binding assays to determine antagonist affinity.

References

Validating the Concentration of 1-Aminocyclohexane-1-carboxylic Acid Hydrochloride Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A precise and accurate determination of the concentration of active pharmaceutical ingredients is fundamental in research and drug development. This guide provides a comparative overview of three common analytical methods for validating the concentration of 1-Aminocyclohexane-1-carboxylic acid hydrochloride solutions: High-Performance Liquid Chromatography (HPLC), Non-Aqueous Acid-Base Titration, and UV-Visible Spectrophotometry with derivatization.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and workflow visualizations to aid in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key characteristics of the three discussed methods.

Parameter High-Performance Liquid Chromatography (HPLC) Non-Aqueous Acid-Base Titration UV-Visible Spectrophotometry (with Derivatization)
Principle Separation based on the differential partitioning of the analyte between a mobile and a stationary phase, followed by detection.Neutralization reaction between the acidic hydrochloride salt of the amino acid and a titrant in a non-aqueous solvent.Reaction of the amino acid with a derivatizing agent to form a colored product, the absorbance of which is proportional to the concentration.
Instrumentation HPLC system with a pump, injector, column, and detector (e.g., UV).Burette, potentiometer, or visual indicator.UV-Vis spectrophotometer.
Sample Preparation Dilution in the mobile phase, filtration.Dissolution in a suitable non-aqueous solvent.Dilution and reaction with a derivatizing agent (e.g., ninhydrin or o-phthaldialdehyde).[1][2][3]
Throughput Moderate to high, suitable for automation.Low to moderate, generally performed manually.High, suitable for plate-based assays.
Sensitivity High (ng to µg range).Low (mg range).Moderate to high (µg to mg range).
Selectivity High, can separate the analyte from impurities.Low, titrates all acidic or basic species present.Moderate, depends on the specificity of the derivatizing agent.
Cost High initial instrument cost, moderate running costs.Low instrument and running costs.Moderate instrument cost, low to moderate running costs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices. A reverse-phase HPLC method is commonly employed.[4]

Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • HPLC system with UV detector

  • C18 or Newcrom R1 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 25:75 v/v) with 0.1% phosphoric acid. For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid.[4]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 or Newcrom R1

    • Mobile Phase: Acetonitrile:Water (e.g., 25:75 v/v) with 0.1% acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm (as the compound lacks a strong chromophore, detection at low UV is necessary)

  • Analysis: Inject the calibration standards and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.

HPLC_Workflow A Mobile Phase Preparation (Acetonitrile, Water, Acid) C HPLC System Setup (Column, Flow Rate, Detector) A->C B Standard & Sample Preparation (Dilution in Mobile Phase) D Injection of Standards & Samples B->D C->D E Chromatographic Separation D->E F UV Detection E->F G Data Analysis (Calibration Curve & Quantification) F->G Titration_Workflow A Sample Preparation (Dissolve in Glacial Acetic Acid) B Add Indicator (e.g., Crystal Violet) A->B C Titration with Standardized Perchloric Acid B->C D Endpoint Detection (Color Change or Potentiometric) C->D E Calculation of Concentration D->E UV_Vis_Workflow A Standard & Sample Preparation (Aqueous Dilution) B Derivatization Reaction (Add Buffer and Ninhydrin) A->B C Color Development (Heating) B->C D Dilution to Final Volume C->D E Absorbance Measurement at 570 nm D->E F Data Analysis (Calibration Curve & Quantification) E->F

References

A Comparative Guide to the Chiral Separation and Analysis of 1-Aminocyclohexane-1-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of 1-Aminocyclohexane-1-carboxylic acid is crucial in various fields, including drug development and metabolomics, as the biological activity of each enantiomer can differ significantly. This guide provides a comparative overview of three primary analytical techniques for the chiral separation of 1-Aminocyclohexane-1-carboxylic acid enantiomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

While direct, published comparative studies on this specific molecule are limited, this document compiles established methodologies for similar cyclic amino acids and outlines robust starting points for method development and validation.

Data Presentation: Comparison of Chiral Separation Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Separation of volatile, derivatized enantiomers based on their interaction with a chiral stationary phase in a capillary column.Separation of charged enantiomers in a capillary based on their differential mobility in an electric field in the presence of a chiral selector.
Sample State LiquidGas (after derivatization)Liquid
Derivatization Often not required for polar compounds on suitable CSPs.Mandatory to increase volatility and thermal stability.Can be used to improve detection or separation, but direct analysis is often possible.
Typical CSPs Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), macrocyclic glycopeptides (e.g., CHIROBIOTIC™ T), Pirkle-type, crown ethers.Cyclodextrin derivatives (e.g., CHIRALDEX®), chiral polysiloxanes.Cyclodextrins, macrocyclic antibiotics, chiral surfactants added to the background electrolyte.
Resolution (Rs) Typically > 1.5 for baseline separation.Generally high, often > 2.0.Can achieve very high resolution due to high efficiency.
Selectivity (α) Variable, dependent on CSP-analyte interaction.Dependent on CSP and derivative.Highly dependent on the choice and concentration of the chiral selector.
Analysis Time 5 - 30 minutes10 - 40 minutes15 - 60 minutes
Instrumentation HPLC system with a chiral column and standard detectors (UV, MS).GC system with a chiral capillary column and FID or MS detector.CE instrument with a capillary and a suitable detector (UV, DAD).
Advantages Wide applicability, direct analysis of underivatized compounds often possible, well-established technique.High resolution and sensitivity, especially with MS detection.High separation efficiency, low sample and reagent consumption, versatile.
Disadvantages Higher cost of chiral columns, potential for peak broadening.Derivatization is a necessary and potentially complex step, not suitable for non-volatile or thermally labile compounds.Lower concentration sensitivity compared to HPLC and GC, reproducibility can be challenging.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a starting point for the chiral separation of 1-Aminocyclohexane-1-carboxylic acid using a macrocyclic glycopeptide-based chiral stationary phase, which has shown success in separating cyclic amino acids.[1]

  • Column: CHIROBIOTIC™ T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol/Water (e.g., 80/20, v/v) with 0.1% formic acid. The organic modifier and additive concentrations should be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the racemic 1-Aminocyclohexane-1-carboxylic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL

Gas Chromatography (GC) Method

As direct GC analysis of amino acids is not feasible, a two-step derivatization is required to increase volatility. This protocol is adapted from established methods for other cyclic amino acids like proline.

  • Derivatization:

    • Esterification: To 1 mg of the sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100°C for 30 minutes. Cool and evaporate the solvent to dryness.

    • Acylation: To the dried residue, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60°C for 20 minutes. Cool before injection.

  • Column: CHIRALDEX® G-TA (gamma-cyclodextrin trifluoroacetyl), 30 m x 0.25 mm ID, 0.12 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 5°C/min to 180°C

    • Hold at 180°C for 5 minutes

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • FID Temperature: 250°C

    • MS Transfer Line Temperature: 280°C

  • Injection: 1 µL, split ratio 20:1

Capillary Electrophoresis (CE) Method

This general protocol utilizes cyclodextrins as chiral selectors in the background electrolyte (BGE) for the enantioseparation of amino acids.

  • Capillary: Fused-silica capillary, 50 µm ID, effective length 40 cm

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin). The type and concentration of cyclodextrin and the pH of the BGE are critical parameters for optimization.

  • Voltage: 20 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: UV at 200 nm

  • Sample Preparation: Dissolve the racemic 1-Aminocyclohexane-1-carboxylic acid in water or the BGE to a concentration of 0.5-1 mg/mL.

Mandatory Visualization

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic/Electrophoretic Analysis cluster_data Data Processing & Analysis racemate Racemic 1-Aminocyclohexane- 1-carboxylic acid dissolution Dissolution in appropriate solvent racemate->dissolution derivatization Derivatization (if required, e.g., for GC) dissolution->derivatization Optional filtration Filtration dissolution->filtration derivatization->filtration injection Injection into Separation System filtration->injection separation Enantiomeric Separation (HPLC, GC, or CE) injection->separation detection Detection (UV, MS, FID) separation->detection chromatogram Chromatogram/ Electropherogram detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Report Generation (Rs, α, enantiomeric excess) integration->report

Caption: General workflow for the chiral separation and analysis of 1-Aminocyclohexane-1-carboxylic acid enantiomers.

This comprehensive guide provides a solid foundation for researchers and scientists to develop and implement robust methods for the chiral separation and analysis of 1-Aminocyclohexane-1-carboxylic acid. The provided protocols, while requiring optimization for this specific analyte, represent the current state-of-the-art approaches in chiral analysis.

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 1-Aminocyclohexane-1-carboxylic acid hydrochloride and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount to ensuring the specificity and accuracy of experimental results and the safety of therapeutic agents. This guide provides a comparative analysis of 1-Aminocyclohexane-1-carboxylic acid hydrochloride and its structurally related compounds, with a focus on their potential for cross-reactivity in common analytical methods. While direct cross-reactivity studies on this compound are not extensively available in the public domain, this guide leverages data from its structural and functional analogs—gabapentin, tranexamic acid, and baclofen—to provide a predictive overview and highlight the importance of rigorous analytical validation.

Understanding the Potential for Cross-Reactivity

This compound is a cyclic alpha-amino acid. Its rigid cyclohexane ring and the presence of both an amino and a carboxyl group on the same carbon atom confer distinct chemical properties.[1] Cross-reactivity in immunoassays, a common concern in drug development and clinical diagnostics, arises when an antibody raised against a specific molecule (the antigen) also binds to other structurally similar molecules. This can lead to false-positive results and inaccurate quantification.

Given the structural similarities, there is a theoretical potential for cross-reactivity between this compound and other therapeutic agents containing a cyclic amino acid moiety. This guide explores the available data on such analogs to infer the potential cross-reactivity profile of the target compound.

Comparative Analysis of Structural Analogs

To provide a framework for understanding potential cross-reactivity, we will compare this compound with three key compounds: Gabapentin, Tranexamic Acid, and Baclofen.

CompoundStructural ClassTherapeutic UseAvailable Cross-Reactivity Data
This compound Cyclic α-amino acidResearch chemical, potential pharmaceutical intermediateNo specific immunoassay cross-reactivity data found.
Gabapentin Cyclic γ-amino acid analogAnticonvulsant, Neuropathic painImmunoassays available. Studies show low cross-reactivity with endogenous L-amino acids. Potential for cross-reactivity with other gabapentinoids like pregabalin.
Tranexamic Acid Synthetic lysine analogAntifibrinolyticPrimarily analyzed by chromatographic methods (HPLC, LC-MS/MS). Immunoassays (ELISA) exist, but cross-reactivity with other amino acids is not extensively documented in public literature.
Baclofen γ-aminobutyric acid (GABA) analogMuscle relaxantPrimarily analyzed by chromatographic methods. Immunoassays are not standard for therapeutic drug monitoring, limiting available cross-reactivity data.

Experimental Methodologies for Assessing Cross-Reactivity

Accurate assessment of cross-reactivity is crucial. The following are standard experimental protocols employed in the field.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common method to determine the specificity of an antibody and the cross-reactivity of related compounds.

Principle: The assay measures the competition between the target antigen and a potential cross-reactant for binding to a limited amount of specific antibody coated on a microplate.

Generalized Protocol:

  • Coating: Microplate wells are coated with a conjugate of the target molecule (e.g., 1-Aminocyclohexane-1-carboxylic acid conjugated to a carrier protein).

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., BSA or non-fat milk).

  • Competition: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of the test compound (potential cross-reactant) or the standard (1-Aminocyclohexane-1-carboxylic acid). This mixture is then added to the coated wells.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a spectrophotometer.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the antibody binding (IC50) is determined. The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of Standard / IC50 of Test Compound) x 100.

ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection p1 Coat Plate with Target Antigen p2 Block Non-specific Sites p1->p2 c2 Add Mixture to Wells p2->c2 c1 Pre-incubate Antibody with Standard or Sample c1->c2 d1 Add Enzyme-conjugated Secondary Antibody c2->d1 d2 Add Chromogenic Substrate d1->d2 d3 Measure Absorbance d2->d3 Data Analysis Data Analysis d3->Data Analysis

Figure 1. Generalized workflow for a competitive ELISA to assess cross-reactivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive confirmatory method that can distinguish between structurally similar compounds.

Principle: This technique separates compounds based on their physicochemical properties using liquid chromatography, followed by detection and quantification based on their unique mass-to-charge ratios using tandem mass spectrometry.

Generalized Protocol:

  • Sample Preparation: The sample (e.g., plasma, urine) is processed to remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatographic Separation: The prepared sample is injected into an HPLC system. The compounds are separated on a chromatographic column based on their affinity for the stationary and mobile phases.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The molecules are ionized, and specific precursor ions are selected and fragmented. The resulting product ions are detected and quantified.

  • Data Analysis: The retention time and the specific mass transitions are used to identify and quantify the target analyte and distinguish it from potential cross-reactants.

LCMSMS_Workflow sp Sample Preparation (e.g., Protein Precipitation) hplc HPLC Separation sp->hplc ms1 Mass Spectrometry (Ionization & Precursor Selection) hplc->ms1 cid Collision-Induced Dissociation (Fragmentation) ms1->cid ms2 Tandem Mass Spectrometry (Product Ion Detection) cid->ms2 da Data Analysis (Quantification) ms2->da

Figure 2. Workflow for LC-MS/MS analysis to confirm specificity.

Predictive Insights from Molecular Similarity

Computational methods can be employed to predict the likelihood of cross-reactivity. Molecular similarity analysis compares the structural features of a test compound to the target molecule of an immunoassay. A high degree of structural similarity suggests a higher probability of cross-reactivity. This approach can be used to prioritize which compounds to test experimentally.

Molecular_Similarity_Concept cluster_target Target Molecule cluster_analogs Structural Analogs target 1-Aminocyclohexane- 1-carboxylic acid HCl gabapentin Gabapentin target->gabapentin High Similarity (Potential Cross-Reactivity) tranexamic Tranexamic Acid target->tranexamic Moderate Similarity baclofen Baclofen target->baclofen Moderate Similarity

Figure 3. Conceptual diagram of molecular similarity analysis for predicting cross-reactivity.

Conclusion

While direct experimental data on the cross-reactivity of this compound is limited, a comparative analysis of its structural analogs provides valuable insights for researchers. The principles of immunoassay cross-reactivity, driven by structural similarity, suggest that careful analytical method validation is essential when working with this and related compounds. The use of highly specific confirmatory methods like LC-MS/MS is strongly recommended to avoid misleading results. As research on this compound and its derivatives progresses, dedicated cross-reactivity studies will be crucial for its potential applications in drug development and diagnostics.

References

Safety Operating Guide

Proper Disposal of 1-Aminocyclohexane-1-carboxylic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 1-Aminocyclohexane-1-carboxylic acid hydrochloride, ensuring compliance and minimizing risk.

This compound is an irritant to the skin, eyes, and respiratory system.[1][2] Therefore, adherence to strict safety protocols during handling and disposal is paramount. The primary route of disposal is through an approved hazardous waste disposal facility.[1][2][3] Always consult your institution's environmental health and safety (EHS) department and local regulations for specific requirements.[1][4]

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[3]

Step-by-Step Disposal Procedure

  • Containment:

    • For unused or waste product, ensure it is in a clearly labeled, sealed, and non-reactive container.

    • In case of a spill, carefully sweep up the solid material to avoid generating dust.[3][5] Place the collected material into a suitable, labeled container for disposal.[1][3]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound".

    • Include any relevant hazard symbols (e.g., irritant).

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Keep it away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the chemical name and quantity of the waste.

  • Documentation:

    • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

Emergency Procedures

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[1]
Eye Contact Rinse cautiously with water for several minutes.[1][2][6] Remove contact lenses if present and easy to do. Continue rinsing.[1][2][6] Seek medical attention.[2]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of this compound.

start Start: Have this compound waste is_spill Is it a spill? start->is_spill contain_spill Contain spill: Sweep up solid material, avoid dust generation is_spill->contain_spill Yes package_waste Package waste in a labeled, sealed container is_spill->package_waste No contain_spill->package_waste consult_ehs Consult institutional EHS and local regulations package_waste->consult_ehs store_waste Store in designated hazardous waste area consult_ehs->store_waste arrange_pickup Arrange for pickup by a licensed waste disposal contractor store_waste->arrange_pickup document_disposal Document waste disposal according to regulations arrange_pickup->document_disposal end End: Proper Disposal Complete document_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 1-Aminocyclohexane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 1-Aminocyclohexane-1-carboxylic acid hydrochloride (CAS: 39692-17-6). Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety glasses or goggles. A face shield should be worn if there is a splash hazard.To protect against eye irritation or serious eye damage from dust particles or splashes.[1]
Skin Protection - Gloves: Nitrile or other chemically resistant gloves. Regularly inspect for and replace any damaged gloves. - Lab Coat: A standard laboratory coat.To prevent skin irritation from direct contact.[1][2]
Respiratory Protection - For nuisance exposures: Use a P95 (US) or P1 (EU EN 143) particle respirator. - For higher-level protection: Use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.To avoid respiratory tract irritation from inhaling dust.[1]

Note: No occupational exposure limits have been established for this substance.[1][5] Therefore, it is crucial to handle it with care in accordance with general industrial hygiene and safety practices.

Operational and Handling Plan

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Ensure that eye-washing facilities and a safety shower are readily accessible in the immediate work area.[1]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Dispensing: Avoid creating dust when weighing or transferring the solid material. Use a spatula and handle the container with care.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Emergency Procedures
EmergencyFirst-Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][5]
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.
Accidental Release Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid dust formation. Carefully sweep up the spilled material and place it in a suitable, labeled container for disposal. Flush the spill area with water.[1]
Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Store locked up.[2][5]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.[1]

  • Contaminated packaging should be treated as the product itself and disposed of accordingly.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

A Preparation - Don appropriate PPE - Ensure proper ventilation B Handling - Avoid dust generation - Use in a fume hood A->B C Emergency Preparedness - Know location of safety shower and eyewash station B->C D Storage - Tightly sealed container - Cool, dry, well-ventilated area B->D If not all is used F Decontamination - Clean work surfaces - Wash hands thoroughly B->F E Disposal - Follow institutional and local regulations - Dispose of as chemical waste F->E Waste and contaminated PPE

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminocyclohexane-1-carboxylic acid hydrochloride
Reactant of Route 2
1-Aminocyclohexane-1-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.